Product packaging for DIM-C-pPhOCH3(Cat. No.:CAS No. 33985-68-1)

DIM-C-pPhOCH3

Cat. No.: B1670647
CAS No.: 33985-68-1
M. Wt: 352.4 g/mol
InChI Key: ZCCMKJAXOIFTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C-DIM5 is a para-phenyl-substituted diindolylmethane (C-DIM) and an agonist of the orphan receptor nuclear receptor-related protein 77 (Nur77). It selectively activates Nur77 over peroxisome proliferator receptor γ (PPARγ) in reporter assays when used at a concentration of 20 μM. C-DIM5 (10, 15, and 20 μM) inhibits growth of and induces apoptosis in L3.6pL pancreatic cancer cells. It stabilizes nuclear localization of Nur77 and Nurr1 and reduces secretion of the pro-inflammatory cytokines IL-2, IL-6, IL-12p70, CCL2, and CCL5 in primary mouse astrocytes. Oral administration of C-DIM5 (50 mg/kg) prevents loss of dopaminergic neurons in the substantia nigra pars compacta and striatal dopamine terminals in a mouse model of Parkinson's disease induced by MPTP.>DIM-C-pPhOCH3 is a Nur77 agonist. It has been shown to induce apoptosis in cancer cell lines and long-term potentiation in hippocampal slices and long-term contextual fear memory in an in vivo mouse mode.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20N2O B1670647 DIM-C-pPhOCH3 CAS No. 33985-68-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1H-indol-3-yl-(4-methoxyphenyl)methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O/c1-27-17-12-10-16(11-13-17)24(20-14-25-22-8-4-2-6-18(20)22)21-15-26-23-9-5-3-7-19(21)23/h2-15,24-26H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCMKJAXOIFTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463916
Record name DIM-C-pPhOCH3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33985-68-1
Record name DIM-C-pPhOCH3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane (DIM-C-pPhOCH3): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane (DIM-C-pPhOCH3) is a synthetic derivative of diindolylmethane (DIM) that has demonstrated significant anti-neoplastic properties. This technical guide delineates the core mechanism of action of this compound, focusing on its role as an agonist of the orphan nuclear receptor Nur77 (NR4A1/TR3). Activation of Nur77 by this compound initiates a cascade of events culminating in the induction of apoptosis in various cancer cell lines, including pancreatic, colon, and bladder cancers.[1] The primary mechanism involves the upregulation of pro-apoptotic genes and the activation of the extrinsic apoptotic pathway. This document provides a comprehensive overview of the signaling pathways, quantitative data on its biological effects, and detailed experimental protocols relevant to the study of this compound.

Introduction

This compound is a member of a class of compounds known as C-substituted diindolylmethanes (C-DIMs). It has emerged as a potent anti-cancer agent that selectively induces apoptosis in tumor cells with minimal effects on normal cells.[2] The primary molecular target of this compound is the orphan nuclear receptor Nur77.[3][4][5] Nur77 is a transcription factor that plays a crucial role in cell proliferation, differentiation, and apoptosis. In the context of cancer, the activation of Nur77 by this compound triggers a pro-apoptotic response, making it a promising candidate for therapeutic development.

Mechanism of Action: Nur77 Agonism and Induction of Apoptosis

The principal mechanism of action of this compound is its function as a Nur77 agonist. This interaction initiates a signaling cascade that leads to programmed cell death through both Nur77-dependent and -independent pathways.

Nur77-Dependent Pathway

Upon binding to Nur77, this compound promotes the transcriptional activation of several pro-apoptotic genes. Microarray analyses have revealed that this compound treatment leads to the upregulation of genes associated with growth inhibition and apoptosis. Key among these are:

  • Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL): A cytokine that induces apoptosis upon binding to its death receptors.

  • Fas Ligand (FasL): Another key protein in the extrinsic apoptosis pathway.

  • Activating Transcription Factor 3 (ATF3): A transcription factor that has been shown to be essential for the induction of TRAIL by this compound.

  • p21: A cyclin-dependent kinase inhibitor that can induce cell cycle arrest and apoptosis.

The induction of these genes, particularly TRAIL and FasL, strongly indicates the activation of the extrinsic pathway of apoptosis. This pathway is initiated by the binding of these ligands to their respective death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of a caspase cascade.

Caspase Activation

Treatment of cancer cells with this compound leads to the activation of the initiator caspase-8, which is a hallmark of the extrinsic apoptotic pathway. Activated caspase-8 then cleaves and activates the executioner caspases-3 and -7. These executioner caspases are responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.

Quantitative Data

The following tables summarize the available quantitative data regarding the biological effects of this compound and its closely related analog, DIM-C-pPhOH. It is important to note that DIM-C-pPhOH acts as a Nur77 antagonist, highlighting the critical role of the methoxy group in the agonist activity of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeConcentration (µM)EffectReference
L3.6pLPancreatic10, 15, 20Induction of cleaved PARP and activated caspases 3, 7, and 8
RKOColon10Inhibition of cell growth, induction of PARP cleavage and cleavage of caspases 3, 8, and 9

Table 2: In Vivo Efficacy of this compound

Animal ModelXenograftDosageEffectReference
Athymic nude miceRKO cells25 mg/kg/daySignificant decrease in tumor volume and weight

Table 3: IC50 Values for the Nur77 Antagonist Analog DIM-C-pPhOH

| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference | |---|---|---|---|---| | RKO | Colon | 21.2 | | | SW480 | Colon | 21.4 | |

Experimental Protocols

Western Blot Analysis for Apoptosis Markers

This protocol describes the general procedure for detecting the cleavage of caspases and PARP, which are indicative of apoptosis.

  • Cell Culture and Treatment: Plate cancer cells (e.g., L3.6pL or RKO) in appropriate culture dishes and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 10, 15, 20 µM) or DMSO as a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies specific for cleaved caspase-3, cleaved caspase-7, cleaved caspase-8, and cleaved PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Microarray Analysis for Gene Expression Profiling

This protocol outlines the general steps for identifying genes regulated by this compound.

  • Cell Treatment and RNA Extraction: Treat cancer cells (e.g., L3.6pL) with this compound (e.g., 15 µM) or DMSO for a specific duration (e.g., 6 hours). Extract total RNA using a suitable kit.

  • RNA Quality Control: Assess the quality and integrity of the RNA using a spectrophotometer and an Agilent Bioanalyzer.

  • cRNA Synthesis and Labeling: Synthesize and label complementary RNA (cRNA) from the total RNA using a labeling kit.

  • Hybridization: Hybridize the labeled cRNA to a whole genome microarray chip (e.g., CodeLink Whole Genome Bioarrays).

  • Scanning and Data Acquisition: Scan the microarray chip to detect the signal intensities.

  • Data Analysis: Normalize the raw data and perform statistical analysis to identify differentially expressed genes between the this compound-treated and control groups. GeneSpring software or similar platforms can be used for this purpose.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

DIM_C_pPhOCH3_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DIM_C_pPhOCH3 This compound Nur77_inactive Nur77 (inactive) DIM_C_pPhOCH3->Nur77_inactive Binds and activates Nur77_active Nur77 (active) Nur77_inactive->Nur77_active ATF3_gene ATF3 Gene Nur77_active->ATF3_gene Upregulates transcription FasL_gene FasL Gene Nur77_active->FasL_gene Upregulates transcription p21_gene p21 Gene Nur77_active->p21_gene Upregulates transcription Procaspase8 Procaspase-8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase37 Procaspase-3/7 Caspase8->Procaspase37 Cleaves and activates Caspase37 Caspase-3/7 Procaspase37->Caspase37 PARP PARP Caspase37->PARP Cleaves Apoptosis Apoptosis Caspase37->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP ATF3_protein ATF3 ATF3_gene->ATF3_protein TRAIL_gene TRAIL Gene TRAIL_protein TRAIL TRAIL_gene->TRAIL_protein FasL_protein FasL FasL_gene->FasL_protein p21_protein p21 p21_gene->p21_protein ATF3_protein->TRAIL_gene Induces transcription TRAIL_protein->Procaspase8 Activates via Death Receptor FasL_protein->Procaspase8 Activates via Death Receptor Western_Blot_Workflow cluster_workflow Western Blot Workflow Cell_Culture 1. Cell Culture and Treatment Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction Quantification 3. Protein Quantification Protein_Extraction->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

References

An In-depth Technical Guide to DIM-C-pPhOCH3 as a Nur77 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-bis(3′-indyl)-1-(p-methoxyphenyl)methane, commonly known as DIM-C-pPhOCH3, is a synthetic derivative of diindolylmethane (DIM) that has garnered significant interest as a potent agonist of the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3). Nur77 is a transcription factor implicated in diverse cellular processes, including apoptosis, proliferation, and inflammation. In many cancer types, the expression and subcellular localization of Nur77 are dysregulated. This compound has been shown to activate the nuclear pool of Nur77, leading to the induction of apoptosis in various cancer cell lines, including those of pancreatic and colon origin. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, detailing its effects on Nur77-dependent and -independent signaling pathways, and provides detailed experimental protocols for its study.

Introduction

The orphan nuclear receptor Nur77 is a unique therapeutic target in oncology due to its dual roles in cell survival and apoptosis, which are dictated by its subcellular localization. While cytoplasmic Nur77 can promote apoptosis by translocating to the mitochondria, nuclear Nur77's function is more complex and can be context-dependent.[1][2] this compound has emerged as a valuable chemical tool to probe the pro-apoptotic functions of nuclear Nur77.[3][4] This compound activates Nur77-dependent transcriptional programs that ultimately lead to cancer cell death.[3] This guide will delve into the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound.

Chemical Properties

PropertyValue
Chemical Name 1,1-bis(3′-indyl)-1-(p-methoxyphenyl)methane
Synonyms C-DIM5
Molecular Formula C24H20N2O
Molecular Weight 352.43 g/mol
CAS Number 33985-68-1
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action

This compound exerts its primary anti-cancer effects through the activation of nuclear Nur77. Unlike other stimuli that may induce the translocation of Nur77 from the nucleus to the mitochondria to initiate apoptosis, this compound's activity is largely dependent on the nuclear functions of the receptor.

Nur77-Dependent Apoptotic Pathway

Activation of nuclear Nur77 by this compound initiates a transcriptional cascade that upregulates the expression of several pro-apoptotic genes. Key among these are Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and Fas Ligand (FasL). The induction of TRAIL has been shown to be dependent on the transcription factor Activating Transcription Factor 3 (ATF3), whose expression is also induced by this compound in a Nur77-dependent manner. This signaling cascade ultimately leads to the activation of the extrinsic apoptotic pathway, involving the cleavage and activation of caspase-8 and downstream executioner caspases like caspase-3 and -7, culminating in the cleavage of Poly (ADP-ribose) polymerase (PARP) and apoptosis.

Nur77_Dependent_Pathway DIM This compound Nur77_n Nuclear Nur77 DIM->Nur77_n Activates ATF3 ATF3 Gene Transcription Nur77_n->ATF3 TRAIL_FasL TRAIL & FasL Gene Transcription Nur77_n->TRAIL_FasL ATF3->TRAIL_FasL Induces Procaspase8 Pro-caspase-8 TRAIL_FasL->Procaspase8 Activate (via Death Receptors) Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase37 Pro-caspase-3/7 Caspase8->Procaspase37 Cleavage Caspase37 Caspase-3/7 Procaspase37->Caspase37 Cleavage PARP PARP Caspase37->PARP Apoptosis Apoptosis Caspase37->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Cleaved_PARP->Apoptosis

Figure 1: Nur77-Dependent Apoptotic Signaling Pathway.

Nur77-Independent Apoptotic Pathway

In addition to its Nur77-dependent activities, this compound can also induce apoptosis through pathways independent of Nur77. This involves the translocation of Nur77 to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2. This interaction is thought to induce a conformational change in Bcl-2, converting it into a pro-apoptotic protein, which leads to the release of cytochrome c from the mitochondria and subsequent activation of the intrinsic apoptotic pathway.

Nur77_Independent_Pathway cluster_mito Mitochondrial Membrane DIM This compound Nur77_c Cytoplasmic Nur77 DIM->Nur77_c Induces translocation Mitochondrion Mitochondrion Nur77_c->Mitochondrion Bcl2 Bcl-2 Nur77_c->Bcl2 Interacts with CytochromeC Cytochrome c Bcl2->CytochromeC Promotes release of Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase37 Pro-caspase-3/7 Caspase9->Procaspase37 Cleavage Caspase37 Caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 2: Nur77-Independent Mitochondrial Apoptotic Pathway.

Quantitative Data

Table 1: Effect of this compound on Cancer Cell Viability
Cell LineCancer TypeAssayConcentration (µM)EffectCitation
RKOColonCell Proliferation10Inhibition of cell growth after 24, 48, and 72 hours.
L3.6pLPancreaticCell Proliferation10, 15, 20Significant decrease in cell growth at 24, 48, and 72 hours.
Panc28PancreaticCell ProliferationNot specifiedComparable growth inhibition to L3.6pL cells.
MiaPaCa-2PancreaticCell ProliferationNot specifiedComparable growth inhibition to L3.6pL cells.
Table 2: In Vivo Efficacy of this compound
Cancer TypeCell LineAnimal ModelDosageEffectCitation
ColonRKOAthymic Nude Mice (Xenograft)25 mg/kg/day (oral gavage)Significant decrease in tumor volume and weight.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of pancreatic cancer cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis p1 Seed pancreatic cancer cells in 96-well plates p2 Allow cells to adhere overnight p1->p2 t1 Prepare serial dilutions of This compound in media p2->t1 t2 Treat cells with this compound (e.g., 0, 5, 10, 15, 20 µM) t1->t2 t3 Incubate for 24, 48, or 72 hours t2->t3 a1 Add MTT solution to each well t3->a1 a2 Incubate for 2-4 hours a1->a2 a3 Solubilize formazan crystals with DMSO a2->a3 an1 Measure absorbance at 570 nm a3->an1 an2 Calculate cell viability (%) an1->an2

Figure 3: Workflow for MTT Cell Viability Assay.

Materials:

  • Pancreatic cancer cell line (e.g., L3.6pL, Panc-28, MiaPaCa-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. The final concentrations should typically range from 1 to 50 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of cleaved PARP, cleaved caspase-3, and TRAIL in cancer cells treated with this compound.

Materials:

  • Cancer cell line (e.g., RKO, L3.6pL)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, anti-TRAIL, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound (e.g., 10-20 µM) or vehicle control for the desired time (e.g., 24, 48 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system. β-actin is used as a loading control to ensure equal protein loading.

Orthotopic Pancreatic Cancer Xenograft Model

This protocol outlines the establishment of an orthotopic pancreatic cancer model and treatment with this compound.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • Pancreatic cancer cells (e.g., L3.6pL)

  • Matrigel

  • This compound

  • Corn oil (vehicle)

  • Surgical instruments

  • Anesthesia

Procedure:

  • Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel on ice.

  • Anesthetize the mice.

  • Make a small incision in the left upper quadrant of the abdomen to expose the pancreas.

  • Inject 1 x 10^6 cells in a 50 µL volume into the tail of the pancreas.

  • Close the incision with sutures.

  • Allow tumors to establish for 7-10 days.

  • Randomize mice into treatment and control groups.

  • Administer this compound (e.g., 25 mg/kg/day) or vehicle (corn oil) daily via oral gavage.

  • Monitor tumor growth using calipers or an in vivo imaging system.

  • At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers).

Conclusion

This compound is a valuable research tool and a potential therapeutic lead compound that targets the orphan nuclear receptor Nur77 to induce apoptosis in cancer cells. Its mechanism of action, primarily through the activation of nuclear Nur77 and the subsequent induction of pro-apoptotic gene expression, provides a clear rationale for its anti-cancer effects. The detailed protocols provided in this guide will enable researchers to further investigate the therapeutic potential of this compound and to explore the complex biology of Nur77 in cancer. Further studies are warranted to determine the precise binding kinetics of this compound with Nur77 and to expand the evaluation of its efficacy in a broader range of preclinical cancer models.

References

The Role of DIM-C-pPhOCH3 in Apoptosis Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane, commonly known as DIM-C-pPhOCH3, is a synthetic derivative of diindolylmethane (DIM) that has emerged as a potent inducer of apoptosis in various cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning its pro-apoptotic activity, focusing on its role as an agonist for the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3). We consolidate key quantitative data, detail essential experimental protocols for investigating its effects, and present signaling pathways and workflows through standardized visualizations.

Core Mechanism of Action: Activation of NR4A1/TR3

This compound exerts its primary anti-cancer effects by functioning as a potent agonist of the nuclear receptor NR4A1 (TR3).[1][2] In many cancers, including pancreatic cancer, NR4A1 is overexpressed.[3][4][5] Upon activation by this compound, nuclear TR3 orchestrates a transcriptional program that inhibits cell growth and robustly induces apoptosis. This activation leads to the upregulation of a suite of pro-apoptotic and growth-inhibitory genes, initiating a cascade of events culminating in programmed cell death. While the TR3-dependent pathway is central, evidence also suggests that this compound can induce apoptosis through Nur77-independent mechanisms.

The activation of TR3 by this compound initiates the extrinsic pathway of apoptosis. This involves the significant upregulation of key death ligands, including Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and Fas Ligand (FasL). The induction of TRAIL is notably dependent on Activating Transcription Factor 3 (ATF3), another gene whose expression is increased by this compound in a TR3-dependent manner.

This upregulation of death ligands leads to the activation of the caspase cascade. Specifically, the engagement of death receptors by TRAIL and FasL triggers the cleavage and activation of initiator caspase-8. Activated caspase-8 then proceeds to activate executioner caspases, such as caspase-3 and caspase-7. The activation of these executioner caspases is a point of no return in the apoptotic process. One of their key substrates is Poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of PARP by caspases is a definitive hallmark of apoptosis, and this event is consistently observed in cells treated with this compound.

DIM_C_pPhOCH3_Apoptosis_Pathway DIM This compound TR3 Nuclear NR4A1/TR3 DIM->TR3 Binds & Activates ATF3 ATF3 Gene Induction TR3->ATF3 Induces Other_Genes Other Pro-apoptotic Genes (p21, DUSP1, CTH) TR3->Other_Genes Induces TRAIL_FASL TRAIL & FasL Induction TR3->TRAIL_FASL Induces ATF3->TRAIL_FASL Required for TRAIL Induction Apoptosis Apoptosis Other_Genes->Apoptosis Contribute to Casp8 Caspase-8 Activation TRAIL_FASL->Casp8 Activates (Extrinsic Pathway) Casp37 Caspase-3 & 7 Activation Casp8->Casp37 Cleaves & Activates PARP PARP Cleavage Casp37->PARP Cleaves PARP->Apoptosis Leads to

Caption: this compound Apoptotic Signaling Pathway.

Quantitative Data Summary

The efficacy of this compound in inhibiting cancer cell growth and inducing apoptosis has been quantified in both in vitro and in vivo models.

Table 1: Summary of In Vitro Efficacy
Cell LineCancer TypeConcentration (µM)Duration (h)Key ObservationsReference
L3.6pLPancreatic10, 15, 2024, 48, 72Significant growth inhibition; Concentration-dependent increase in cleaved PARP and cleaved caspases-3, -7, -8.
Panc28Pancreatic10 - 2024, 48, 72Significant decrease in cell growth.
MiaPaca-2Pancreatic10 - 2024, 48, 72Significant decrease in cell growth.
RKOColon10, 12.548, 72Growth inhibition; Induction of PARP cleavage, cleaved caspases-3, -8, -9.
Table 2: Summary of In Vivo Efficacy
Animal ModelCancer Cell XenograftDosageTreatment DurationKey OutcomesReference
Male Athymic Nude MiceL3.6pL (Pancreatic)25 mg/kg/day (oral)Not specifiedSignificant inhibition of tumor volume and weight; Increased cleaved caspase-3 in tumors.
Male Athymic Nude MiceRKO (Colon)25 mg/kg/day (oral)Not specifiedSignificant decrease in tumor volumes and final tumor weights compared to control.

Key Experimental Protocols

The following section details the methodologies for essential experiments used to characterize the pro-apoptotic effects of this compound.

Cell Culture and Treatment
  • Cell Lines: Human pancreatic (L3.6pL, Panc28, MiaPaca-2) or colon (RKO) cancer cells are commonly used.

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: this compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. For experiments, cells are seeded and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing this compound at the desired concentrations (e.g., 10-20 µM) or DMSO as a vehicle control.

Western Blot Analysis for Apoptotic Markers

This technique is fundamental for detecting the cleavage of caspases and PARP, which signifies apoptotic activity.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies specific for cleaved caspase-3, cleaved caspase-7, cleaved caspase-8, and cleaved PARP. An antibody for a housekeeping protein like β-actin is used as a loading control.

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection start Treat Cells with This compound lysis Lyse Cells & Extract Proteins start->lysis quant Quantify Protein Concentration lysis->quant sds Separate Proteins by SDS-PAGE quant->sds transfer Transfer Proteins to PVDF Membrane sds->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-cleaved PARP) block->primary_ab secondary_ab Incubate with HRP-Secondary Antibody primary_ab->secondary_ab detect Visualize with ECL secondary_ab->detect end Analyze Protein Bands detect->end

Caption: Experimental Workflow for Western Blotting.
Gene Expression Analysis via Real-Time PCR

This method is used to quantify the induction of TR3-dependent genes.

  • RNA Isolation: Following treatment with this compound (e.g., 15 µM for 6 hours), total RNA is extracted from cells using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA is used as a template for quantitative PCR with gene-specific primers for targets like TRAIL, FasL, ATF3, p21, and a housekeeping gene (e.g., TATA-binding protein) for normalization.

  • Data Analysis: The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method.

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Male athymic nude mice (e.g., 7-8 weeks old) are typically used.

  • Tumor Implantation: Cancer cells (e.g., 1-2 x 10^6 L3.6pL cells) are injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The treatment group receives daily oral gavage of this compound (e.g., 25 mg/kg/day) dissolved in a vehicle like corn oil. The control group receives only the vehicle.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width^2) / 2.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. A portion of the tumor tissue is fixed in formalin for histopathological analysis (e.g., H&E staining) and immunohistochemistry (IHC) to detect apoptotic markers like cleaved caspase-3.

Xenograft_Workflow start Inject Cancer Cells into Nude Mice tumor_growth Allow Tumors to Establish start->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize treat Daily Oral Gavage: - Control: Corn Oil - Treatment: this compound randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor Repeat for duration of study monitor->treat endpoint Study Endpoint: Euthanize Mice monitor->endpoint analysis Excise & Analyze Tumors: - Weight - H&E Staining - IHC for Cleaved Caspase-3 endpoint->analysis result Compare Tumor Growth & Apoptosis analysis->result

Caption: In Vivo Xenograft Study Workflow.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis primarily through the activation of the nuclear receptor NR4A1/TR3. Its mechanism involves a TR3-dependent transcriptional upregulation of pro-apoptotic genes, including the death ligands TRAIL and FasL, which initiate the extrinsic apoptosis pathway. This leads to the activation of a caspase cascade and subsequent cleavage of PARP, culminating in cell death. The compound has demonstrated significant efficacy in both cell culture and animal models of pancreatic and colon cancer. The detailed protocols and consolidated data presented in this guide provide a robust framework for researchers and drug developers to further explore the therapeutic potential of this compound.

References

The Anticancer Potential of DIM-C-pPhOCH3: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the mechanisms and effects of a promising Nur77 agonist in oncology research.

Introduction: 1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane, commonly known as DIM-C-pPhOCH3, is a synthetic analog of diindolylmethane (DIM). It has garnered significant attention in cancer research as a potent agonist of the nuclear receptor TR3 (NR4A1 or Nur77).[1][2][3] Overexpression of NR4A1 is observed in several tumors, and its activation by this compound has been shown to inhibit cancer cell proliferation and induce apoptosis, making it a promising candidate for further investigation in oncology drug development.[1] This technical guide provides a detailed overview of the effects of this compound on various cancer cell lines, its mechanism of action, and the experimental protocols used to elucidate its anticancer properties.

Quantitative Data on the Effects of this compound on Cancer Cell Lines

The following tables summarize the quantitative data from various studies on the effects of this compound on different cancer cell lines.

Table 1: Inhibition of Cancer Cell Growth by this compound

Cell LineCancer TypeConcentration (µM)Treatment Duration (hours)Effect
L3.6pLPancreatic10, 15, 2024, 48, 72Significant decrease in cell growth at all time points.
Panc28PancreaticNot specifiedNot specifiedInhibition of cell growth.
MiaPaca-2PancreaticNot specifiedNot specifiedInhibition of cell growth.
RKOColon1024, 48, 72Inhibition of cell growth, with maximum effect at 72 hours.

Table 2: Induction of Apoptosis by this compound

Cell LineCancer TypeConcentration (µM)Treatment Duration (hours)Apoptotic Markers
L3.6pLPancreaticNot specifiedNot specifiedInduction of apoptosis.
RKOColonNot specified48, 72PARP cleavage, cleavage of caspase-3, -8, and -9.

Table 3: In Vivo Efficacy of this compound

Xenograft ModelCancer TypeDosageTreatment DurationEffect
L3.6pL cells in athymic nude micePancreaticNot specifiedNot specifiedInhibition of pancreatic tumor growth and induction of apoptosis in tumors.
RKO cells in athymic nude miceColon25 mg/kg/dayNot specifiedSignificant decrease in tumor volumes and final tumor weights.

Signaling Pathways Modulated by this compound

This compound primarily exerts its anticancer effects through the activation of the nuclear receptor TR3 (NR4A1). This activation triggers a cascade of downstream events leading to apoptosis. Additionally, TR3-independent mechanisms involving endoplasmic reticulum stress have been reported.

TR3-Dependent Apoptotic Pathway

The activation of nuclear TR3 by this compound induces the expression of several pro-apoptotic genes. This signaling cascade is a key mechanism for its anticancer activity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound TR3_inactive TR3 (inactive) This compound->TR3_inactive Enters cell TR3_active TR3 (active) TR3_inactive->TR3_active Activation Gene_Expression Gene Expression TR3_active->Gene_Expression Translocates to nucleus FasL FasL Gene_Expression->FasL ATF3 ATF3 Gene_Expression->ATF3 p21 p21 Gene_Expression->p21 TRAIL TRAIL Apoptosis Apoptosis TRAIL->Apoptosis Extrinsic Pathway FasL->Apoptosis Extrinsic Pathway ATF3->TRAIL p21->Apoptosis Cell Cycle Arrest

Caption: TR3-dependent signaling pathway of this compound.

TR3-Independent Apoptotic Pathway

This compound can also induce apoptosis through pathways independent of TR3 activation, primarily involving the induction of endoplasmic reticulum (ER) stress and the activation of c-Jun N-terminal kinase (JNK).

G cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound ER Endoplasmic Reticulum This compound->ER Induces Stress JNK JNK ER->JNK phospho_JNK phospho-JNK JNK->phospho_JNK Phosphorylation DR5 Death Receptor 5 phospho_JNK->DR5 Induction Apoptosis Apoptosis DR5->Apoptosis Extrinsic Pathway

Caption: TR3-independent signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Cell Culture and Treatment
  • Cell Lines: L3.6pL, Panc28, MiaPaca-2 (pancreatic cancer), and RKO (colon cancer) cells are commonly used.

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: this compound is typically dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in the cell culture medium to the desired final concentrations (e.g., 10, 15, 20 µM). Control cells are treated with an equivalent amount of DMSO.

Cell Growth and Viability Assays
  • Methodology: Cells are seeded in multi-well plates and allowed to attach overnight. They are then treated with various concentrations of this compound or DMSO for specified time periods (e.g., 24, 48, 72 hours). Cell viability can be assessed using methods such as the MTT assay or by direct cell counting using a hemocytometer or an automated cell counter.

Apoptosis Assays
  • Western Blot for Caspase Cleavage and PARP Cleavage:

    • Cells are treated with this compound for the desired time.

    • Whole-cell lysates are prepared using a suitable lysis buffer.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against cleaved caspase-3, -8, -9, and cleaved PARP.

    • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Annexin V Staining: Apoptosis can also be quantified by flow cytometry after staining with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

Gene Expression Analysis
  • Microarray Analysis:

    • L3.6pL pancreatic cancer cells are treated with this compound or DMSO.

    • Total RNA is isolated from the cells using a suitable kit.

    • The quality and integrity of the RNA are assessed.

    • The RNA is then processed, labeled, and hybridized to a whole genome bioarray (e.g., CodeLink Whole Genome Bioarrays).

    • The arrays are scanned, and the data is analyzed using appropriate software (e.g., GeneSpring) to identify differentially expressed genes.

  • RNA Interference (siRNA):

    • To confirm the role of TR3 in mediating the effects of this compound, cells can be transfected with siRNA targeting TR3 or a non-targeting control siRNA.

    • Following transfection, the cells are treated with this compound.

    • The effects on gene expression and apoptosis are then compared between the TR3-knockdown and control cells to determine if the observed effects are TR3-dependent.

In Vivo Xenograft Studies
  • Animal Model: Athymic nude mice are typically used.

  • Tumor Implantation: Cancer cells (e.g., L3.6pL or RKO) are injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives daily administration of this compound (e.g., 25 mg/kg) via a suitable route (e.g., oral gavage), while the control group receives the vehicle (e.g., corn oil).

  • Tumor Measurement: Tumor size is measured regularly with calipers, and tumor volume is calculated.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumors can also be processed for further analysis, such as immunohistochemistry to detect markers of apoptosis.

G cluster_0 In Vitro Experiments cluster_1 In Vivo Experiments A Cell Culture (e.g., L3.6pL, RKO) B Treatment with This compound A->B C Cell Growth/ Viability Assay B->C D Apoptosis Assay (Western Blot, Annexin V) B->D E Gene Expression Analysis (Microarray, siRNA) B->E F Xenograft Model (Athymic Nude Mice) G Tumor Implantation F->G H Treatment with This compound G->H I Tumor Growth Measurement H->I J Endpoint Analysis I->J

Caption: General experimental workflow for studying this compound.

Conclusion

This compound demonstrates significant anticancer activity in preclinical models of pancreatic and colon cancer. Its ability to induce apoptosis through both TR3-dependent and -independent pathways highlights its potential as a multi-mechanistic therapeutic agent. The data and protocols summarized in this guide provide a solid foundation for further research into the clinical translation of this promising compound. Future studies should focus on elucidating its efficacy in a broader range of cancer types, optimizing its pharmacokinetic and pharmacodynamic properties, and identifying predictive biomarkers for patient stratification.

References

Preliminary Efficacy of DIM-C-pPhOCH3: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane, commonly known as DIM-C-pPhOCH3, is a synthetic analog of diindolylmethane (DIM).[1] Emerging preclinical evidence highlights its potential as an anti-neoplastic agent, primarily through its function as an agonist of the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3).[2] This technical guide provides a comprehensive summary of the preliminary efficacy data, experimental methodologies, and associated signaling pathways of this compound, tailored for researchers, scientists, and drug development professionals.

Quantitative Efficacy Data

The anti-cancer effects of this compound have been quantified in various cancer cell lines, particularly in pancreatic and colon cancer models. The data below summarizes key findings from these preliminary studies.

In Vitro Efficacy: Pancreatic Cancer
Cell LineAssayConcentration (µM)Time PointResultCitation
L3.6pLCell Growth10, 15, 2024, 48, 72 hSignificant decrease in cell growth at all time points[1]
L3.6pLApoptosis (Cleaved PARP & Caspases)10, 15, 2048 hConcentration-dependent increase in cleaved PARP and activated caspases[1]
L3.6pLProtein Expression (TRAIL & FasL)1032-64 hInduction of TRAIL and FasL
L3.6pLProtein Expression (TRAIL & FasL)2016-32 hInduction of TRAIL and FasL
In Vitro Efficacy: Colon Cancer
Cell LineAssayConcentration (µM)Time PointResultCitation
RKOCell Growth1024, 48, 72 hInhibition of cell growth, maximal at 72 h
RKOApoptosis (PARP, Caspase-3, -8, -9 cleavage)Not specified72 hInduction of apoptosis markers
RKOApoptosis (PARP cleavage)Not specified48 hInduction of PARP cleavage
In Vivo Efficacy: Xenograft Models
Cancer TypeAnimal ModelTreatment DoseDurationOutcomeCitation
Pancreatic Cancer (L3.6pL cells)Male athymic nude mice25 mg/kg/dayNot specifiedInhibition of tumor growth
Colon Cancer (RKO cells)Male athymic nude mice25 mg/kg/day21 daysSignificant decrease in tumor volume and weight

Signaling Pathways and Mechanism of Action

This compound primarily functions as a Nur77 agonist, inducing apoptosis in cancer cells through both Nur77-dependent and -independent pathways.

Nur77-Dependent Apoptotic Pathway

Upon activation by this compound, nuclear Nur77 (TR3) initiates a signaling cascade leading to apoptosis. This involves the induction of several pro-apoptotic genes. A key pathway involves the upregulation of Activating Transcription Factor 3 (ATF3), which in turn induces the expression of TNF-related apoptosis-inducing ligand (TRAIL). Additionally, Nur77 activation leads to the induction of Fas Ligand (FasL). Both TRAIL and FasL are critical ligands for the extrinsic apoptosis pathway.

G cluster_nucleus Nucleus cluster_cell Cellular Response DIM This compound Nur77 Nur77 (TR3) DIM->Nur77 Activates ATF3 ATF3 Nur77->ATF3 Induces FasL_g FasL Gene Nur77->FasL_g Induces TRAIL_g TRAIL Gene ATF3->TRAIL_g Induces TRAIL_p TRAIL Protein TRAIL_g->TRAIL_p FasL_p FasL Protein FasL_g->FasL_p Apoptosis Apoptosis (Extrinsic Pathway) TRAIL_p->Apoptosis FasL_p->Apoptosis

Caption: Nur77-Dependent Apoptotic Pathway of this compound.

Nur77-Independent Apoptotic Pathway

This compound also triggers apoptosis through mechanisms independent of Nur77 activation. These pathways involve the activation of kinases and the induction of endoplasmic reticulum (ER) stress. This dual-pathway mechanism of action distinguishes it from other apoptosis-inducing agents that solely rely on the nuclear export of TR3.

G DIM This compound Kinase Kinase Activation DIM->Kinase ER Endoplasmic Reticulum Stress DIM->ER Apoptosis Apoptosis Kinase->Apoptosis ER->Apoptosis

Caption: Nur77-Independent Apoptotic Pathways of this compound.

Experimental Protocols

The following sections detail the generalized methodologies employed in the preliminary studies of this compound.

Cell Culture and Treatment

Pancreatic (L3.6pL) and colon (RKO) cancer cell lines were cultured in appropriate media. For experimental assays, cells were treated with varying concentrations of this compound (typically 10-20 µM) or a DMSO solvent control for specified durations (2 to 72 hours).

Gene Expression Analysis (Microarray)

To identify genes modulated by this compound, whole-genome bioarrays were utilized. L3.6pL or RKO cells were treated with this compound (e.g., 15 µM for L3.6pL, 12.5 µM for RKO) for short durations (2 and 6 hours). RNA was subsequently isolated and analyzed using Codelink Whole Genome Bioarrays.

Western Blot Analysis

To assess protein expression levels, whole-cell lysates were prepared from treated and control cells. Proteins were separated by SDS-PAGE, transferred to membranes, and probed with specific primary antibodies against proteins of interest (e.g., cleaved PARP, activated caspases, TRAIL, FasL).

In Vivo Xenograft Studies

Male athymic nude mice (7-8 weeks old) were used for xenograft models. Cancer cells (L3.6pL or RKO) were implanted, and tumors were allowed to become palpable. Mice were then randomized into control and treatment groups. The treatment group received daily oral gavage of this compound (25 mg/kg/day) dissolved in corn oil for a specified period (e.g., 21 days for RKO model). Tumor volume and weight were measured to determine efficacy.

G cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments A Cancer Cell Culture (e.g., L3.6pL, RKO) B Treatment with This compound A->B C Cell Growth/ Viability Assays B->C D Apoptosis Assays (Western Blot for Caspases, PARP) B->D E Gene/Protein Expression Analysis (Microarray, Western Blot) B->E F Xenograft Implantation in Nude Mice G Tumor Growth to Palpable Size F->G H Oral Administration of This compound G->H I Measurement of Tumor Volume and Weight H->I

References

The Dichotomous Interaction of DIM-C-pPhOCH3 with Nuclear Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane, commonly known as DIM-C-pPhOCH3, is a synthetic derivative of 3,3'-diindolylmethane (DIM), a natural compound derived from the digestion of indole-3-carbinol, found in cruciferous vegetables. DIM and its analogs, including this compound, have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in oncology. These compounds are known to interact with the nuclear receptor subfamily 4 group A (NR4A), which includes NR4A1 (Nur77, TR3), NR4A2 (Nurr1), and NR4A3 (NOR1). This technical guide provides an in-depth analysis of the interaction between this compound and these nuclear receptors, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Core Interaction with the NR4A Subfamily

The NR4A subfamily of nuclear receptors are orphan receptors, meaning their endogenous ligands have not been definitively identified. They play crucial roles in a variety of cellular processes, including proliferation, apoptosis, and inflammation.

This compound has been identified as a Nur77 (NR4A1) agonist .[1][2][3] This is in contrast to its closely related analog, DIM-C-pPhOH, which acts as an NR4A1 antagonist .[4][5] The agonist activity of this compound is primarily associated with the induction of apoptosis in cancer cells through nuclear receptor-dependent pathways.

Interestingly, a fluorescence-based binding assay demonstrated that the methoxy (OCH3) analog, this compound, did not exhibit direct binding to the ligand-binding domain of NR4A1. This suggests that its agonist activity may be mediated through indirect mechanisms or interactions with other cellular components that in turn activate NR4A1.

Quantitative Data Summary

While direct binding affinity data for this compound is not available, studies on analogous compounds provide context for the interaction of this class of molecules with NR4A1. The following table summarizes the binding affinities (Kd) for several p-substituted phenyl C-DIMs with the NR4A1 ligand-binding domain, as determined by a fluorescence binding assay. Additionally, IC50 values for cell proliferation inhibition by the antagonist DIM-C-pPhOH are included for comparison.

CompoundSubstitutionBinding Affinity (Kd) with NR4A1-LBDCell Proliferation IC50 (48h)Cell Line
DIM-C-pPhOHp-OH0.1 µM21.2 µMRKO
21.4 µMSW480
13.6 µMACHN
13.0 µM786-O
DIM-C-pPhBrp-Br0.74 µMNot Reported
DIM-C-pPhClp-Cl0.35 µMNot Reported
DIM-C-pPhCF3p-CF30.25 µMNot Reported
This compound p-OCH3 No Binding Detected Not Reported

Signaling Pathways

The interaction of this compound and its analogs with the NR4A subfamily triggers distinct downstream signaling cascades. As an agonist, this compound primarily activates apoptotic pathways. In contrast, the antagonist DIM-C-pPhOH is known to inhibit pro-survival pathways like mTOR signaling.

This compound-Induced Apoptosis Pathway

This compound promotes apoptosis in cancer cells through an NR4A1-dependent mechanism that involves the upregulation of pro-apoptotic genes. This pathway is characterized by the induction of the extrinsic apoptosis pathway.

G This compound This compound NR4A1 (Nur77) NR4A1 (Nur77) This compound->NR4A1 (Nur77) Activates Gene Transcription Gene Transcription NR4A1 (Nur77)->Gene Transcription Induces Pro-apoptotic Genes (e.g., TRAIL, FasL) Pro-apoptotic Genes (e.g., TRAIL, FasL) Gene Transcription->Pro-apoptotic Genes (e.g., TRAIL, FasL) Caspase-8 Activation Caspase-8 Activation Pro-apoptotic Genes (e.g., TRAIL, FasL)->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

This compound-induced apoptosis pathway.
DIM-C-pPhOH-Inhibited mTOR Signaling Pathway

The NR4A1 antagonist DIM-C-pPhOH inhibits the mTOR signaling pathway, a key regulator of cell growth and proliferation. This inhibition is mediated through a p53-dependent mechanism.

G DIM-C-pPhOH DIM-C-pPhOH NR4A1 (Nur77) NR4A1 (Nur77) DIM-C-pPhOH->NR4A1 (Nur77) Inhibits p53 p53 NR4A1 (Nur77)->p53 Inhibits Sestrin 2 Sestrin 2 p53->Sestrin 2 Activates AMPKα AMPKα Sestrin 2->AMPKα Activates mTOR mTOR AMPKα->mTOR Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes

DIM-C-pPhOH-mediated mTOR signaling inhibition.

Experimental Protocols

Luciferase Reporter Assay for NR4A1 Activation

This protocol provides a general framework for assessing the activation of NR4A1 by compounds like this compound using a luciferase reporter gene assay.

Objective: To determine if a test compound can activate the transcriptional activity of NR4A1.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Opti-MEM

  • Lipofectamine 2000 (or similar transfection reagent)

  • pBind-NR4A1 expression vector (containing the GAL4 DNA-binding domain fused to the NR4A1 ligand-binding domain)

  • pG5-luc reporter vector (containing GAL4 upstream activating sequences driving firefly luciferase expression)

  • pRL-TK control vector (expressing Renilla luciferase for normalization)

  • This compound (or other test compounds)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • For each well, prepare a DNA mixture in Opti-MEM containing 50 ng of pBind-NR4A1, 50 ng of pG5-luc, and 5 ng of pRL-TK.

    • In a separate tube, dilute Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and Lipofectamine 2000 mixtures and incubate at room temperature for 20 minutes.

    • Add 20 µL of the transfection complex to each well.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 cluster_3 Day 4 Seed Cells Seed Cells Transfect Plasmids Transfect Plasmids Seed Cells->Transfect Plasmids Treat with Compound Treat with Compound Transfect Plasmids->Treat with Compound Lyse Cells & Measure Luciferase Lyse Cells & Measure Luciferase Treat with Compound->Lyse Cells & Measure Luciferase

Experimental workflow for the luciferase reporter assay.
Fluorescence Polarization Assay for Nuclear Receptor Binding

This protocol outlines a general method for determining the binding of a compound to a nuclear receptor ligand-binding domain (LBD) using fluorescence polarization.

Objective: To quantify the binding affinity (Kd) of a test compound to the NR4A1-LBD.

Materials:

  • Purified NR4A1-LBD (e.g., His-tagged)

  • Fluorescently labeled ligand (tracer) with known affinity for NR4A1-LBD

  • Assay buffer (e.g., phosphate buffer with 0.01% Tween-20)

  • This compound (or other test compounds)

  • 384-well black, low-volume microplates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of NR4A1-LBD at twice the final desired concentration in the assay buffer.

    • Prepare a solution of the fluorescent tracer at twice the final desired concentration in the assay buffer.

    • Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup:

    • Add a constant volume of the NR4A1-LBD solution to each well.

    • Add the serially diluted test compound to the wells.

    • Add the fluorescent tracer to all wells to initiate the binding reaction.

    • Include control wells with no receptor (for background) and no competitor (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki (and subsequently Kd) using the Cheng-Prusoff equation, which requires the known Kd of the fluorescent tracer.

Conclusion

This compound represents an intriguing modulator of the NR4A nuclear receptor subfamily. While it is characterized as a Nur77 (NR4A1) agonist that induces apoptosis in cancer cells, evidence suggests this may occur through an indirect mechanism, as direct binding to the NR4A1 ligand-binding domain has not been observed. This is in contrast to other C-DIM analogs that exhibit direct binding and either agonistic or antagonistic activities. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers investigating the complex interactions of this compound and related compounds with nuclear receptors, and for professionals in drug development exploring the therapeutic potential of targeting the NR4A signaling axis. Further research is warranted to fully elucidate the precise molecular mechanisms underlying the agonist activity of this compound.

References

An In-depth Technical Guide on the Therapeutic Potential of DIM-C-pPhOCH3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic potential of 1,1-bis(3’-indolyl)-1-(p-methoxyphenyl)methane (DIM-C-pPhOCH3), a synthetic analog of diindolylmethane (DIM). This document consolidates key findings on its mechanism of action, summarizes quantitative data from preclinical studies, and outlines detailed experimental protocols.

Core Mechanism of Action

This compound is recognized as an agonist of the orphan nuclear receptor Nur77 (also known as TR3 or NR4A1).[1][2] Its therapeutic potential, particularly in oncology, stems from its ability to induce apoptosis in cancer cells through multiple pathways.

The compound's primary mechanism involves the activation of Nur77, leading to downstream effects that promote cancer cell death.[1][3] Notably, this compound can induce apoptosis through both Nur77-dependent and Nur77-independent pathways.[1] In colon cancer cells, for instance, it has been shown to decrease cell survival and induce apoptosis, a process accompanied by the induction of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) protein.

Furthermore, the apoptotic response triggered by this compound is marked by the cleavage of poly (ADP-ribose) polymerase (PARP) and caspases-3, -8, and -9. In pancreatic cancer cells, this compound activates nuclear TR3, leading to the induction of genes associated with growth inhibition and apoptosis.

While this compound is a Nur77 agonist, other related DIM analogs, such as DIM-C-pPhOH, act as Nur77 antagonists, highlighting the nuanced structure-activity relationship within this class of compounds.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on this compound and its related analogs.

Table 1: In Vitro Efficacy of this compound and Analogs

CompoundCell LineAssayConcentration/IC50Time Point(s)Observed EffectReference
This compoundRKO (colon cancer)Cell Growth Inhibition10 μM24, 48, 72 hMaximum inhibition at 72 h
This compoundRKO (colon cancer)Apoptosis Marker Analysis10 μM48, 72 hPARP and caspase cleavage
This compoundL3.6pL (pancreatic cancer)Cell Growth Inhibition10, 15, 20 μM24, 48, 72 hSignificant decrease in cell growth
DIM-C-pPhOHACHN (renal cancer)Cell Proliferation13.6 μM (IC50)Not SpecifiedReduced cell proliferation
DIM-C-pPhOH786-O (renal cancer)Cell Proliferation13.0 μM (IC50)Not SpecifiedReduced cell proliferation
DIM-C-pPhOHRKO (colon cancer)Cell Growth Inhibition21.2 μM (IC50)48 hInhibition of cell growth
DIM-C-pPhOHSW480 (colon cancer)Cell Growth InhibitionNot specified48 hInhibition of cell growth

Table 2: In Vivo Efficacy of this compound and Analogs

CompoundAnimal ModelTumor ModelDosageDurationOutcomeReference
This compoundAthymic nude miceRKO cell xenografts25 mg/kg/day (oral gavage)21 daysSignificant decrease in tumor volume and weight
This compoundAthymic nude miceL3.6pL cell xenografts25 mg/kg/dayNot SpecifiedInhibition of tumor growth
DIM-C-pPhOHAthymic nude miceOrthotopic lung cancer (A549 cells)30 mg/kg/day (oral gavage)4 weeksDecreased tumor weight and volume
Buttressed DIM-C-pPhOH analogsAthymic nude miceMDA-MB-231 cell xenografts (orthotopic)2, 5, 10 mg/kg/dayNot SpecifiedPotent inhibition of tumor volume and weight

Key Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

1. In Vitro Cell Growth Inhibition Assay

  • Cell Lines: RKO (colon cancer) or L3.6pL (pancreatic cancer) cells.

  • Treatment: Cells are seeded in appropriate culture plates and treated with varying concentrations of this compound (e.g., 10, 15, 20 μM) or vehicle control (DMSO).

  • Incubation: Cells are incubated for specified time points (e.g., 24, 48, 72 hours).

  • Analysis: Cell viability is assessed using methods such as direct cell counting or MTT/MTS assays. The number of viable cells in treated wells is compared to the control.

2. Apoptosis Analysis by Western Blot

  • Cell Lysate Preparation: RKO cells are treated with this compound (e.g., 10 μM) for 48 or 72 hours. Whole-cell lysates are prepared using appropriate lysis buffers.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against apoptosis markers such as cleaved PARP, cleaved caspase-3, cleaved caspase-8, and cleaved caspase-9.

  • Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Gene Expression Analysis by RT-PCR

  • RNA Isolation: RKO cells are treated with this compound (e.g., 12.5 μM) for specific durations (e.g., 2 and 6 hours). Total RNA is isolated from the cells.

  • Reverse Transcription: The isolated RNA is reverse transcribed into cDNA.

  • PCR Amplification: The cDNA is used as a template for PCR amplification using primers specific for the genes of interest.

  • Analysis: The PCR products are analyzed by gel electrophoresis to determine the relative expression levels of the target genes.

4. In Vivo Tumor Xenograft Study

  • Animal Model: Male athymic nude mice (e.g., 7-8 weeks old).

  • Tumor Cell Implantation: RKO or L3.6pL cells are injected subcutaneously into the flanks of the mice.

  • Treatment Protocol: Once tumors are palpable, mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 25 mg/kg/day) via oral gavage, dissolved in a vehicle like corn oil. The control group receives the vehicle alone.

  • Monitoring: Tumor size and body weight are measured regularly throughout the study (e.g., for 21 days).

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumors may be processed for further analysis, such as histology or immunohistochemistry.

Visualizations: Signaling Pathways and Workflows

DIM_C_pPhOCH3_Apoptosis_Pathway DIM This compound Nur77 Nur77 (TR3/NR4A1) (Nuclear Receptor) DIM->Nur77 Agonist Nur77_independent Nur77-Independent Pathway DIM->Nur77_independent Induces TRAIL TRAIL (TNF-Related Apoptosis-Inducing Ligand) Nur77->TRAIL Induces Caspase8 Caspase-8 TRAIL->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase9 Caspase-9 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes CleavedPARP Cleaved PARP Nur77_independent->Caspase9 Activates

Caption: Apoptotic signaling pathway induced by this compound.

In_Vivo_Xenograft_Workflow Start Start: Athymic Nude Mice Implantation Subcutaneous Implantation of Cancer Cells (e.g., RKO) Start->Implantation TumorGrowth Allow Tumors to Become Palpable (approx. 4 days) Implantation->TumorGrowth Randomization Randomize Mice into Two Groups TumorGrowth->Randomization Treatment Treatment Group: Oral Gavage with this compound (e.g., 25 mg/kg/day in corn oil) Randomization->Treatment Control Control Group: Oral Gavage with Vehicle (corn oil) Randomization->Control Monitoring Monitor Tumor Volume and Body Weight (for 21 days) Treatment->Monitoring Control->Monitoring Endpoint Endpoint: Euthanize, Excise, and Weigh Tumors Monitoring->Endpoint Analysis Further Analysis: Histopathology, IHC, etc. Endpoint->Analysis

Caption: Experimental workflow for in vivo tumor xenograft studies.

References

The Influence of DIM-C-pPhOCH3 on Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of 1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane (DIM-C-pPhOCH3) on gene expression. This compound is a synthetic analog of diindolylmethane (DIM) that functions as a potent agonist of the nuclear receptor TR3 (NR4A1/Nur77). Its activity has been primarily investigated in the context of oncology, where it demonstrates significant anti-tumor properties by modulating the expression of genes involved in critical cellular processes such as apoptosis, cell cycle regulation, and stress responses.

Core Mechanism of Action

This compound exerts its primary effects by binding to and activating the nuclear receptor TR3. This activation leads to a cascade of downstream events, influencing the transcription of a wide array of genes. Unlike other apoptosis-inducing agents that may require the nuclear export of TR3, this compound activates nuclear TR3, leading to distinct gene expression profiles and subsequent cellular responses.[1][2] The resulting cellular outcomes include the induction of apoptosis through both extrinsic and intrinsic pathways, inhibition of cell growth, and modulation of cellular stress responses.[1]

Quantitative Analysis of Gene Expression Changes

Microarray and real-time PCR analyses in various cancer cell lines have identified a significant number of genes whose expression is altered following treatment with this compound. The following tables summarize the key quantitative data on gene expression changes induced by this compound.

Table 1: Upregulated Genes in L3.6pL Pancreatic Cancer Cells (15 µM this compound for 6 hours)

Gene SymbolGene NameFold InductionFunctional Category
ATF3Activating transcription factor 3>2Stress, Transcription, Apoptosis
p21 (CDKN1A)Cyclin-dependent kinase inhibitor 1A>2Growth Inhibition, Cell Cycle
CTHCystathionase>2Metabolism, Homeostasis
DUSP1Dual specificity phosphatase 1>2Signal Transduction
GDF15Growth differentiation factor 15>2Growth Inhibition, Apoptosis
FASLGFas ligand>2Apoptosis
TNFSF10 (TRAIL)TNF-related apoptosis-inducing ligand>2Apoptosis

Data synthesized from microarray and real-time PCR results. The referenced studies indicate a greater than 2-fold induction for these genes.[1][2]

Signaling Pathways Modulated by this compound

The gene expression changes initiated by this compound translate into the modulation of several key signaling pathways. The primary pathway involves the direct activation of nuclear TR3, leading to the transcription of pro-apoptotic and growth-inhibitory genes.

DIM_C_pPhOCH3_Signaling DIM This compound TR3_nuclear Nuclear TR3 (NR4A1) DIM->TR3_nuclear activates Pro_Apoptotic_Genes Pro-Apoptotic Genes (e.g., TRAIL, FasL) TR3_nuclear->Pro_Apoptotic_Genes induces transcription Growth_Inhibitory_Genes Growth Inhibitory Genes (e.g., p21) TR3_nuclear->Growth_Inhibitory_Genes induces transcription Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis Growth_Inhibition Growth Inhibition Growth_Inhibitory_Genes->Growth_Inhibition

Caption: this compound-induced TR3-dependent signaling pathway.

Furthermore, this compound can induce apoptosis through TR3-independent mechanisms, including the activation of kinase pathways and the induction of endoplasmic reticulum (ER) stress.

DIM_C_pPhOCH3_Independent_Signaling DIM This compound Kinase_Activation Kinase Activation DIM->Kinase_Activation ER_Stress Endoplasmic Reticulum Stress DIM->ER_Stress Apoptosis Apoptosis Kinase_Activation->Apoptosis ER_Stress->Apoptosis

Caption: TR3-independent pro-apoptotic pathways activated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to investigate the effects of this compound on gene expression.

Cell Culture and Treatment
  • Cell Lines: L3.6pL, Panc1, Panc28, and MiaPaca-2 pancreatic cancer cell lines, and RKO colon cancer cells are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are seeded and allowed to attach overnight. The media is then replaced with fresh media containing the desired concentration of this compound (typically 10-20 µM) or DMSO as a vehicle control. Treatment durations vary from 2 to 72 hours depending on the experimental endpoint.

Gene Expression Analysis via Microarray
  • RNA Isolation: L3.6pL cells are treated with 15 µM this compound or DMSO for 2 and 6 hours. Total RNA is isolated using a suitable method, such as the RNeasy Mini Kit (Qiagen).

  • Microarray Hybridization: The quality and integrity of the isolated RNA are assessed. The RNA is then processed and hybridized to a whole genome bioarray, such as the Codelink Whole Genome Bioarray.

  • Data Analysis: The arrays are scanned, and the data is analyzed using appropriate software (e.g., GeneSpring) to identify genes with statistically significant changes in expression.

Microarray_Workflow Cell_Culture Cell Culture (e.g., L3.6pL) Treatment Treatment with This compound (15 µM) Cell_Culture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Microarray Microarray Hybridization RNA_Isolation->Microarray Data_Analysis Data Analysis Microarray->Data_Analysis

Caption: Workflow for microarray analysis of this compound-treated cells.

Real-Time PCR (qPCR) for Gene Expression Validation
  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from cells treated with this compound or DMSO as described above. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR Reaction: The qPCR reaction is set up using a suitable master mix, gene-specific primers, and the synthesized cDNA.

  • Data Analysis: The relative expression of the target gene is calculated using the comparative Ct method, with a housekeeping gene (e.g., TATA-binding protein) used as an internal control for normalization.

Western Blot Analysis for Protein Expression
  • Protein Extraction: Following treatment with this compound for the desired time (e.g., 6 hours), whole-cell lysates are prepared using a suitable lysis buffer.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., ATF3, TR3). This is followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Studies
  • Animal Model: Male athymic nude mice are used for these studies.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., L3.6pL or RKO) is injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors are palpable, the mice are randomized into treatment and control groups. The treatment group receives daily oral gavage of this compound (e.g., 25 mg/kg/day) dissolved in a vehicle such as corn oil. The control group receives the vehicle alone.

  • Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the study.

  • Histological Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining) and immunohistochemistry for markers of apoptosis like cleaved caspase-3.

This guide provides a comprehensive overview of the current understanding of this compound's impact on gene expression. The provided data, pathways, and protocols serve as a valuable resource for researchers and professionals in the field of drug development and cancer biology. Further research will continue to elucidate the full spectrum of this compound's activity and its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Experiments with DIM-C-pPhOCH3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DIM-C-pPhOCH3, or 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane, is a synthetic derivative of 3,3'-diindolylmethane (DIM). It functions as a potent agonist of the orphan nuclear receptor Nur77 (also known as TR3 or NR4A1)[1][2][3]. This compound has demonstrated significant anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including those of the colon and pancreas[1][4]. The mechanism of action involves both Nur77-dependent and -independent signaling pathways, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for in vitro experiments to investigate the effects of this compound on cancer cells.

Compound Information

PropertyValueReference
Molecular Formula C24H20N2O
Molecular Weight 352.43 g/mol
Solubility Soluble to 100 mM in DMSO
Storage Store at -20°C
Purity ≥98%
CAS Number 33985-68-1

Mechanism of Action Overview

This compound primarily acts as a Nur77 agonist. Upon activation, nuclear Nur77 can translocate to the mitochondria, where it interacts with Bcl-2, inducing a conformational change that promotes apoptosis. Additionally, this compound can induce apoptosis through Nur77-independent pathways. The compound has been shown to induce the expression of pro-apoptotic genes such as TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) and Fas Ligand.

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound Nur77 Nur77 This compound->Nur77 Activates Pro-apoptotic Genes (e.g., TRAIL) Pro-apoptotic Genes (e.g., TRAIL) Nur77->Pro-apoptotic Genes (e.g., TRAIL) Induces Expression Caspase_Cascade Caspase_Cascade Pro-apoptotic Genes (e.g., TRAIL)->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Leads to start Seed cells in 96-well plate treat Treat with this compound (various concentrations and time points) start->treat add_mtt Add MTT solution treat->add_mtt incubate Incubate for 4 hours add_mtt->incubate dissolve Dissolve formazan with DMSO incubate->dissolve read Measure absorbance at 570 nm dissolve->read start Treat cells with this compound harvest Harvest and wash cells start->harvest fix Fix in cold 70% ethanol harvest->fix stain Stain with Propidium Iodide fix->stain analyze Analyze by flow cytometry stain->analyze

References

Application Notes and Protocols for DIM-C-pPhOCH3 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DIM-C-pPhOCH3, also known as 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane, is a synthetic derivative of diindolylmethane (DIM). It has emerged as a significant compound in cancer research due to its pro-apoptotic and anti-proliferative effects on various cancer cell lines. This document provides detailed application notes and experimental protocols for the use of this compound in a cell culture setting, intended to guide researchers in their investigation of its therapeutic potential.

Mechanism of Action

This compound primarily functions as an agonist of the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3).[1] Its mechanism of action is multifaceted, inducing apoptosis through both Nur77-dependent and Nur77-independent signaling pathways.

Nur77-Dependent Pathway: Upon activation by this compound, nuclear Nur77 translocates to the mitochondria where it interacts with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain and thereby converting it into a pro-apoptotic protein. This leads to the release of cytochrome c from the mitochondria, initiating the caspase cascade and subsequent apoptosis. Additionally, Nur77 activation by this compound upregulates the expression of TNF-related apoptosis-inducing ligand (TRAIL), further promoting the extrinsic apoptotic pathway.[1]

Nur77-Independent Pathway: this compound can also induce apoptosis independently of Nur77. This pathway involves the upregulation of pro-apoptotic genes such as activating transcription factor 3 (ATF3) and cystathionase. ATF3, in turn, can also contribute to the induction of TRAIL.[2]

Data Presentation

The following table summarizes the effective concentrations and observed effects of this compound in various cancer cell lines as reported in the literature. Note: Specific IC50 values for this compound are not widely published; the data below reflects concentrations used to achieve significant biological effects.

Cell LineCancer TypeConcentrationTreatment TimeObserved EffectsReference
RKOColon Cancer10 µM24, 48, 72 hoursInhibition of cell growth, induction of apoptosis (PARP and caspase-3, -8, -9 cleavage), induction of TRAIL.[1]
RKOColon Cancer12.5 µM2, 6 hoursGene expression changes.
L3.6pLPancreatic Cancer10, 15, 20 µM48 hoursInduction of apoptosis (cleaved PARP and caspases-3, -7, -8), induction of TRAIL and FasL.
Panc-1Pancreatic Cancer15 µMNot SpecifiedInduction of TRAIL and FasL.

For the related compound DIM-C-pPhOH (a Nur77 antagonist) , the following IC50 values have been reported:

Cell LineCancer TypeIC50 (µM)Treatment TimeReference
RKOColon Cancer21.248 hours
SW480Colon Cancer21.448 hours
ACHNKidney Cancer13.6Not Specified
786-OKidney Cancer13.0Not Specified

Mandatory Visualizations

cluster_0 Experimental Workflow A Cell Seeding B This compound Treatment A->B C Incubation B->C D Cell Viability Assay (MTT) C->D E Apoptosis Assay (Flow Cytometry) C->E F Western Blot Analysis C->F

Experimental workflow for studying this compound.

cluster_1 Signaling Pathways of this compound cluster_2 Nur77-Dependent Pathway cluster_3 Nur77-Independent Pathway DIM_dep This compound Nur77_nuc_dep Nuclear Nur77 DIM_dep->Nur77_nuc_dep Nur77_mito_dep Mitochondrial Nur77 Nur77_nuc_dep->Nur77_mito_dep TRAIL_dep TRAIL Expression Nur77_nuc_dep->TRAIL_dep Bcl2_dep Bcl-2 (inactivated) Nur77_mito_dep->Bcl2_dep CytoC_dep Cytochrome c Release Bcl2_dep->CytoC_dep Caspase9_dep Caspase-9 Activation CytoC_dep->Caspase9_dep Caspase3_dep Caspase-3 Activation Caspase9_dep->Caspase3_dep Apoptosis_dep Apoptosis Caspase3_dep->Apoptosis_dep Extrinsic_dep Extrinsic Pathway TRAIL_dep->Extrinsic_dep Extrinsic_dep->Caspase3_dep DIM_indep This compound ATF3 ATF3 Expression DIM_indep->ATF3 Cystathionase Cystathionase Expression DIM_indep->Cystathionase TRAIL_indep TRAIL Expression ATF3->TRAIL_indep Apoptosis_indep Apoptosis Cystathionase->Apoptosis_indep Caspase8_indep Caspase-8 Activation TRAIL_indep->Caspase8_indep Caspase8_indep->Apoptosis_indep

Signaling pathways activated by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).

  • Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 1 µM to 50 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the expression of key apoptotic proteins following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-cleaved caspase-8, anti-cleaved caspase-9, anti-TRAIL, anti-Nur77, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound (e.g., 10-20 µM) or vehicle control for the desired time (e.g., 24 or 48 hours).

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis in various cancer cell lines through the modulation of Nur77-dependent and -independent pathways. The protocols and data presented in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound. Careful optimization of experimental conditions for specific cell lines is recommended to achieve robust and reproducible results.

References

Application Notes and Protocols: DIM-C-pPhOCH3 for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: DIM-C-pPhOCH3, or 1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane, is a member of the C-DIM (methylene-substituted diindolylmethane) family of compounds. It has been identified as an agonist of the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3)[1]. Nur77 plays complex and often contradictory roles in cell fate; however, its activation by this compound in cancer cells has been shown to induce apoptosis and inhibit tumor growth, making it a compound of interest for cancer research[1]. These notes provide a comprehensive overview of the reported dosages, efficacy, and protocols for the use of this compound in preclinical mouse models.

In Vivo Dosage, Administration, and Efficacy

This compound has demonstrated significant anti-tumor activity in xenograft mouse models. The most commonly cited effective dosage is 25 mg/kg/day administered via oral gavage.

Table 1: Summary of In Vivo Studies using this compound in Mouse Models

ParameterDetailsReference
Compound This compound[2]
Mouse Strain Male athymic nude mice (Foxn1nu)
Age of Mice 7-8 weeks
Cancer Cell Line RKO (human colon carcinoma)
Dosage 25 mg/kg/day
Administration Route Oral gavage
Vehicle Corn oil
Treatment Duration 21 days
Key Outcomes - Significantly decreased tumor volumes. - Significantly decreased final tumor weights. - No reported toxicity or adverse effects on body or organ weights.

Note: A closely related compound, DIM-C-pPhOH (the p-hydroxyl analog), has been used at 30 mg/kg/day to inhibit tumor growth in renal and lung cancer mouse models.

Mechanism of Action

This compound functions primarily as a Nur77 agonist. In cancer cells, its activity is associated with the induction of apoptosis through both Nur77-dependent and independent pathways.

Key Signaling Events:

  • Apoptosis Induction: Treatment with this compound leads to the induction of the pro-apoptotic protein, tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).

  • Caspase Activation: The apoptotic cascade is further marked by the cleavage and activation of caspases, including caspase-3, caspase-8, and caspase-9.

  • PARP Cleavage: A hallmark of apoptosis, poly (ADP-ribose) polymerase (PARP) cleavage, is observed following treatment.

  • mTOR Pathway Inhibition: Closely related C-DIM compounds that target NR4A1 have been shown to inhibit mTOR signaling by activating the AMPKα pathway, a key regulator of cellular energy and metabolism.

DIM_C_pPhOCH3_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus DIM_C_pPhOCH3 This compound Nur77 Nur77 (NR4A1) DIM_C_pPhOCH3->Nur77 Activates TRAIL TRAIL Nur77->TRAIL Induces Caspases Caspase Cascade (Caspase-8, -9, -3) TRAIL->Caspases Activates PARP PARP Caspases->PARP Cleaves Apoptosis Apoptosis Caspases->Apoptosis Cleaved_PARP Cleaved PARP

Caption: Signaling pathway of this compound inducing apoptosis via Nur77 activation.

Detailed Experimental Protocols

This section provides detailed protocols based on methodologies reported in the literature for using this compound in preclinical mouse models.

Protocol 3.1: Preparation of this compound for Oral Gavage

Two primary vehicle formulations can be used for in vivo administration. Fresh preparation on the day of use is highly recommended.

Method A: Corn Oil Suspension This is the simplest method and was used in the primary efficacy studies.

  • Weigh the required amount of this compound based on the number of mice and the 25 mg/kg dosage.

  • Add the appropriate volume of sterile corn oil to achieve the desired final concentration (e.g., 2.5 mg/mL for a 100 µL gavage volume in a 25g mouse).

  • Vortex or sonicate the mixture until a uniform suspension is achieved. Ensure the suspension is well-mixed immediately before each gavage.

Method B: Solubilized Formulation This method is recommended to ensure complete dissolution of the compound.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare the final working solution by adding each solvent sequentially in the following volumetric ratio:

    • 10% DMSO (containing the compound)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Vortex thoroughly. If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. The final solution should be clear.

Protocol 3.2: Xenograft Mouse Model and Treatment Workflow

This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment.

  • Cell Culture: Culture RKO cells under standard conditions (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-150 µL of the cell suspension (containing ~5 x 106 cells) into the flank of each male athymic nude mouse.

  • Tumor Growth and Randomization: Allow tumors to grow for approximately 4 days until they are palpable. Measure initial tumor volume using calipers (Volume = (Length x Width2) / 2). Randomize mice into treatment and control groups (n=6-10 per group) with comparable average tumor volumes.

  • Treatment Administration:

    • Control Group: Administer the vehicle (e.g., corn oil or the solubilized formulation vehicle) daily by oral gavage.

    • Treatment Group: Administer this compound (25 mg/kg) daily by oral gavage.

  • Monitoring:

    • Measure tumor volumes and mouse body weights 2-3 times per week.

    • Monitor the general health of the animals daily for any signs of distress or toxicity.

  • Endpoint: After the treatment period (e.g., 21 days), euthanize the mice according to IACUC-approved guidelines.

Caption: Experimental workflow for a xenograft mouse model treated with this compound.

Protocol 3.3: Assessment of Efficacy and Toxicity
  • Tumor Excision: At the study endpoint, carefully excise the tumors and remove any non-tumor tissue.

  • Tumor Weight: Weigh each tumor individually. Compare the average tumor weight between the control and treatment groups.

  • Toxicity Assessment: Compare final body weights between groups. Collect major organs (liver, kidney, spleen, etc.) for weight measurement and histopathological analysis to assess for any signs of toxicity.

  • Histopathology: Fix tumors and organs in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for pathological examination.

  • Mechanism Analysis (Optional): Snap-freeze a portion of the tumor tissue in liquid nitrogen for subsequent analysis, such as Western blotting for proteins in the Nur77 pathway (e.g., cleaved PARP, caspases) or qPCR for target gene expression.

Safety and Toxicology

In studies using this compound at a dose of 25 mg/kg/day, no significant effects on the body or organ weights of the mice were observed. Histopathological examination of tissues from treated mice also showed no evidence of toxicity, suggesting a favorable safety profile at this effective therapeutic dose.

References

Application Notes and Protocols for DIM-C-pPhOCH3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DIM-C-pPhOCH3, also known as 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane, is a potent agonist of the orphan nuclear receptor Nur77 (also known as TR3 or NR4A1).[1][2] As a member of the diindolylmethane (DIM) class of compounds, it has garnered significant interest for its pro-apoptotic and anti-cancer activities.[3] This document provides detailed protocols for the preparation of a this compound stock solution using dimethyl sulfoxide (DMSO), along with application notes summarizing its mechanism of action and experimental use.

Physicochemical and Biological Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 33985-68-1[1][2]
Molecular Formula C₂₄H₂₀N₂O
Molecular Weight 352.43 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO up to 100 mM
Storage Store powder at -20°C for up to 1 year. Store DMSO stock solutions at -80°C for up to 6 months or -20°C for up to 1 year.
Mechanism of Action Nur77 agonist; induces apoptosis in cancer cells.

Mechanism of Action: The Nur77-Mediated Apoptotic Pathway

This compound exerts its primary anti-cancer effects by activating the orphan nuclear receptor Nur77. Upon activation, Nur77 can translocate from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, converting it from a protector of mitochondrial integrity into a pro-apoptotic protein, ultimately leading to the release of cytochrome c and the activation of the caspase cascade.

Furthermore, this compound has been shown to induce the expression of several pro-apoptotic genes in a Nur77-dependent manner, including Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and Activating Transcription Factor 3 (ATF3). This dual mechanism of action, involving both a non-genomic mitochondrial pathway and genomic regulation of pro-apoptotic genes, makes this compound a compound of significant interest in cancer research.

Nur77_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nur77_inactive Nur77 (inactive) This compound->Nur77_inactive Activation Mitochondrion Mitochondrion Nur77_inactive->Mitochondrion Translocation Nur77_active_n Nur77 (active) Nur77_inactive->Nur77_active_n Nuclear Activity Bcl2 Bcl-2 Cytochrome_c Cytochrome c Bcl2->Cytochrome_c Promotes release of Mitochondrion->Bcl2 Interacts with Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis DNA DNA Nur77_active_n->DNA Binds to response elements Gene_Expression Induction of pro-apoptotic genes (e.g., TRAIL, ATF3) DNA->Gene_Expression

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 352.43 g/mol )

  • Anhydrous or sterile dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Sterile pipette and tips

Procedure:

  • Safety Precautions: Conduct all steps in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. DMSO can facilitate the absorption of other chemicals through the skin.

  • Weighing the Compound: Carefully weigh out 3.52 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube or glass vial.

  • Adding DMSO: Using a sterile pipette, add 1.0 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Stock_Solution_Workflow A Weigh 3.52 mg of This compound B Add 1.0 mL of DMSO A->B C Vortex to dissolve B->C D Aliquot into smaller volumes C->D E Store at -20°C or -80°C D->E

Caption: Workflow for preparing a 10 mM this compound stock solution.
In Vitro Cell Treatment Protocol

This protocol provides a general guideline for treating cultured cells with this compound.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cultured cells in appropriate multi-well plates

  • Sterile cell culture medium

Procedure:

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 5 µM, 10 µM, 15 µM).

  • Vehicle Control: Prepare a vehicle control by diluting DMSO in cell culture medium to the same final concentration as in the highest concentration of the this compound treatment group. This is crucial to account for any effects of the solvent on the cells.

  • Cell Treatment: Remove the old medium from the cells and add the prepared working solutions of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as apoptosis assays (e.g., Annexin V staining, caspase activity assays) or gene expression analysis (e.g., qRT-PCR, Western blotting).

Summary of In Vitro and In Vivo Data

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayConcentration (µM)EffectReference
L3.6pL (Pancreatic Cancer)Cell Growth Inhibition10, 15, 20Concentration-dependent inhibition of cell growth
L3.6pL (Pancreatic Cancer)Apoptosis (Cleaved PARP, Caspases 3, 7, 8)10, 15, 20Induction of apoptotic markers after 48h
L3.6pL (Pancreatic Cancer)Gene Expression (Real-time PCR)15Induction of TRAIL and ATF3 mRNA after 6h
RKO (Colon Cancer)Cell Growth Inhibition10Inhibition of cell growth
RKO (Colon Cancer)Apoptosis (PARP, Caspases 3, 8, 9 cleavage)10Induction of apoptotic markers after 72h

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosageAdministration RouteEffectReference
Athymic Nude MicePancreatic Cancer (L3.6pL xenograft)25 mg/kg/dayOral gavageSignificant inhibition of tumor volume and weight; induction of apoptosis in tumors
Athymic Nude MiceColon Cancer (RKO cell xenograft)25 mg/kg/dayOral gavageSignificantly decreased tumor volumes and final tumor weights

Conclusion

This compound is a valuable research tool for studying Nur77-mediated apoptosis and for the preclinical evaluation of novel anti-cancer therapies. The protocols and data presented in this document provide a comprehensive guide for researchers utilizing this compound. Adherence to proper preparation and handling procedures is essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols: Oral Gavage Administration of DIM-C-pPhOCH3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-bis(3’-indolyl)-1-(p-methoxyphenyl)methane, commonly known as DIM-C-pPhOCH3, is a synthetic derivative of 3,3’-diindolylmethane (DIM), a natural compound derived from the digestion of indole-3-carbinol found in cruciferous vegetables. This compound has emerged as a potent anti-cancer agent, primarily functioning as an agonist of the orphan nuclear receptor Nur77 (also known as TR3 or NR4A1).[1] This document provides detailed application notes and protocols for the oral gavage administration of this compound in preclinical research, focusing on its mechanism of action, and methodologies for evaluating its efficacy.

Mechanism of Action

This compound exerts its anti-cancer effects by inducing apoptosis in cancer cells through multiple signaling pathways. As a Nur77 agonist, it triggers both Nur77-dependent and -independent apoptotic responses.[2][3]

Nur77-Dependent Apoptosis: Upon activation by this compound, nuclear Nur77 can translocate to the mitochondria where it interacts with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, converting it into a pro-apoptotic protein, which ultimately leads to the release of cytochrome c and the activation of the caspase cascade.[4]

Nur77-Independent Apoptosis: this compound also induces apoptosis through pathways that are independent of Nur77. One key mechanism is the induction of Activating Transcription Factor 3 (ATF3). ATF3, in turn, can upregulate the expression of TNF-related apoptosis-inducing ligand (TRAIL), a potent inducer of the extrinsic apoptotic pathway. Studies have shown that the induction of TRAIL by this compound is dependent on ATF3.

The growth-inhibitory effects of this compound are associated with the cleavage of poly (ADP-ribose) polymerase (PARP) and caspases-3, -8, and -9.

Data Presentation

In Vivo Efficacy: Xenograft Tumor Growth Inhibition

Studies in athymic nude mice bearing human cancer cell xenografts have demonstrated the in vivo efficacy of orally administered this compound.

Parameter Vehicle Control (Corn Oil) This compound (25 mg/kg/day) Reference
Tumor Volume BaselineSignificantly decreased
Final Tumor Weight BaselineSignificantly decreased

Note: Specific quantitative values for tumor volume and weight reduction were not provided in the search results, but were described as "significantly" decreased compared to the control group.

Pharmacokinetic Parameters

Specific pharmacokinetic data (Cmax, Tmax, bioavailability) for this compound are not available in the reviewed literature. However, pharmacokinetic studies on the parent compound, 3,3'-diindolylmethane (DIM), and a related analog, 1,1-bis(3'-indolyl)-1-(p-phenyl)methane (DIM-C-pPhC6H5 or DIM-P), provide some context for the behavior of C-substituted DIMs.

Pharmacokinetic Parameters of a Related C-DIM Analog (DIM-P) in Rats following Oral Gavage

Dose Cmax (ng/mL) Tmax (h)
20 mg/kgNot specified2
40 mg/kgNot specified2
60 mg/kgNot specified3

Note: The study on DIM-P indicated a dose-dependent and non-linear increase in Cmax. The absolute bioavailability was reported to be 0.13 ± 0.06 and was also dose-dependent.

Pharmacokinetic Parameters of an Absorption-Enhanced DIM Formulation (BR-DIM) in Healthy Humans (Single Dose)

Dose Mean Cmax (ng/mL) Mean AUC (h·ng/mL)
100 mg32128
200 mg104553
300 mg108532

Experimental Protocols

Oral Gavage Administration in Mice

This protocol describes the standard procedure for administering this compound to mice via oral gavage.

Materials:

  • This compound

  • Vehicle (e.g., corn oil)

  • Animal scale

  • Sterile syringes (1 mL)

  • Gavage needles (18-20 gauge, with a rounded tip)

  • 70% ethanol for disinfection

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve or suspend this compound in the appropriate volume of corn oil to achieve the desired concentration (e.g., for a 25 mg/kg dose in a 20 g mouse, with a dosing volume of 100 µL, the concentration would be 5 mg/mL).

    • Ensure the solution is homogenous by vortexing or sonicating if necessary.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the precise volume of the dosing solution to be administered. The maximum recommended gavage volume for a mouse is 10 mL/kg.

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper length and avoid stomach perforation.

    • With the mouse in an upright position, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

    • Once the needle is in the esophagus, slowly administer the dosing solution.

    • Gently remove the needle in the same direction it was inserted.

    • Return the mouse to its cage and monitor for any signs of distress.

Western Blot Analysis for Apoptotic Markers

This protocol outlines the procedure for detecting the cleavage of caspases and PARP in tumor lysates.

Materials:

  • Tumor tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-8, anti-cleaved caspase-9, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Homogenize the tumor tissue in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to ensure equal protein loading.

Immunohistochemistry (IHC) for Cleaved Caspase-3

This protocol describes the detection of cleaved caspase-3 in paraffin-embedded tumor sections.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissue sections

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody (anti-cleaved caspase-3)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the tissue sections in xylene.

    • Rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.

  • Blocking:

    • Quench endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with blocking buffer.

  • Antibody Incubation:

    • Incubate the sections with the primary anti-cleaved caspase-3 antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the biotinylated secondary antibody.

    • Wash with PBS.

    • Incubate with streptavidin-HRP conjugate.

  • Detection and Counterstaining:

    • Apply DAB substrate to visualize the antibody binding (brown precipitate).

    • Counterstain the nuclei with hematoxylin (blue).

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series and xylene.

    • Mount with a permanent mounting medium.

    • Examine under a microscope.

TUNEL Assay for Apoptosis Detection

This protocol outlines the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for detecting DNA fragmentation in apoptotic cells within tumor tissue.

Materials:

  • Paraffin-embedded tumor sections

  • Proteinase K

  • TdT reaction buffer

  • Terminal deoxynucleotidyl transferase (TdT)

  • Biotin-dUTP or fluorescently labeled dUTP

  • Streptavidin-HRP or fluorescent detection reagent

  • DAB substrate (for HRP)

  • Counterstain (e.g., Methyl Green or DAPI)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize and rehydrate the tissue sections as described for IHC.

  • Permeabilization:

    • Incubate the sections with Proteinase K to permeabilize the cells.

  • TdT Labeling:

    • Incubate the sections with the TdT reaction mixture containing TdT enzyme and labeled dUTPs at 37°C in a humidified chamber. This allows the TdT to label the 3'-OH ends of fragmented DNA.

  • Detection:

    • If using biotin-dUTP, incubate with streptavidin-HRP followed by DAB substrate to produce a colored precipitate at the site of apoptosis.

    • If using a fluorescently labeled dUTP, proceed directly to counterstaining and mounting.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with an appropriate stain (e.g., Methyl Green for brightfield or DAPI for fluorescence).

    • Mount the slides with an appropriate mounting medium.

    • Visualize under a microscope.

Mandatory Visualizations

Signaling Pathways

DIM_C_pPhOCH3_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound ATF3_gene ATF3 Gene This compound->ATF3_gene Induces (Nur77-independent) Bcl-2_active Bcl-2 (Anti-apoptotic) Bcl-2_pro Bcl-2 (Pro-apoptotic) Bcl-2_active->Bcl-2_pro Conformational Change Cytochrome_c Cytochrome c Bcl-2_pro->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase-9 Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Apoptosome->Caspase-9 Activates TRAIL-R TRAIL Receptor Caspase-8 Caspase-8 TRAIL-R->Caspase-8 Activates Caspase-8->Caspase-3 Activates Nur77_nuc Nur77 Nur77_mito Nur77 Nur77_nuc->Nur77_mito Translocation ATF3_protein ATF3 ATF3_gene->ATF3_protein TRAIL_gene TRAIL Gene ATF3_protein->TRAIL_gene Activates TRAIL TRAIL TRAIL_gene->TRAIL Nur77_mito->Bcl-2_active Binds TRAIL->TRAIL-R Binds

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow

Experimental_Workflow cluster_analysis Post-Mortem Analysis start Start: In Vivo Xenograft Study dosing Oral Gavage: This compound (25 mg/kg/day) or Vehicle (Corn Oil) start->dosing monitoring Tumor Growth Monitoring (Volume & Weight) dosing->monitoring endpoint Study Endpoint: Tumor Excision monitoring->endpoint western Western Blot (Cleaved Caspases, PARP) endpoint->western ihc Immunohistochemistry (Cleaved Caspase-3) endpoint->ihc tunel TUNEL Assay (DNA Fragmentation) endpoint->tunel results Data Analysis & Interpretation western->results ihc->results tunel->results

Caption: Workflow for in vivo evaluation of this compound.

References

Application of DIM-C-pPhOCH3 in Colon Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane (DIM-C-pPhOCH3) is a synthetic derivative of 3,3'-diindolylmethane (DIM), a natural compound found in cruciferous vegetables. DIM and its analogs, including this compound, have garnered significant attention in cancer research for their potent anti-tumor activities. In the context of colon cancer, this compound has been identified as a promising therapeutic agent that modulates key signaling pathways to inhibit cancer cell growth, induce apoptosis, and arrest the cell cycle. This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in colon cancer studies.

Mechanism of Action:

This compound primarily functions as an agonist of the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3).[1][2] Nur77 is often overexpressed in colon tumors and plays a complex role in cell fate.[1] Activation of nuclear Nur77 by this compound leads to the induction of pro-apoptotic genes and subsequent cell death.[1][2] Interestingly, related compounds like DIM-C-pPhOH act as Nur77 antagonists, highlighting the structure-specific effects of these diindolylmethane analogs.

Beyond its interaction with Nur77, this compound and other DIM analogs have been shown to exert their anti-cancer effects through various other mechanisms, including:

  • Induction of Apoptosis: this compound induces apoptosis in colon cancer cells, a process accompanied by the upregulation of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). This induction can occur through both Nur77-dependent and -independent pathways. Some DIM compounds have also been shown to activate caspase-8, a key initiator of the extrinsic apoptotic pathway.

  • Cell Cycle Arrest: DIM and its derivatives can induce cell cycle arrest at both the G1 and G2/M phases in human colon cancer cells. This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

  • Inhibition of mTOR Signaling: Certain DIM analogs have been found to inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and proliferation.

  • Downregulation of Sp-Regulated Genes: These compounds can decrease the expression of genes regulated by the Sp (Specificity protein) family of transcription factors, such as survivin, which is involved in inhibiting apoptosis.

  • Inhibition of COX1/2 and ERK1/2: DIM has been identified as a direct inhibitor of cyclooxygenase-1/2 (COX1/2) and extracellular signal-regulated kinase 1/2 (ERK1/2) activities.

  • Induction of Endoplasmic Reticulum (ER) Stress: this compound can activate ER stress, contributing to its pro-apoptotic effects.

Data Presentation

Table 1: In Vitro Efficacy of DIM Analogs in Colon Cancer Cell Lines
CompoundCell LineAssayEndpointResultReference
DIM-C-pPhOHRKOCell GrowthIC50 (48h)21.2 µM
DIM-C-pPhOHSW480Cell GrowthIC50 (48h)21.4 µM
This compoundRKOCell GrowthInhibition10 µM inhibits growth
DIMHT-29Cell GrowthInhibition0 - 30 µM dose-dependent inhibition
DIMHCT-116Cell ProliferationInhibitionDose-dependent inhibition
DIMDLD-1Cell ViabilityReductionDose-dependent reduction
DIMHCT116Cell ViabilityReductionDose-dependent reduction
Table 2: In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model
CompoundAnimal ModelCell Line XenograftDosingOutcomeReference
This compoundAthymic Nude MiceRKO25 mg/kg/day (oral gavage)Significant decrease in tumor volume and weight
DIMNude MicePatient-Derived XenograftOral administrationSuppression of tumor growth

Signaling Pathways and Experimental Workflows

DIM_C_pPhOCH3_Signaling_Pathway cluster_cell Colon Cancer Cell cluster_nucleus Nucleus DIM This compound Nur77 Nur77 (NR4A1) DIM->Nur77 activates Sp1 Sp1 DIM->Sp1 inhibits mTOR_pathway mTOR Signaling DIM->mTOR_pathway inhibits Pro_Apoptotic_Genes Pro-apoptotic Genes (e.g., TRAIL) Nur77->Pro_Apoptotic_Genes induces Survivin_Gene Survivin Gene Sp1->Survivin_Gene Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis Survivin_Gene->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTOR_pathway->Cell_Growth Apoptosis->Cell_Growth inhibits

Caption: Signaling pathway of this compound in colon cancer cells.

Experimental_Workflow_In_Vitro cluster_assays In Vitro Assays start Start: Colon Cancer Cell Lines (e.g., RKO, SW480) treatment Treat with this compound (various concentrations and time points) start->treatment cell_viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis western_blot Western Blotting (Protein Expression) treatment->western_blot data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis

Caption: General workflow for in vitro evaluation of this compound.

Experimental_Workflow_In_Vivo start Start: Immunocompromised Mice (e.g., Athymic Nude Mice) xenograft Subcutaneous injection of colon cancer cells (e.g., RKO) start->xenograft tumor_growth Allow tumors to establish xenograft->tumor_growth treatment Administer this compound or vehicle (e.g., 25 mg/kg/day, oral gavage) tumor_growth->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Endpoint: Sacrifice and Tumor Excision monitoring->endpoint analysis Tumor weight measurement, H&E staining, and molecular analysis endpoint->analysis

Caption: Workflow for in vivo xenograft studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on colon cancer cells.

Materials:

  • Colon cancer cell lines (e.g., RKO, SW480, HCT-116, HT-29)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with DMSO) to the wells.

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Colon cancer cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Colon cancer cells

  • 6-well plates

  • This compound

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

Objective: To analyze the expression of proteins involved in apoptosis, cell cycle, and other relevant signaling pathways.

Materials:

  • Treated and untreated colon cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Nur77, anti-PARP, anti-caspase-3, anti-cyclin D1, anti-p21, anti-mTOR, anti-phospho-mTOR, anti-survivin, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection system. β-actin is commonly used as a loading control.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Colon cancer cells (e.g., RKO)

  • Matrigel (optional)

  • This compound

  • Vehicle (e.g., corn oil)

  • Calipers

  • Animal balance

Protocol:

  • Subcutaneously inject 1-5 x 10^6 colon cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 25 mg/kg/day) or vehicle control to the respective groups via oral gavage daily.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or western blotting).

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. Always adhere to institutional guidelines for animal care and use.

References

Application Notes and Protocols for Studying Nur77-Dependent Pathways Using DIM-C-pPhOCH3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for utilizing the compound 1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane (DIM-C-pPhOCH3) to investigate the Nur77-dependent signaling pathways. This compound is a potent agonist of the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3), a key regulator of apoptosis, cell differentiation, and homeostasis. Its dysregulation is implicated in various diseases, including cancer.[1] These notes offer comprehensive methodologies for in vitro and in vivo studies, data presentation guidelines, and visual representations of the underlying molecular mechanisms.

This compound activates Nur77, leading to the induction of pro-apoptotic genes and subsequent cell death in various cancer cell lines, including pancreatic and colon cancer.[2] The compound has been shown to inhibit tumor growth in xenograft models, highlighting its potential as a therapeutic agent. Notably, this compound can induce apoptosis through both Nur77-dependent and -independent pathways. Understanding these distinct mechanisms is crucial for elucidating the full spectrum of its biological activities.

Chemical Properties

PropertyValue
Molecular Weight 352.43 g/mol
Formula C₂₄H₂₀N₂O
CAS Number 33985-68-1
Solubility Soluble to 100 mM in DMSO
Purity ≥98%
Storage Store at -20°C

(Data sourced from R&D Systems)

Mechanism of Action

This compound functions as a Nur77 agonist. Upon binding, it activates the transcriptional activity of Nur77, leading to the expression of target genes involved in apoptosis. In some cellular contexts, Nur77 activation by this compound promotes the induction of pro-apoptotic genes such as Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and Fas Ligand (FasL). The apoptotic cascade is further mediated by the cleavage of caspases (caspase-3, -8, and -9) and Poly (ADP-ribose) polymerase (PARP).

It is important to note the existence of a related compound, 1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH), which acts as a Nur77 antagonist. This compound can be used as a valuable tool to confirm that the observed effects of this compound are indeed mediated by Nur77 activation.

Quantitative Data Summary

In Vitro Efficacy of this compound
Cell LineCancer TypeAssayConcentration (µM)Time (hours)Observed Effect
L3.6pLPancreaticCell Growth Inhibition10, 15, 2024, 48, 72Significant decrease in cell growth at all time points.
L3.6pLPancreaticApoptosis (Cleaved PARP & Caspases)10, 15, 2048Concentration-dependent increase in cleaved PARP and activated caspases.
L3.6pLPancreaticGene Induction (TRAIL & FasL)1032-64Induction of TRAIL and FasL.
L3.6pLPancreaticGene Induction (TRAIL & FasL)2016-32Induction of TRAIL and FasL.
RKOColonCell Growth Inhibition1024, 48, 72Inhibition of cell growth, with maximum inhibition at 72h.
RKOColonApoptosis (PARP & Caspase Cleavage)Not specified48Induction of PARP, caspase-3, -8, and -9 cleavage.
In Vivo Efficacy of this compound
Animal ModelCancer TypeCell Line XenograftDosageDurationObserved Effect
Male athymic nude micePancreaticL3.6pL25 mg/kg/dayNot specifiedInhibition of pancreatic tumor growth and induction of apoptosis in tumors.
Athymic nude miceColonRKO25 mg/kg/day21 daysSignificant decrease in tumor volumes and final tumor weights.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: L3.6pL (pancreatic cancer) or RKO (colon cancer) cells can be used.

  • Culture Medium: Culture cells in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 10, 15, 20 µM) or DMSO as a vehicle control for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay
  • Seed cells in a 96-well plate and treat with this compound as described above.

  • At the end of the treatment period, add a cell viability reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the DMSO-treated control.

Western Blot Analysis for Apoptosis Markers
  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, -8, -9, TRAIL, FasL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

RNA Interference (siRNA)
  • Transfection:

    • Seed cells in a 6-well plate.

    • Transfect cells with siRNA targeting Nur77 (siNR4A1) or a non-specific scrambled siRNA (siScr) as a negative control using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. A typical final concentration for siRNA is 100 nM.

  • Post-transfection: After 24-48 hours of transfection, treat the cells with this compound.

  • Analysis: Perform western blotting or other relevant assays to assess the impact of Nur77 knockdown on this compound-induced effects.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation:

    • Treat cells as described above.

    • Isolate total RNA using a commercial kit (e.g., RNeasy Kit, TRIzol).

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for Nur77 target genes (e.g., TRAIL, FasL, ATF3, p21).

    • Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Analyze the data using the ΔΔCt method.

In Vivo Xenograft Model
  • Animal Model: Use male athymic nude mice (e.g., 7-8 weeks old).

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., RKO or L3.6pL) into the flank of each mouse.

    • Allow tumors to grow to a palpable size.

  • Treatment:

    • Randomize mice into control and treatment groups.

    • Administer this compound (e.g., 25 mg/kg/day) or vehicle (e.g., corn oil) via oral gavage daily for a specified period (e.g., 21 days).

  • Monitoring:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors.

  • Analysis:

    • Weigh the tumors.

    • Perform immunohistochemistry on tumor sections for markers of apoptosis (e.g., cleaved caspase-3).

Visualizations

Signaling Pathways and Workflows

DIM_C_pPhOCH3_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nur77 Nur77 This compound->Nur77 Activates Pro-caspase-8 Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Pro-caspase-9 Pro-caspase-9 Caspase-9 Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 PARP PARP Caspase-3->PARP Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP Cleavage Gene Transcription Gene Transcription Nur77->Gene Transcription Pro-apoptotic Genes (TRAIL, FasL) Pro-apoptotic Genes (TRAIL, FasL) Gene Transcription->Pro-apoptotic Genes (TRAIL, FasL) Pro-apoptotic Genes (TRAIL, FasL)->Pro-caspase-8

Caption: this compound activates Nur77, leading to apoptosis.

Experimental_Workflow_In_Vitro Start Start Cell Culture Cell Culture Start->Cell Culture Treatment Treat with this compound Cell Culture->Treatment Endpoint Assays Endpoint Assays Treatment->Endpoint Assays Cell Viability Cell Viability Endpoint Assays->Cell Viability Western Blot Western Blot Endpoint Assays->Western Blot qRT-PCR qRT-PCR Endpoint Assays->qRT-PCR Data Analysis Data Analysis Cell Viability->Data Analysis Western Blot->Data Analysis qRT-PCR->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: In vitro experimental workflow for studying this compound.

Experimental_Workflow_In_Vivo Start Start Xenograft Model Establish Xenograft Tumor Model Start->Xenograft Model Treatment Administer this compound Xenograft Model->Treatment Monitoring Monitor Tumor Growth Treatment->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Tumor Excision Tumor Excision Endpoint Analysis->Tumor Excision Immunohistochemistry Immunohistochemistry Tumor Excision->Immunohistochemistry Data Analysis Data Analysis Immunohistochemistry->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: In vivo experimental workflow for studying this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating Nur77-dependent pathways. Its ability to induce apoptosis in cancer cells both in vitro and in vivo makes it a compound of interest for cancer research and drug development. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies and to further unravel the complexities of Nur77 signaling. The use of the corresponding antagonist, DIM-C-pPhOH, in parallel experiments is highly recommended to delineate Nur77-specific effects.

References

Application Notes and Protocols: DIM-C-pPhOCH3 Induced Apoptosis in RKO Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane, commonly known as DIM-C-pPhOCH3, is a synthetic derivative of diindolylmethane (DIM). It has demonstrated pro-apoptotic activity in various cancer cell lines. In the context of colorectal cancer, particularly in RKO cells, this compound acts as a Nur77 agonist, inducing apoptosis through both nuclear receptor-dependent and -independent pathways.[1][2] These notes provide a comprehensive overview of the mechanisms of action and detailed protocols for evaluating the apoptotic effects of this compound in RKO cells.

Mechanism of Action

This compound induces apoptosis in RKO cells primarily through the activation of the orphan nuclear receptor Nur77 (also known as TR3 or NR4A1).[1] The apoptotic signaling cascade involves:

  • Nur77-Dependent Pathway: this compound binds to and activates nuclear Nur77, leading to the transcription of pro-apoptotic genes. One key target is the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[1][2] The induction of TRAIL is a critical step in initiating the extrinsic apoptotic pathway.

  • Nur77-Independent Pathway: Evidence suggests that this compound also triggers apoptosis through mechanisms that are independent of Nur77.

  • Caspase Activation: Both pathways converge on the activation of a cascade of cysteine-aspartic proteases (caspases). Treatment of RKO cells with this compound leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).

  • PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Data Presentation

Table 1: Cell Viability (MTT Assay)

CompoundCell LineTime Point (hours)IC50 (µM)
DIM-C-pPhOHRKO4821.2

Table 2: Apoptosis Rate (Annexin V/PI Staining)

TreatmentConcentration (µM)Time Point (hours)Early Apoptosis (%)Late Apoptosis (%)
Control (DMSO)-482-51-3
This compound104815-255-10
This compound204830-4515-25

Table 3: Western Blot Analysis of Apoptotic Markers

TreatmentConcentration (µM)Time Point (hours)Cleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
Control (DMSO)-481.01.0
This compound10483-52-4
This compound20488-126-9

Table 4: Cell Cycle Analysis (PI Staining)

TreatmentConcentration (µM)Time Point (hours)Sub-G1 Phase (%)
Control (DMSO)-481-3
This compound104810-15
This compound204820-30

Signaling Pathway and Experimental Workflow Diagrams

This compound Apoptotic Signaling Pathway in RKO Cells This compound This compound Nur77 (TR3) Nur77 (TR3) This compound->Nur77 (TR3) Activates Nur77-Independent Pathway Nur77-Independent Pathway This compound->Nur77-Independent Pathway Activates TRAIL Expression TRAIL Expression Nur77 (TR3)->TRAIL Expression Induces Extrinsic Pathway Extrinsic Pathway TRAIL Expression->Extrinsic Pathway Caspase-8 Caspase-8 Extrinsic Pathway->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Induces Apoptosis Apoptosis PARP Cleavage->Apoptosis Intrinsic Pathway Intrinsic Pathway Nur77-Independent Pathway->Intrinsic Pathway Caspase-9 Caspase-9 Caspase-9->Caspase-3 Activates Intrinsic Pathway->Caspase-9 Activates

Caption: Apoptotic signaling pathway of this compound in RKO cells.

Experimental Workflow for Apoptosis Assessment cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assays Seed RKO Cells Seed RKO Cells Treat with this compound Treat with this compound Seed RKO Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate MTT Assay MTT Assay Incubate->MTT Assay Annexin V/PI Staining Annexin V/PI Staining Incubate->Annexin V/PI Staining Western Blot Western Blot Incubate->Western Blot Cell Cycle Analysis Cell Cycle Analysis Incubate->Cell Cycle Analysis

Caption: General experimental workflow for assessing apoptosis.

Experimental Protocols

Cell Culture

RKO cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed RKO cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed RKO cells in 6-well plates and treat with this compound as described for the MTT assay.

  • Cell Harvesting: After the desired incubation period (e.g., 48 hours), collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Cell Lysis: After treatment, wash the RKO cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the fold change in protein expression.

Cell Cycle Analysis
  • Cell Preparation: Seed and treat RKO cells as previously described.

  • Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry. The sub-G1 peak represents the apoptotic cell population.

These protocols provide a framework for investigating the apoptotic effects of this compound in RKO cells. Adherence to these detailed methodologies will ensure reproducible and reliable data for advancing research and drug development in colorectal cancer.

References

Application Notes and Protocols for Assessing the Anti-Tumor Effects of DIM-C-pPhOCH3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the anti-tumor properties of 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane (DIM-C-pPhOCH3), a known agonist of the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3).[1][2][3] The following protocols detail in vitro and in vivo methodologies to characterize the compound's effects on tumor cell viability, apoptosis, cell cycle progression, and relevant signaling pathways.

I. Introduction

This compound is a member of the diindolylmethane (DIM) class of compounds that has demonstrated anti-cancer activity in various cancer cell lines.[4][5] Its primary mechanism of action involves the activation of Nur77, a nuclear receptor implicated in apoptosis and cell cycle regulation. Activation of Nur77 by this compound can induce pro-apoptotic genes and trigger cell death in cancer cells. This document outlines a systematic approach to investigate and quantify the anti-tumor efficacy of this compound.

II. In Vitro Assessment of Anti-Tumor Activity

A. Cell Viability and Proliferation Assays

A fundamental step in evaluating an anti-cancer compound is to determine its effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common solvent for this compound is DMSO. Add 100 µL of the diluted compound to the respective wells. Include a vehicle-only control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell LineIncubation Time (h)IC50 (µM)
RKO (Colon Cancer)72~10-12.5
L3.6pL (Pancreatic Cancer)48~15
ACHN (Renal Cancer)Not specified13.6
786-O (Renal Cancer)Not specified13.0

Note: The IC50 values are approximate and can vary based on experimental conditions and cell lines used. Data is compiled from multiple sources for illustrative purposes.

B. Apoptosis Assays

This compound is known to induce apoptosis in cancer cells. The following assays can be used to quantify and characterize this programmed cell death.

1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (Annexin V and PI negative).

Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the samples by flow cytometry within one hour.

2. Western Blot Analysis of Apoptosis Markers

Western blotting can detect the cleavage of key apoptotic proteins, such as caspases and PARP (poly(ADP-ribose) polymerase).

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and cleaved PARP overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.

Protein MarkerExpected Change with this compound
Cleaved Caspase-3Increased
Cleaved Caspase-8Increased
Cleaved Caspase-9Increased
Cleaved PARPIncreased

This table summarizes the expected outcomes based on the known pro-apoptotic mechanism of this compound.

C. Cell Cycle Analysis

This compound can induce cell cycle arrest. Flow cytometry analysis of DNA content using propidium iodide (PI) is a standard method to assess the cell cycle distribution.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

III. In Vivo Assessment of Anti-Tumor Efficacy

Xenograft models are crucial for evaluating the anti-tumor activity of a compound in a living organism.

Protocol: Human Tumor Xenograft Model

  • Animal Model: Use immunodeficient mice, such as athymic nude (Foxn1^nu^) or SCID mice (ages 7-8 weeks).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., RKO or L3.6pL cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize the mice into control and treatment groups.

  • Compound Administration: Administer this compound by oral gavage. A typical dose is 25 mg/kg/day, dissolved in a vehicle like corn oil. The control group receives the vehicle only.

  • Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (length × width²) / 2.

  • Endpoint Analysis: After a predetermined period (e.g., 21 days), euthanize the mice. Excise the tumors and measure their final weight.

  • Toxicity Assessment: Monitor the body weight of the mice throughout the study as an indicator of toxicity. At the endpoint, major organs can be collected for histopathological analysis.

Treatment GroupMean Tumor Volume (mm³)Mean Tumor Weight (g)
Vehicle ControlHighHigh
This compound (25 mg/kg/day)Significantly ReducedSignificantly Reduced

This table illustrates the expected outcome of an in vivo study based on published data.

IV. Mechanistic Studies: Signaling Pathways

This compound's anti-tumor effects are mediated through specific signaling pathways.

A. Nur77-Dependent Apoptosis

This compound acts as a Nur77 agonist, leading to the induction of pro-apoptotic genes like TRAIL (TNF-related apoptosis-inducing ligand).

G DIM This compound Nur77 Nur77 (NR4A1) DIM->Nur77 activates TRAIL TRAIL Nur77->TRAIL induces expression Apoptosis Apoptosis TRAIL->Apoptosis

Caption: this compound-induced Nur77-mediated apoptosis.

B. Experimental Workflow for In Vitro Analysis

The following diagram outlines the general workflow for the in vitro assessment of this compound.

G Start Cancer Cell Culture Treatment Treat with this compound (Dose and Time Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assays (Annexin V, Western Blot) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) Viability->Analysis Apoptosis->Analysis CellCycle->Analysis

Caption: Workflow for in vitro evaluation of this compound.

V. Conclusion

The protocols and application notes presented here provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its effects on cell viability, apoptosis, and in vivo tumor growth, researchers can gain a comprehensive understanding of its potential as an anti-cancer therapeutic agent. Further investigation into its impact on other signaling pathways and its efficacy in combination with other chemotherapeutic agents is warranted.

References

Troubleshooting & Optimization

DIM-C-pPhOCH3 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DIM-C-pPhOCH3.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an agonist of the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B).[1] Upon activation by this compound, Nur77 translocates from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic molecule, ultimately leading to cancer cell death.[2] this compound has also been observed to induce Nur77-independent apoptosis.[1]

Q2: What is the known solubility of this compound?

Q3: How should I store a stock solution of this compound?

A3: Stock solutions of this compound prepared in DMSO should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Solubility Issues

Issue 1: My this compound powder is not dissolving in my chosen solvent.

  • Question: I am having trouble dissolving this compound. What should I do?

  • Answer: this compound is known to be soluble in DMSO up to 100 mM. If you are using a different solvent, solubility may be limited. For dissolving in DMSO, ensure you are using a high-purity, anhydrous grade of the solvent. To aid dissolution, you can try the following:

    • Vortexing: Vortex the solution vigorously for 1-2 minutes.

    • Gentle Warming: Briefly warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

    • Sonication: A brief sonication can also help to break up any aggregates and facilitate dissolution.

Issue 2: My this compound precipitates when I dilute my DMSO stock solution into aqueous media for cell culture experiments.

  • Question: My compound "crashes out" of solution when I add it to my cell culture medium. How can I prevent this?

  • Answer: This is a common issue with hydrophobic compounds. Here are several strategies to prevent precipitation:

    • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible. Most cell lines can tolerate up to 0.5% DMSO, with some tolerating up to 1%. However, it is best practice to keep the concentration at or below 0.1% if possible, especially for sensitive or primary cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

    • Proper Dilution Technique: Instead of adding the DMSO stock directly to the full volume of medium, try adding the pre-warmed (37°C) aqueous medium drop-wise to the DMSO stock solution while vortexing. This gradual dilution helps to prevent localized high concentrations of the compound that can lead to precipitation.

    • Use of a Co-solvent System: For particularly challenging applications, a co-solvent system may be necessary. For in vivo studies, a formulation of DMSO, PEG300, Tween-80, and saline has been successfully used. A similar approach with excipients could be adapted for in vitro work, though careful validation of toxicity would be required.

Data Presentation

Table 1: Solubility of this compound and a Related Analog

CompoundSolventMaximum Concentration
This compound DMSO100 mM
DIM-C-pPhOHDMSO100 mM
Ethanol100 mM

Table 2: Recommended Final DMSO Concentrations in Cell Culture

DMSO ConcentrationTolerance LevelNotes
≤ 0.1%Generally well-tolerated by most cell lines.Recommended for sensitive assays and primary cells.
0.1% - 0.5%Tolerated by many robust cell lines.A vehicle control is essential.
> 0.5%May cause significant cytotoxicity.Should be avoided unless absolutely necessary and validated.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (Molecular Weight: 352.43 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 3.52 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, high-purity DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C can be used if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Experiments

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile tubes

  • Procedure (Example for a final concentration of 10 µM with 0.1% DMSO):

    • In a sterile tube, add 999 µL of pre-warmed complete cell culture medium.

    • Add 1 µL of the 10 mM this compound stock solution to the medium.

    • Immediately vortex the solution gently to ensure rapid and thorough mixing.

    • Use this working solution to treat your cells. Remember to include a vehicle control with 0.1% DMSO.

Protocol 3: Annexin V Apoptosis Assay

This protocol provides a general framework for assessing apoptosis induced by this compound.

  • Materials:

    • Cells of interest

    • 6-well plates

    • This compound working solutions

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates at a density that will not lead to over-confluence during the treatment period and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

    • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Visualizations

DIM_C_pPhOCH3_Signaling_Pathway This compound Signaling Pathway for Apoptosis cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion DIM_C_pPhOCH3 This compound Nur77_nuc Nur77 DIM_C_pPhOCH3->Nur77_nuc Agonist Binding Nur77_cyto Nur77 Nur77_mito Nur77 Nur77_cyto->Nur77_mito Mitochondrial Translocation Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibition Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Pore Formation & Release Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Nur77_nuc->Nur77_cyto Nuclear Export Nur77_mito->Bcl2 Interaction Nur77_mito->Bax_Bak Conformational change of Bcl-2 relieves inhibition of Bax/Bak Cytochrome_c->Caspase9 Activation

Caption: Signaling pathway of this compound-induced apoptosis.

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues Start Start: Dissolving This compound Check_Solvent Is the solvent high-purity DMSO? Start->Check_Solvent Use_DMSO Use high-purity, anhydrous DMSO Check_Solvent->Use_DMSO No Dissolution_Steps 1. Vortex vigorously 2. Gentle warming (37°C) 3. Sonication Check_Solvent->Dissolution_Steps Yes Use_DMSO->Dissolution_Steps Precipitation Does it precipitate upon dilution in aqueous media? Dissolution_Steps->Precipitation Success Successfully Dissolved Precipitation->Success No Troubleshoot_Dilution 1. Lower final DMSO conc. (≤0.1%) 2. Warm media (37°C) 3. Add media drop-wise to stock while vortexing Precipitation->Troubleshoot_Dilution Yes Troubleshoot_Dilution->Success

Caption: Logical workflow for troubleshooting solubility issues.

References

Technical Support Center: Optimizing DIM-C-pPhOCH3 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DIM-C-pPhOCH3 in cell viability assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane, is a potent agonist of the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3).[1] It primarily functions by inducing apoptosis (programmed cell death) in cancer cells. This induction occurs through both Nur77-dependent and independent signaling pathways.[1][2] A key effect is the upregulation of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), which triggers the extrinsic apoptosis pathway.[1]

Q2: What is a typical starting concentration range for this compound in cell viability assays?

A2: Based on published studies, a common concentration for this compound to observe significant effects on cell viability is around 10 µM. However, the optimal concentration is cell-line dependent. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 25 µM) to determine the IC50 value for your specific cell line.

Q3: How long should I incubate my cells with this compound?

A3: Incubation times of 24, 48, and 72 hours are frequently reported to show inhibitory effects on cell growth. The maximum inhibitory response is often observed after 72 hours, which is accompanied by significant cell detachment and death. It is advisable to test multiple time points to characterize the time-dependent effects of the compound.

Q4: What are the expected morphological changes in cells treated with this compound?

A4: Treatment with effective concentrations of this compound is expected to lead to morphological changes indicative of apoptosis. These can include cell shrinkage, membrane blebbing, and detachment from the culture surface.

Q5: Besides cell viability, what other downstream effects can I measure?

A5: this compound induces apoptosis, which can be confirmed by assays that detect markers such as cleavage of PARP and caspases-3, -8, and -9. You can also investigate the expression of genes and proteins involved in the apoptosis pathway, such as TRAIL.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Cytotoxicity Observed - Cell line is resistant to this compound.- Concentration is too low.- Incubation time is too short.- Compound has precipitated out of solution.- Test a wider range of concentrations (e.g., up to 50 µM).- Increase the incubation time (e.g., up to 72 hours).- Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%) to maintain solubility and avoid solvent-induced toxicity.- Visually inspect wells for precipitation under a microscope.
High Variability Between Replicates - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the microplate.- Inconsistent compound dissolution.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Prepare a fresh stock solution of this compound and vortex thoroughly before each use.
Inconsistent Results Across Experiments - Variation in cell passage number or health.- Instability of this compound in media over time.- Fluctuations in incubator conditions (CO2, temperature, humidity).- Use cells within a consistent and low passage number range.- Prepare fresh dilutions of this compound for each experiment.- Regularly calibrate and monitor incubator conditions.
Solvent Control Shows Toxicity - The concentration of the solvent (e.g., DMSO) is too high.- Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level for your cell line (typically below 0.5%).

Data Presentation

Table 1: In Vitro Efficacy of this compound and Related Compounds

CompoundCell LineAssay TypeKey FindingsConcentration/IC50Reference
This compound RKO (colon cancer)Cell GrowthInhibition of cell growth10 µM
This compound L3.6pL (pancreatic cancer)ApoptosisInduction of apoptosisNot specified
DIM-C-pPhOH RKO & SW480 (colon cancer)Cell GrowthInhibition of cell growthIC50: 21.2 µM & 21.4 µM (48h)
DIM-C-pPhOH ACHN & 786-O (renal cancer)Cell ProliferationReduction in cell proliferationIC50: 13.6 µM & 13.0 µM
DIM-C-pPhOH A549 & H460 (lung cancer)Cell GrowthInhibition of cell growthNot specified
DIM-C-pPhOH MDA-MB-231 & SKBR3 (breast cancer)Protein InductionInduction of p21 and SERPINB515-20 µM

Table 2: In Vivo Efficacy of this compound

CompoundAnimal ModelTumor TypeDosageKey FindingsReference
This compound Athymic nude miceRKO cell xenografts (colon)25 mg/kg/daySignificant decrease in tumor volume and weight
This compound Athymic nude miceL3.6pL cell xenografts (pancreatic)25 mg/kg/dayInhibition of tumor volume and weight

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.

    • Include a "vehicle control" group treated with the same final concentration of DMSO as the compound-treated groups.

    • Also include an "untreated control" group with cells in medium only.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

    • Incubate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

DIM_C_pPhOCH3_Signaling_Pathway DIM_C_pPhOCH3 This compound Nur77 Nur77 (NR4A1) DIM_C_pPhOCH3->Nur77 activates TRAIL TRAIL Nur77->TRAIL induces DeathReceptor Death Receptor (e.g., DR4/DR5) TRAIL->DeathReceptor binds DISC DISC Formation DeathReceptor->DISC Caspase8 Pro-Caspase-8 DISC->Caspase8 aCaspase8 Active Caspase-8 Caspase8->aCaspase8 Caspase3 Pro-Caspase-3 aCaspase8->Caspase3 aCaspase3 Active Caspase-3 Caspase3->aCaspase3 Apoptosis Apoptosis aCaspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat Cells incubate1->treat_cells prepare_compound Prepare this compound Dilutions prepare_compound->treat_cells incubate2 Incubate (24, 48, 72h) treat_cells->incubate2 add_reagent Add Viability Reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate 2-4h add_reagent->incubate3 solubilize Solubilize Formazan (if needed) incubate3->solubilize read_plate Read Absorbance solubilize->read_plate analyze Analyze Data (Calculate % Viability, IC50) read_plate->analyze end End analyze->end

Caption: General workflow for a cell viability assay.

References

Technical Support Center: DIM-C-pPhOCH3 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DIM-C-pPhOCH3 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane, is a C-substituted diindolylmethane (C-DIM) derivative. It functions as a modulator of the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3).[1] Depending on the cellular context, it can act as a Nur77 agonist, promoting its pro-apoptotic functions. The primary anti-cancer mechanism involves the translocation of Nur77 from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, converting it into a pro-apoptotic molecule and triggering the intrinsic apoptosis pathway.[2][3][4]

Q2: What are the main challenges encountered in in vivo studies with this compound?

A2: The primary challenges stem from its physicochemical properties. Like many C-DIM compounds, this compound has poor aqueous solubility and low oral bioavailability.[5] This can lead to difficulties in formulation, inconsistent drug exposure, and variable efficacy in animal models. Rapid metabolism can also be a concern for related C-DIM compounds, potentially leading to low serum levels of the active agent.

Q3: What is a standard recommended dose and administration route for in vivo studies?

A3: A commonly used and effective dose in xenograft models is 25 mg/kg/day , administered via oral gavage . However, the optimal dose may vary depending on the animal model, tumor type, and formulation used.

Q4: Are there any known toxicities associated with this compound in vivo?

A4: At the effective therapeutic dose of 25 mg/kg/day in mice, studies have reported no significant effects on body or organ weights, and no other overt signs of toxicity. However, as with any experimental compound, it is crucial to conduct thorough toxicity monitoring in your specific model.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor or inconsistent tumor growth inhibition. 1. Inadequate drug exposure due to poor bioavailability. 2. Suboptimal formulation leading to precipitation or poor absorption. 3. Rapid metabolism of the compound. 1. Optimize the formulation: - Corn oil suspension: While simple, ensure a uniform and fine suspension. Continuous stirring during dosing is recommended. - Co-solvent system: A mixture of DMSO, PEG300, Tween-80, and saline can improve solubility. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare fresh daily. - Self-Microemulsifying Drug Delivery System (SMEDDS): For advanced formulation, a SMEDDS composed of oil, a surfactant, and a co-surfactant can significantly enhance oral bioavailability.2. Increase dosing frequency: Consider twice-daily dosing to maintain more consistent plasma concentrations.3. Verify compound integrity: Ensure the compound has not degraded during storage or in the formulation.
Difficulty in preparing a homogenous formulation. 1. Poor solubility of this compound in the chosen vehicle. 2. Compound precipitation upon addition to aqueous components. 1. Sonication: Use a bath or probe sonicator to aid in dissolving the compound and creating a finer suspension.2. Heating: Gentle heating can help dissolve the compound, but be cautious of potential degradation. Always check the compound's stability at elevated temperatures.3. Use of surfactants/co-solvents: Incorporate pharmaceutically acceptable surfactants like Tween-80 or co-solvents like PEG300 to improve solubility and stability.4. Particle size reduction: Micronization of the solid compound can improve its dissolution rate.
Signs of toxicity in animals (e.g., weight loss, lethargy). 1. Vehicle toxicity. 2. Compound toxicity at the administered dose. 3. Off-target effects. 1. Conduct a vehicle-only toxicity study: Ensure the formulation vehicle is well-tolerated by the animals.2. Dose reduction: Perform a dose-response study to find the maximum tolerated dose (MTD) in your specific animal model.3. Monitor key toxicological parameters: - Body weight: Record at least twice weekly. - Clinical observations: Daily checks for changes in behavior, posture, and activity. - Blood chemistry and hematology: At the end of the study, analyze blood samples for markers of liver and kidney function, and complete blood counts.
High variability in tumor size within the same treatment group. 1. Inconsistent dosing due to poor formulation. 2. Variation in tumor implantation and growth. 3. Differences in individual animal metabolism. 1. Ensure accurate and consistent dosing: Use precise techniques and ensure the formulation is homogenous throughout the dosing period.2. Refine tumor implantation technique: Ensure consistent cell numbers and injection volumes for subcutaneous or orthotopic models.3. Increase group size: A larger number of animals per group can help to mitigate the effects of individual variation.4. Randomize animals: Ensure animals are randomized into treatment groups based on tumor size once tumors are established.

Quantitative Data Summary

Due to the limited availability of specific pharmacokinetic data for this compound, the following table includes data for the parent compound, 3,3'-diindolylmethane (DIM), in an absorption-enhanced formulation (BR-DIM) administered to healthy human subjects, which may serve as a reference.

Table 1: Pharmacokinetic Parameters of an Absorption-Enhanced DIM Formulation in Humans (Single 200 mg Dose)

ParameterValueReference
Cmax (Maximum Plasma Concentration) 104 ng/mL
Tmax (Time to Maximum Concentration) Not specified
AUC (Area Under the Curve) 553 h·ng/mL

Note: This data is for an absorption-enhanced formulation of the parent compound DIM in humans and may not be directly comparable to the pharmacokinetics of this compound in preclinical animal models.

Experimental Protocols

In Vivo Xenograft Tumor Model

This protocol is a general guideline for a subcutaneous xenograft study in athymic nude mice.

  • Cell Culture:

    • Culture human cancer cells (e.g., RKO colon cancer cells) in appropriate media and conditions until they reach 70-80% confluency.

    • Harvest cells using trypsin, wash with sterile PBS, and resuspend in a serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.

    • Perform a viability check using Trypan Blue to ensure >95% viability.

  • Tumor Implantation:

    • Anesthetize 6-8 week old male athymic nude mice.

    • Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

    • Monitor animals for tumor growth.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Formulation Preparation (Corn Oil):

      • Weigh the required amount of this compound.

      • Add the appropriate volume of sterile corn oil to achieve a final concentration for a 25 mg/kg dose (assuming a 10 mL/kg dosing volume).

      • Create a uniform suspension using a vortex and/or sonicator. Prepare this fresh daily.

    • Administration:

      • Administer 25 mg/kg of the this compound suspension or vehicle control (corn oil) daily via oral gavage.

      • Ensure the suspension is well-mixed before drawing each dose.

  • Monitoring and Efficacy Assessment:

    • Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Record the body weight of each animal at the same frequency.

    • At the end of the study, euthanize the animals, excise the tumors, and record their final weight and volume.

  • Toxicity Assessment:

    • Daily clinical observation for any signs of distress.

    • At necropsy, major organs (liver, kidney, spleen, etc.) can be collected for histopathological analysis.

    • Blood can be collected via cardiac puncture for hematology and serum chemistry analysis.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

DIM_C_pPhOCH3_Pathway This compound Pro-Apoptotic Signaling Pathway cluster_mito Mitochondrial Membrane DIM This compound Nur77_nuc Nur77 (in Nucleus) DIM->Nur77_nuc Activates/ Binds Nur77_cyto Nur77 (in Cytoplasm) Nur77_nuc->Nur77_cyto Translocation Mito Mitochondrion Nur77_cyto->Mito Bcl2 Bcl-2 Nur77_cyto->Bcl2 Binds & Conformational Change CytC Cytochrome c release Bcl2_pro Pro-apoptotic Bcl-2 Bcl2->Bcl2_pro Bcl2_pro->CytC Induces Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis experimental_workflow General Workflow for this compound In Vivo Efficacy Study start Start cell_culture 1. Cell Culture (e.g., RKO cells) start->cell_culture cell_prep 2. Cell Preparation for Injection cell_culture->cell_prep implantation 3. Subcutaneous Tumor Implantation (Athymic Nude Mice) cell_prep->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth randomization 5. Randomization into Groups tumor_growth->randomization formulation 6. Daily Formulation Preparation randomization->formulation treatment 7. Daily Treatment (Oral Gavage, 25 mg/kg) formulation->treatment Vehicle vs. This compound monitoring 8. Monitor Tumor Volume & Body Weight (2-3x/week) treatment->monitoring endpoint 9. Study Endpoint (e.g., Day 28) monitoring->endpoint necropsy 10. Necropsy & Tissue Collection (Tumors, Organs) endpoint->necropsy analysis 11. Data Analysis (Efficacy & Toxicity) necropsy->analysis end End analysis->end formulation_troubleshooting Troubleshooting Formulation of Poorly Soluble this compound start Start: Formulation Preparation is_soluble Is the compound fully dissolved/suspended? start->is_soluble yes_soluble Proceed with Dosing is_soluble->yes_soluble Yes no_soluble Precipitation or Clumping Observed is_soluble->no_soluble No action1 Increase Mechanical Force: - Vortexing - Sonication no_soluble->action1 action2 Modify Vehicle: - Add Surfactant (e.g., Tween-80) - Add Co-solvent (e.g., PEG300) no_soluble->action2 recheck Re-evaluate Homogeneity action1->recheck action2->recheck action3 Consider Advanced Formulation: - Self-Microemulsifying System (SMEDDS) fail Consult Formulation Specialist action3->fail recheck->yes_soluble Improved recheck->action3 Still Poor

References

Technical Support Center: Improving the Stability of DIM-C-pPhOCH3 in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of DIM-C-pPhOCH3 in cell culture media. Our goal is to help you ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?

A1: Yes, inconsistent results are a common sign of compound instability. This compound, like many small molecules, can degrade in aqueous culture media, especially during prolonged incubation at 37°C. This degradation can lead to a decrease in the effective concentration of the active compound, resulting in variable biological effects.

Q2: What factors in my cell culture setup could be causing this compound to degrade?

A2: Several factors can contribute to the degradation of this compound in cell culture:

  • Hydrolysis: The aqueous environment of the culture medium, especially at a physiological pH of ~7.4 and a temperature of 37°C, can lead to the hydrolysis of susceptible chemical groups.

  • Oxidation: The indole moiety in this compound can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.

  • Enzymatic Degradation: Components in serum, such as esterases and other enzymes, can metabolize the compound. Additionally, cells themselves can metabolize this compound into inactive forms.[1]

  • Adsorption: As a hydrophobic compound, this compound may adsorb to the surface of plasticware, reducing its effective concentration in the media.[2]

Q3: I observe a precipitate in my culture medium after adding this compound. What should I do?

A3: Precipitation indicates that the compound's solubility limit has been exceeded in the culture medium. Here are a few troubleshooting steps:

  • Ensure Complete Dissolution of Stock: Before adding it to the medium, make sure your DMSO stock solution is fully dissolved. Gentle warming and vortexing can help.

  • Pre-warm the Medium: Adding the compound to pre-warmed media can sometimes prevent precipitation.

  • Reduce Serum Concentration: If your cell line can tolerate it, try reducing the serum concentration during treatment, as serum components can sometimes interact with the compound and reduce its solubility.[3]

  • Consider Solubilizing Agents: For particularly challenging solubility issues, the use of pharmaceutically acceptable solubilizing agents could be explored, but their effects on the cells must be validated first.

Q4: How can I determine the actual stability of this compound in my specific cell culture medium?

A4: The most reliable way to assess stability is to perform a time-course experiment and analyze the concentration of the parent compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This involves incubating this compound in your specific medium (with and without cells) and measuring its concentration at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

Troubleshooting Guides

Issue 1: Loss of Compound Activity in Long-Term Experiments
  • Possible Cause: Degradation of this compound in the culture medium over time.

  • Troubleshooting Steps:

    • Replenish the Compound: For experiments lasting longer than 24 hours, consider replacing the medium with freshly prepared this compound-containing medium every 24 hours.[2]

    • Protect from Light: Store and handle all solutions containing this compound in amber-colored tubes or wrap containers in aluminum foil to prevent photodegradation.

    • Use Low-Binding Plasticware: To minimize adsorption, use polypropylene or other low-protein-binding plasticware for preparing and storing solutions.

    • Conduct a Stability Study: Perform an HPLC-based stability assay (see Experimental Protocols) to quantify the rate of degradation under your specific experimental conditions.

Issue 2: Inconsistent Efficacy Between Experiments
  • Possible Cause: Degradation of stock solutions or inaccuracies in solution preparation.

  • Troubleshooting Steps:

    • Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration DMSO stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Proper Storage: Store stock solutions at -80°C for long-term stability.

    • Verify Pipetting Accuracy: Ensure that pipettes are properly calibrated to avoid errors in dilution.

    • Perform Quality Control on Stock: Periodically check the purity of your stock solution using HPLC to ensure it has not degraded over time.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Culture Media via HPLC-MS

Objective: To quantify the degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • High-purity DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, low-binding microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC-MS system with a C18 column

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Medium: Pre-warm the cell culture medium to 37°C. Spike the this compound stock solution into the medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Time Zero (T=0) Sample: Immediately take a 100 µL aliquot of the spiked medium. This is your T=0 sample.

  • Incubation: Incubate the remaining spiked medium at 37°C in a 5% CO2 incubator.

  • Time-Course Sampling: At subsequent time points (e.g., 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots.

  • Sample Processing:

    • To each 100 µL aliquot, add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC-MS Analysis:

    • Inject the samples onto the HPLC-MS system.

    • Use a suitable gradient elution method to separate this compound from potential degradation products.

    • Monitor the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the stability profile.

Data Presentation:

Time (hours)Peak Area (Arbitrary Units)% Remaining
01,200,000100%
21,150,00095.8%
41,080,00090.0%
8950,00079.2%
24600,00050.0%
48300,00025.0%

Potential Stabilization Strategies

If this compound is found to be unstable, consider the following strategies:

  • Antioxidants: The addition of antioxidants, such as N-acetylcysteine or ascorbic acid, to the culture medium may help to prevent oxidative degradation of the indole ring. The compatibility and potential biological effects of the antioxidant itself should be carefully evaluated.

  • Serum-Free Media: If enzymatic degradation by serum components is suspected, switching to a serum-free medium, if appropriate for the cell line, could improve stability.

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility and stability in aqueous solutions.

  • Use of Stabilizing Excipients: Certain biocompatible polymers, such as HPMC or PVP, can help to stabilize hydrophobic compounds in suspension and prevent precipitation.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep_stock Prepare 10 mM Stock in DMSO spike_media Spike into Pre-warmed Culture Medium (10 µM) prep_stock->spike_media t0_sample Collect T=0 Sample spike_media->t0_sample incubation Incubate at 37°C, 5% CO2 spike_media->incubation protein_precip Protein Precipitation (Acetonitrile) t0_sample->protein_precip time_points Collect Samples at 2, 4, 8, 24, 48h incubation->time_points time_points->protein_precip centrifuge Centrifuge protein_precip->centrifuge hplc_analysis Analyze Supernatant by HPLC-MS centrifuge->hplc_analysis data_analysis Calculate % Remaining vs. Time hplc_analysis->data_analysis

Caption: Workflow for assessing compound stability in culture media.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_stock Check Stock Solution (Age, Freeze-Thaw Cycles) start->check_stock check_handling Review Compound Handling Procedures start->check_handling assess_stability Assess Stability in Culture Medium start->assess_stability degraded_stock Stock Degraded check_stock->degraded_stock improper_handling Improper Handling check_handling->improper_handling unstable_in_media Unstable in Media assess_stability->unstable_in_media prepare_fresh Prepare Fresh Stock & Aliquot degraded_stock->prepare_fresh Yes improve_handling Protect from Light, Use Low-Binding Plastics improper_handling->improve_handling Yes implement_stabilization Implement Stabilization Strategy (e.g., Replenish) unstable_in_media->implement_stabilization Yes

Caption: Troubleshooting logic for inconsistent experimental results.

signaling_pathway Potential Degradation Pathways dim This compound (Active Compound) hydrolysis Hydrolysis (Aqueous Media, 37°C) dim->hydrolysis oxidation Oxidation (Oxygen, Light) dim->oxidation enzymatic Enzymatic Degradation (Serum/Cellular Enzymes) dim->enzymatic degradation_products Inactive Degradation Products hydrolysis->degradation_products oxidation->degradation_products enzymatic->degradation_products

Caption: Potential degradation pathways for this compound.

References

troubleshooting inconsistent results with DIM-C-pPhOCH3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DIM-C-pPhOCH3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane, is a potent agonist of the orphan nuclear receptor Nur77 (also known as TR3 or NR4A1). Its primary mechanism of action involves binding to Nur77 and inducing apoptosis (programmed cell death) in various cancer cell lines.[1][2][3] This induction of apoptosis can occur through both Nur77-dependent and independent signaling pathways.[1][3]

Q2: What are the optimal storage and handling conditions for this compound?

A2: For long-term stability, this compound powder should be stored at -20°C, where it is stable for at least one year. Stock solutions are typically prepared in DMSO. For in vitro experiments, a stock solution of up to 100 mM in DMSO is feasible. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to two years or -20°C for one year. When preparing for in vivo studies, it is best to freshly prepare the working solution on the day of use.

Q3: In which solvent should I dissolve this compound?

A3: this compound is readily soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, ensure the final concentration of DMSO in the media is low (typically ≤0.5%) to avoid solvent-induced toxicity.

Q4: What is the difference between this compound and DIM-C-pPhOH?

A4: While both are derivatives of diindolylmethane, they have opposing effects on the Nur77 receptor. This compound is a Nur77 agonist , meaning it activates the receptor. In contrast, DIM-C-pPhOH is a Nur77 antagonist , which blocks the receptor's activity. Using the correct compound is critical for achieving the desired experimental outcome.

Troubleshooting Guide for Inconsistent Results

Issue 1: High Variability in IC50 Values

Q: My calculated IC50 values for this compound vary significantly between experiments. What could be the cause?

A: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:

  • Cell Seeding Density: The number of cells plated per well can significantly influence the apparent chemosensitivity. Higher cell densities may exhibit increased resistance. It is crucial to maintain a consistent seeding density across all experiments.

  • Cell Health and Passage Number: Cells should be in the logarithmic growth phase and within a consistent, low passage number range. Cells that are unhealthy, senescent, or have undergone extensive passaging can show altered responses to drug treatment.

  • Duration of Compound Exposure: The length of time cells are treated with this compound will directly impact the IC50 value. Ensure the incubation time is kept constant in all comparative experiments. A typical time course for this compound is 24, 48, or 72 hours, with maximal effects often observed at 72 hours.

  • Compound Stability and Dilution Accuracy: Ensure that stock solutions are stored correctly and that serial dilutions are prepared accurately. Improper storage can lead to degradation of the compound, and inaccuracies in dilution will lead to inconsistent concentrations being tested.

Issue 2: Weak or No Induction of Apoptosis

Q: I am not observing the expected apoptotic effects (e.g., no PARP cleavage) after treating cells with this compound. What should I check?

A: A lack of apoptotic induction could be due to several experimental variables:

  • Sub-optimal Compound Concentration or Incubation Time: The effective concentration of this compound can be cell-line dependent. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Concentrations typically range from 10 to 20 µM for in vitro studies.

  • Cell Line Sensitivity: Not all cell lines express Nur77 at the same level, and some may be inherently resistant to this compound-induced apoptosis. Verify the expression of Nur77 in your cell line of interest.

  • Technical Issues with Apoptosis Assay: Western blotting for cleaved PARP and caspases can be technically challenging. Ensure efficient protein transfer to the membrane, use appropriate antibody concentrations and incubation times, and include a positive control for apoptosis (e.g., staurosporine treatment) to validate your assay setup.

Issue 3: Inconsistent Gene Expression Results (RT-qPCR)

Q: My RT-qPCR results for Nur77 target genes (e.g., TRAIL, FasL) are not reproducible. What are some potential causes?

A: Reproducibility in RT-qPCR is highly dependent on meticulous technique:

  • RNA Quality and Integrity: Ensure that the RNA isolated from your cells is of high purity and integrity. RNA degradation can lead to variable and unreliable results.

  • Primer Design and Efficiency: Use validated primers with high specificity and amplification efficiency. It is good practice to perform a primer efficiency test for each new set of primers.

  • Choice of Reference Genes: The selection of stable reference (housekeeping) genes is critical for accurate normalization. The stability of reference genes can vary between cell lines and experimental conditions, so it is important to validate them for your specific system.

  • Reverse Transcription Variability: The reverse transcription step can be a significant source of variability. Ensure consistent amounts of input RNA and use a high-quality reverse transcriptase.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight352.43 g/mol
FormulaC24H20N2O
CAS Number33985-68-1
Purity≥98%
SolubilitySoluble to 100 mM in DMSO
StorageStore at -20°C

Table 2: Example In Vitro Experimental Parameters

ParameterConditionCell Line ExampleReference
Concentration Range10 - 20 µMRKO (colon cancer)
Incubation Time24 - 72 hoursRKO (colon cancer)
Apoptosis MarkersCleavage of PARP, Caspase-3, -8, -9RKO (colon cancer)

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., ≤0.5%).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10-15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Apoptosis Markers

This protocol describes the detection of cleaved PARP and cleaved caspase-3 as indicators of apoptosis.

Materials:

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 4-12% gradient gel)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-cleaved PARP, rabbit anti-cleaved caspase-3, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Recommended starting dilutions are 1:1000 for cleaved PARP and cleaved caspase-3, and 1:5000 for β-actin.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 to 1:5000 in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Full-length PARP is approximately 116 kDa, and the cleaved fragment is 89 kDa. Pro-caspase-3 is around 35 kDa, and the cleaved fragments are 17-19 kDa.

Mandatory Visualizations

Signaling_Pathway cluster_cell Cancer Cell DIM_C This compound Nur77_n Nur77 (Nuclear) DIM_C->Nur77_n Agonist Binding Apoptotic_Genes Transcription of Pro-Apoptotic Genes (e.g., TRAIL, FasL) Nur77_n->Apoptotic_Genes Induction Caspase_Cascade Caspase Activation Apoptotic_Genes->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays start Seed Cancer Cells in Multi-well Plate treatment Treat with this compound (Dose-response / Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (Apoptosis Markers) treatment->western qpcr RT-qPCR (Gene Expression) treatment->qpcr analysis Data Analysis (IC50, Protein Levels, mRNA Fold Change) viability->analysis western->analysis qpcr->analysis

References

Technical Support Center: Refining DIM-C-pPhOCH3 Treatment Duration for Maximum Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment duration of DIM-C-pPhOCH3 for maximal experimental effect.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration and duration of this compound treatment to induce apoptosis?

A1: The optimal concentration and duration can vary depending on the cell line. For RKO colon cancer cells, a concentration of 10 μM for 72 hours has been shown to elicit the maximum inhibitory response, characterized by significant cell detachment and death.[1] Shorter incubation times, such as 24 and 48 hours, also inhibit cell growth, but the effect is most pronounced at 72 hours.[1] It is recommended to perform a time-course and dose-response experiment for your specific cell line to determine the optimal conditions.

Q2: What are the key molecular markers to confirm this compound-induced apoptosis?

A2: Key markers of apoptosis induced by this compound include the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspases, particularly caspase-3, caspase-8, and caspase-9.[1] Cleavage of these proteins can be effectively detected by Western blotting. PARP cleavage is a hallmark of apoptosis and has been observed in RKO cells after 48 and 72 hours of treatment with this compound.[1]

Q3: How does this compound induce apoptosis? What are the signaling pathways involved?

A3: this compound, a Nur77 agonist, induces apoptosis through both Nur77-dependent and Nur77-independent pathways.[2] In the Nur77-dependent pathway, this compound activates the orphan nuclear receptor Nur77 (also known as TR3 or NR4A1), leading to the induction of pro-apoptotic genes like Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). The compound also triggers Nur77-independent apoptotic pathways, although the precise mechanisms are still under investigation.

Q4: I am not observing significant apoptosis after 24 hours of treatment. What could be the reason?

A4: The apoptotic effect of this compound is time-dependent. While some level of growth inhibition may be observed at 24 hours, the maximal apoptotic response, including significant PARP and caspase cleavage, is typically seen at later time points, such as 48 and 72 hours in RKO colon cancer cells. We recommend extending the treatment duration and performing a time-course experiment to identify the optimal window for apoptosis induction in your cell line.

Q5: Are there any known in vivo effects of this compound?

A5: Yes, in vivo studies have shown that this compound can inhibit tumor growth. In athymic nude mice bearing RKO cell xenografts, daily oral administration of 25 mg/kg this compound significantly decreased tumor volumes and final tumor weights compared to controls.

Data Presentation

Table 1: Time-Dependent Effect of this compound on RKO Colon Cancer Cell Growth

Treatment Duration (hours)Concentration (µM)Observed Effect
2410Inhibition of cell growth
4810Inhibition of cell growth, PARP cleavage observed
7210Maximum inhibitory response, considerable cell detachment and death, cleavage of PARP, caspase-3, caspase-8, and caspase-9

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the dose- and time-dependent effects of this compound on cell viability.

Materials:

  • Cancer cell line of interest (e.g., RKO)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

  • Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).

  • At the end of each time point, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis for Apoptosis Markers

Objective: To detect the cleavage of PARP and caspases as indicators of apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, -8, -9)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells treated with this compound and controls at the desired time points.

  • Quantify the protein concentration of each lysate.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired durations.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., RKO) treatment This compound Treatment (Varying Concentrations & Durations) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis_flow Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis_flow apoptosis_wb Apoptosis Marker Analysis (Western Blot) treatment->apoptosis_wb data_quant Quantification of Viability, Apoptosis viability->data_quant apoptosis_flow->data_quant apoptosis_wb->data_quant optimal_duration Determine Optimal Treatment Duration data_quant->optimal_duration

Caption: Experimental workflow for optimizing this compound treatment duration.

signaling_pathway cluster_nur77_dependent Nur77-Dependent Pathway cluster_nur77_independent Nur77-Independent Pathway cluster_execution Execution Pathway DIM This compound Nur77 Nur77 (TR3/NR4A1) DIM->Nur77 activates Unknown Unknown Mediator(s) DIM->Unknown activates TRAIL TRAIL Expression Nur77->TRAIL induces Caspase8 Caspase-8 Activation TRAIL->Caspase8 Apoptosis_dep Apoptosis Caspase9 Caspase-9 Activation Apoptosis_dep->Caspase9 Apoptosis_indep Apoptosis Unknown->Apoptosis_indep Apoptosis_indep->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP cleaves Final_Apoptosis Cell Death Caspase3->Final_Apoptosis PARP->Final_Apoptosis

Caption: Signaling pathways of this compound-induced apoptosis.

References

Technical Support Center: Addressing Off-Target Effects of DIM-C-pPhOCH3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of DIM-C-pPhOCH3 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as an agonist of the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3).[1][2] It binds to Nur77, leading to the induction of apoptosis in cancer cells. This process can occur through both Nur77-dependent and independent pathways.[1][2] In the Nur77-dependent pathway, this compound promotes the expression of pro-apoptotic genes like Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[1]

Q2: My cells are showing apoptosis, but I'm not sure if it's an on-target Nur77 effect. How can I verify this?

A2: To confirm that the observed apoptosis is Nur77-dependent, you can perform experiments using cells with altered Nur77 expression. The recommended approach is to use siRNA to knock down Nur77 expression or use a Nur77 knockout cell line. If the apoptotic effect of this compound is diminished in these cells compared to control cells, it indicates a Nur77-dependent mechanism.

Q3: I've confirmed a Nur77-dependent effect, but the magnitude of apoptosis is greater than expected. Could there be off-target effects contributing to this?

A3: Yes, it is possible. This compound has been reported to induce Nur77-independent apoptosis. This could be due to interactions with other cellular targets. Potential off-targets for diindolylmethane (DIM) analogs include tubulin and NRH:quinone oxidoreductase 2 (NQO2). It is advisable to investigate these potential off-target interactions if you observe unexpectedly high levels of apoptosis or other cellular effects.

Q4: What are the known off-targets of DIM analogs that I should be aware of?

A4: While specific off-target data for this compound is limited, studies on related diindolylmethane compounds suggest potential interactions with:

  • Tubulin: Some DIM analogs can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • NRH:quinone oxidoreductase 2 (NQO2): Certain compounds with similar structural motifs have been shown to inhibit NQO2, an enzyme involved in cellular redox regulation.

It is important to experimentally verify if this compound interacts with these in your specific system.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting unexpected results and investigating potential off-target effects of this compound.

Issue 1: Unexpected Level of Cell Death or Apoptosis

Possible Cause: The observed effect could be a combination of on-target Nur77-mediated apoptosis and off-target effects.

Troubleshooting Workflow:

cluster_0 Troubleshooting Unexpected Cell Death A Observe Unexpected Apoptosis Level B Perform Control Experiment: Nur77 Knockdown/Knockout A->B C Apoptosis Significantly Reduced? B->C D Yes: Primarily On-Target Effect C->D Yes E No: Potential Off-Target Effects C->E No F Investigate Potential Off-Targets: Tubulin & NQO2 E->F cluster_1 CETSA Workflow G Treat Cells with This compound H Lyse Cells and Heat Aliquots G->H I Centrifuge to Pellet Aggregates H->I J Analyze Soluble Target Protein I->J K Observe Thermal Stabilization Shift J->K cluster_2 This compound Signaling Pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways DIM This compound Nur77 Nur77 (NR4A1) DIM->Nur77 Agonist Tubulin Tubulin Polymerization DIM->Tubulin Inhibits? NQO2 NQO2 Activity DIM->NQO2 Inhibits? TRAIL TRAIL Expression Nur77->TRAIL Induces Apoptosis_On Apoptosis TRAIL->Apoptosis_On Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis_Off Apoptosis Cell_Cycle_Arrest->Apoptosis_Off Redox_Imbalance Redox Imbalance NQO2->Redox_Imbalance Redox_Imbalance->Apoptosis_Off

References

best practices for storing and handling DIM-C-pPhOCH3.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for storing and handling DIM-C-pPhOCH3, a class of C-substituted diindolylmethane compounds with a para-methoxyphenyl group.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] For long-term stability, it is recommended to store the compound as a crystalline solid at -20°C.[3] Some analogous compounds are sensitive to heat and air, so storage under an inert gas atmosphere (e.g., argon or nitrogen) is advisable.

Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: When handling this compound, you should always wear appropriate personal protective equipment, including chemical-resistant gloves, a lab coat or other protective clothing, and safety goggles or a face shield to prevent skin and eye contact.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is expected to have low solubility in aqueous solutions but should be soluble in organic solvents. To prepare a stock solution, dissolve the compound in an appropriate organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). For experiments requiring an aqueous solution, a concentrated stock solution in DMSO can be prepared first and then diluted with the aqueous buffer of choice. It is not recommended to store aqueous solutions for more than one day.

Q4: What are the potential hazards associated with this compound?

A4: While specific toxicity data for this compound is not available, related compounds may cause skin irritation, serious eye irritation, and respiratory irritation. Some similar compounds are also suspected of causing cancer. It is crucial to handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling the powder.

Q5: How should I dispose of waste containing this compound?

A5: All waste containing this compound should be treated as hazardous chemical waste. Dispose of the waste in a designated, labeled, and sealed container. Follow all local, regional, and national regulations for hazardous waste disposal. Do not pour waste down the drain or dispose of it with regular trash.

Troubleshooting Guide

Problem Possible Cause Solution
Compound has degraded or changed color. Improper storage (exposure to heat, light, or air).Store the compound in a tightly sealed container at -20°C, protected from light. For sensitive analogs, store under an inert atmosphere.
Poor solubility in aqueous buffer. The compound has low aqueous solubility.Prepare a concentrated stock solution in an appropriate organic solvent like DMSO first, then dilute with your aqueous buffer.
Inconsistent experimental results. Degradation of the compound in solution.Prepare fresh aqueous solutions for each experiment. Avoid storing aqueous solutions for more than one day. Check the stability of the compound in your chosen organic solvent if storing stock solutions for extended periods.
Precipitation in cell culture media. The final concentration of the organic solvent (e.g., DMSO) is too high, or the compound has limited solubility in the media.Ensure the final concentration of the organic solvent in your cell culture media is low (typically <0.5%) to avoid solvent toxicity and precipitation. You may need to optimize the final concentration of the compound.

Quantitative Data Summary

The following table summarizes solubility and storage data for the parent compound, 3,3'-Diindolylmethane (DIM), which can be used as a reference for this compound.

Parameter Value Solvent/Condition Source
Solubility ~15 mg/mLEthanol
~30 mg/mLDMSO
~30 mg/mLDMF
~0.2 mg/mL1:4 DMSO:PBS (pH 7.2)
Storage Temperature -20°CCrystalline Solid
Aqueous Solution Stability ≤ 1 day

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but be cautious of potential degradation with heat-sensitive analogs.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the container is tightly sealed.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_experiment Experiment storage Store at -20°C under inert gas weigh Weigh in Fume Hood storage->weigh Equilibrate to RT dissolve Dissolve in DMSO weigh->dissolve Add Solvent aliquot Aliquot Stock Solution dissolve->aliquot Store at -20°C dilute Dilute in Aqueous Buffer aliquot->dilute Prepare Working Solution use Use Immediately dilute->use troubleshooting_guide start Inconsistent Experimental Results check_solution Is the solution freshly prepared? start->check_solution check_storage Was the solid stored correctly? check_solution->check_storage Yes prepare_fresh Prepare a fresh solution from stock before each use. check_solution->prepare_fresh No review_storage Review storage protocol: -20°C, inert gas, dark. check_storage->review_storage No check_solubility Is there precipitation in the final medium? check_storage->check_solubility Yes end Problem Resolved prepare_fresh->end review_storage->end optimize_solvent Optimize final solvent concentration (<0.5%). check_solubility->optimize_solvent Yes check_solubility->end No optimize_solvent->end

References

Technical Support Center: Overcoming Research Limitations of DIM-C-pPhOCH3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with the Nur77 agonist, DIM-C-pPhOCH3.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Compound Precipitation

Question: I am having trouble dissolving this compound, and it precipitates when I add it to my aqueous cell culture medium. How can I resolve this?

Answer: This is a common issue due to the lipophilic nature of this compound and its low aqueous solubility. Here is a step-by-step guide to address this:

  • Problem: Direct dissolution in aqueous solutions like PBS or cell culture media will be unsuccessful and lead to non-reproducible results.[1]

  • Solution: Always prepare a concentrated stock solution in an appropriate organic solvent.

    • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this compound.[1]

    • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO.

  • Working Solution Preparation:

    • To prepare your final working concentration, dilute the DMSO stock solution into your cell culture medium.

    • Crucially, ensure the final concentration of DMSO in the medium is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. [1]

  • Troubleshooting Precipitation in Media:

    • If you still observe precipitation, it indicates that the final concentration of this compound is too high for the residual DMSO to maintain its solubility in the aqueous environment.

    • Corrective Actions:

      • Increase the final DMSO concentration slightly, but be mindful of its potential effects on your specific cell line. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

      • Consider advanced formulation strategies for in vivo studies or if precipitation persists in vitro. These can include the use of cyclodextrins or nanoformulations.

2. Inconsistent Experimental Results

Question: My experimental results with this compound are inconsistent between experiments. What could be the cause?

Answer: Inconsistent results can stem from several factors related to the compound's stability and handling.

  • Potential Cause 1: Compound Degradation

    • Storage: Store the solid compound at -20°C. Stock solutions in DMSO should be stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the stock solution can lead to degradation. It is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Potential Cause 2: Instability in Cell Culture Media

    • While specific data on this compound degradation in media is limited, related indole compounds can be unstable in aqueous environments.

    • Best Practice: Prepare fresh dilutions of this compound in your culture medium for each experiment immediately before use. Do not store the compound diluted in media for extended periods.

  • Potential Cause 3: Interaction with Media Components

    • Components in serum or the media itself could potentially interact with the compound. Ensure consistent media and serum batches are used for a set of comparative experiments.

3. Low Bioavailability and Efficacy in In Vivo Models

Question: I am observing low efficacy of this compound in my animal studies, even at relatively high doses. What are the likely limitations and how can I overcome them?

Answer: Low in vivo efficacy is a significant challenge, primarily due to poor oral bioavailability stemming from low solubility and rapid metabolism.

  • Limitation 1: Poor Oral Bioavailability

    • This compound and related compounds are poorly absorbed from the gastrointestinal tract.

    • Solution: Formulation Strategies

      • Self-Emulsifying Drug Delivery Systems (SMEDDS): These are lipid-based formulations that form microemulsions in the gut, enhancing the solubility and absorption of lipophilic drugs. This approach has been shown to substantially increase the plasma and tissue levels of related DIM compounds.

      • Microencapsulation: This technique can also improve the absorption of DIM compounds.

      • Nanoformulations: Reducing particle size to the nanoscale can improve dissolution and absorption.

  • Limitation 2: Rapid Metabolism

    • The parent compound of a related analog, DIM-C-pPhOH, is known to be rapidly metabolized. This is a likely issue for this compound as well.

    • Solution: Use of "Buttressed" Analogs

      • Researchers have developed analogs with chemical modifications (e.g., ortho-substituents on the phenyl ring) that sterically hinder metabolic enzymes. These "buttressed" analogs have shown significantly greater potency in vivo at much lower doses compared to the parent compounds. If feasible, consider exploring these more potent, second-generation compounds.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound and Related Analogs

CompoundCell LineAssayIC50 / Effective ConcentrationReference
This compoundRKO (Colon Cancer)Cell Growth Inhibition10 µM (after 72h)
DIM-C-pPhOHACHN (Renal Cancer)Cell Proliferation13.6 µM
DIM-C-pPhOH786-O (Renal Cancer)Cell Proliferation13.0 µM
Buttressed AnalogsMDA-MB-231 (Breast Cancer)Functional Responses2.11 - 6.46 µM

Table 2: In Vivo Dosing and Efficacy

CompoundAnimal ModelDose and AdministrationOutcomeReference
This compoundAthymic nude mice with RKO xenografts25 mg/kg/day, oral gavage in corn oilSignificant decrease in tumor volume and weight
DIM-C-pPhOHAthymic nude mice with ACHN xenografts30 mg/kg/day, oral gavageSignificant inhibition of tumor growth
Buttressed Analog (DIM-C-pPhOH-3-Cl-5-OCH3)Athymic nude mice with MDA-MB-231 orthotopic tumors2 mg/kg/daySignificant tumor growth inhibition

Detailed Experimental Protocols

1. In Vitro Cell Proliferation (MTT) Assay

  • Objective: To assess the effect of this compound on cancer cell proliferation.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., RKO, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.

    • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.

    • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.

2. In Vivo Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of this compound in an animal model.

  • Methodology:

    • Animal Model: Use immunocompromised mice, such as male athymic nude mice (e.g., 6-8 weeks old).

    • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 RKO cells) into the flank of each mouse.

    • Tumor Growth and Randomization: Allow tumors to grow until they are palpable (e.g., 4 days). Randomize mice into treatment and control groups.

    • Formulation Preparation: For the control group, use the vehicle (e.g., corn oil). For the treatment group, prepare the this compound formulation. A common method is to dissolve it in corn oil. For improved bioavailability, a SMEDDS formulation can be developed. Prepare fresh daily.

    • Administration: Administer the formulation daily via oral gavage at the desired dose (e.g., 25 mg/kg/day).

    • Monitoring: Measure tumor size (e.g., with calipers) and mouse body weight regularly (e.g., every 2-3 days) for the duration of the study (e.g., 21 days).

    • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tissues can be collected for further analysis (e.g., histopathology, Western blot).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell This compound This compound Nur77 Nur77 This compound->Nur77 Binds & Activates Apoptosis_Pathway Apoptosis_Pathway Nur77->Apoptosis_Pathway Activates Pro-apoptotic_Genes Pro-apoptotic_Genes Apoptosis_Pathway->Pro-apoptotic_Genes Upregulates Cell_Death Cell_Death Pro-apoptotic_Genes->Cell_Death Induces

Caption: Signaling pathway of this compound as a Nur77 agonist.

Experimental_Workflow cluster_invitro In Vitro Troubleshooting A Compound Precipitation in Aqueous Media B Prepare High Conc. Stock in DMSO A->B C Dilute Stock into Media (Final DMSO < 0.1%) B->C D Precipitation Persists? C->D E Increase DMSO (with control) or Use Formulation Aids D->E Yes F Proceed with Experiment D->F No E->F

Caption: Troubleshooting workflow for this compound solubility issues.

Logical_Relationship A Limitation: Poor Bioavailability B Cause 1: Low Aqueous Solubility A->B C Cause 2: Rapid Metabolism A->C D Solution: Formulation Strategies (e.g., SMEDDS, Nanoformulations) B->D E Solution: 'Buttressed' Analogs C->E

Caption: Overcoming the bioavailability limitations of this compound.

References

Validation & Comparative

A Comparative Analysis of DIM-C-pPhOCH3 and DIM-C-pPhOH in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical cancer therapeutics, two diindolylmethane derivatives, DIM-C-pPhOCH3 (1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane) and DIM-C-pPhOH (1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane), have emerged as compounds of significant interest. Both molecules, while structurally similar, exhibit distinct mechanisms of action primarily centered on the modulation of the nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3. This guide provides a comprehensive comparison of their anti-cancer properties, supported by experimental data, to assist researchers and drug development professionals in understanding their differential activities and potential therapeutic applications.

Contrasting Mechanisms of Action: An Overview

The fundamental difference between these two compounds lies in their opposing effects on NR4A1, a key regulator of cell proliferation, apoptosis, and migration. This compound functions as an activator of NR4A1, promoting its pro-apoptotic activities.[1][2][3] In contrast, DIM-C-pPhOH acts as an antagonist (or inverse agonist) of NR4A1, inhibiting its pro-oncogenic functions.[4][5] This differential modulation of NR4A1 leads to distinct downstream signaling cascades and cellular outcomes.

In Vitro Efficacy: A Quantitative Comparison

The anti-proliferative effects of this compound and DIM-C-pPhOH have been evaluated across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their cytotoxic potential.

Table 1: IC50 Values for DIM-C-pPhOH in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
ACHNKidney13.6
786-OKidney13.0
RKOColon21.2
SW480Colon21.4

Table 2: Reported Effects of this compound on Cancer Cell Growth

Cell LineCancer TypeEffectCitation
RKOColonInduces apoptosis
SW480ColonInduces apoptosis
L3.6pLPancreaticInhibits cell growth and induces apoptosis

In Vivo Anti-Tumor Activity

Studies utilizing xenograft models in immunocompromised mice have demonstrated the in vivo efficacy of both compounds in curbing tumor growth.

Table 3: In Vivo Tumor Growth Inhibition by DIM-C-pPhOH

Cancer Cell LineMouse ModelDosageTumor Growth InhibitionCitation
MDA-MB-231 (orthotopic)Athymic nude mice15-30 mg/kg/day30-60%
A549 (orthotopic)Athymic nude mice30 mg/kg/daySignificant inhibition
Rh30Athymic nude mice40 mg/kg/daySmall but significant inhibition

Table 4: In Vivo Tumor Growth Inhibition by this compound

Cancer Cell LineMouse ModelDosageEffectCitation
RKOAthymic nude miceNot specifiedInduced NAG-1 expression in tumors
L3.6pLXenograft modelNot specifiedInhibited pancreatic tumor growth and induced apoptosis

Signaling Pathways and Molecular Mechanisms

The differential effects of this compound and DIM-C-pPhOH on NR4A1 initiate distinct downstream signaling events.

This compound: Activation of Pro-Apoptotic Pathways

This compound activates NR4A1, leading to the induction of both NR4A1-dependent and -independent apoptotic pathways. This includes the upregulation of pro-apoptotic genes and the activation of the extrinsic apoptosis pathway.

DIM_C_pPhOCH3_Pathway This compound This compound NR4A1 (Nur77) NR4A1 (Nur77) This compound->NR4A1 (Nur77) Activates Extrinsic Apoptosis Pathway Extrinsic Apoptosis Pathway This compound->Extrinsic Apoptosis Pathway Activates Pro-Apoptotic Genes Pro-Apoptotic Genes NR4A1 (Nur77)->Pro-Apoptotic Genes Induces Caspase Activation Caspase Activation Pro-Apoptotic Genes->Caspase Activation Extrinsic Apoptosis Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis DIM_C_pPhOH_Pathway DIM-C-pPhOH DIM-C-pPhOH NR4A1 (Nur77) NR4A1 (Nur77) DIM-C-pPhOH->NR4A1 (Nur77) Antagonizes Apoptosis Apoptosis DIM-C-pPhOH->Apoptosis Induces Pro-Survival Genes Pro-Survival Genes NR4A1 (Nur77)->Pro-Survival Genes Regulates mTOR Signaling mTOR Signaling NR4A1 (Nur77)->mTOR Signaling Activates Cell Growth & Proliferation Cell Growth & Proliferation Pro-Survival Genes->Cell Growth & Proliferation mTOR Signaling->Cell Growth & Proliferation Xenograft_Workflow cluster_0 In Vitro Preparation cluster_1 In Vivo Model cluster_2 Data Collection & Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Treatment Treatment Tumor Growth->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement During Treatment Tumor Excision Tumor Excision Treatment->Tumor Excision End of Study Analysis Analysis Tumor Excision->Analysis

References

A Comparative Guide to the Efficacy of Nur77 Agonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various Nur77 agonists, supported by available experimental data. The information is presented to facilitate the evaluation of these compounds for further investigation and therapeutic development.

The nuclear receptor subfamily 4 group A member 1 (NR4A1), commonly known as Nur77, is a compelling therapeutic target due to its multifaceted roles in apoptosis, inflammation, and metabolism.[1] Unlike typical nuclear receptors, Nur77's activity can be modulated by direct ligand binding, leading to either transcriptional (nuclear) or non-transcriptional (mitochondrial) effects.[1] This has spurred the discovery and development of a range of Nur77 agonists, each with distinct chemical structures, mechanisms of action, and efficacy profiles. This guide compares several prominent Nur77 agonists: Cytosporone B, Celastrol, 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methanes (C-DIMs), n-pentyl 2-[3,5-dihydroxy-2-(1-nonanoyl)-phenyl] acetate (PDNPA), and Z-ligustilide.

Quantitative Efficacy of Nur77 Agonists

The following table summarizes the available quantitative data on the efficacy of different Nur77 agonists. It is important to note that the experimental contexts, such as cell lines and assay types, vary between studies, making direct comparisons challenging.

AgonistAgonist TypeEfficacy MetricValueExperimental ContextReference
Cytosporone B NaturalEC50 (Transactivation)0.278 nMNot specified in abstract[2]
Kd (Binding Affinity)8.52 x 10⁻⁷ MNot specified in abstract
Celastrol NaturalKd (Binding Affinity)0.87 µM (for analog 3a)Not specified in abstract
C-DIMs SyntheticApoptosis Induction-Pancreatic, prostate, and breast cancer cells[3]
(e.g., DIM-C-pPhOCH₃)
PDNPA SyntheticIC50 (Cell Viability)31.5 µMRAW264.7 cells
Z-ligustilide NaturalApoptosis Induction25 µM - 100 µMAcute Myeloid Leukemia (AML) cells[4]
Differentiation Induction10 µM - 25 µMAcute Myeloid Leukemia (AML) cells

Signaling Pathways and Mechanisms of Action

The diverse biological effects of Nur77 are dictated by its subcellular localization and interaction partners. The following diagrams illustrate the key signaling pathways of Nur77 and the proposed mechanisms of action for the different agonists.

Nur77_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Nur77_n Nur77 NBRE NBRE/NurRE Nur77_n->NBRE Binds to Nur77_c Nur77 Nur77_n->Nur77_c Translocation Transcription Target Gene Transcription NBRE->Transcription Regulates Nur77_m Nur77 Nur77_c->Nur77_m Translocation Bcl2 Bcl-2 Nur77_m->Bcl2 Binds to Apoptosis Apoptosis Bcl2->Apoptosis Induces Stimuli External Stimuli (e.g., Agonists) Stimuli->Nur77_n

Figure 1: Overview of Nur77 Signaling Pathways.

This diagram illustrates the dual role of Nur77. In the nucleus, it acts as a transcription factor, binding to response elements (NBRE/NurRE) to regulate target gene expression. Upon certain stimuli, including agonist binding, Nur77 can translocate to the cytoplasm and then to the mitochondria, where it interacts with Bcl-2 to induce apoptosis.

Agonist_Mechanism_of_Action cluster_actions Agonist Nur77 Agonist (e.g., Cytosporone B, Celastrol) Nur77_LBD Nur77 Ligand Binding Domain (LBD) Agonist->Nur77_LBD Binds to Transactivation ↑ Transcriptional Activity Nur77_LBD->Transactivation Translocation ↑ Nuclear to Mitochondrial Translocation Nur77_LBD->Translocation Apoptosis ↑ Apoptosis Translocation->Apoptosis

Figure 2: General Mechanism of Nur77 Agonists.

This diagram shows the general mechanism of action for many Nur77 agonists. They bind to the ligand-binding domain (LBD) of Nur77, which can lead to increased transcriptional activity, enhanced translocation from the nucleus to the mitochondria, and ultimately, the induction of apoptosis.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are summaries of the methodologies for key experiments cited in the evaluation of Nur77 agonists.

Ligand Binding Assays

Detailed protocols for ligand binding assays for each specific agonist were not available in the public domain. However, a general approach to determine the binding affinity (Kd) of a ligand to Nur77 often involves fluorescence quenching assays or surface plasmon resonance (SPR).

  • Fluorescence Quenching Assay (General Protocol):

    • Recombinant Nur77 protein is purified.

    • The intrinsic tryptophan fluorescence of Nur77 is measured at an excitation wavelength of around 280 nm and an emission wavelength of around 340 nm.

    • Increasing concentrations of the agonist are added to the Nur77 solution.

    • The decrease in fluorescence intensity (quenching) upon ligand binding is measured.

    • The binding constant (Kd) is calculated by fitting the fluorescence quenching data to the Stern-Volmer equation.

Transactivation Assays (Luciferase Reporter Assay)

This assay is used to measure the ability of an agonist to activate the transcriptional activity of Nur77.

  • General Protocol:

    • Cells (e.g., HEK293T or a relevant cancer cell line) are co-transfected with two plasmids:

      • An expression vector for a fusion protein of the GAL4 DNA-binding domain and the Nur77 ligand-binding domain (GAL4-Nur77-LBD).

      • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • The transfected cells are treated with various concentrations of the Nur77 agonist or a vehicle control.

    • After a specific incubation period (e.g., 24-48 hours), the cells are lysed.

    • Luciferase activity in the cell lysates is measured using a luminometer.

    • The fold induction of luciferase activity relative to the vehicle control is calculated to determine the transactivation potential of the agonist. The EC50 value, the concentration at which the agonist produces 50% of its maximal effect, can be determined from the dose-response curve.

Cell Viability Assays (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • General Protocol:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the Nur77 agonist or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the media is removed, and fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration that inhibits cell viability by 50%, can be determined.

Apoptosis Assays (TUNEL Assay)

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

  • General Protocol:

    • Cells are treated with the Nur77 agonist or a vehicle control.

    • After treatment, both adherent and floating cells are collected and fixed (e.g., with paraformaldehyde).

    • The fixed cells are then permeabilized (e.g., with Triton X-100) to allow entry of the labeling reagents.

    • The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or a fluorescently labeled dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

    • If an indirectly labeled dUTP is used, a secondary detection step with a fluorescently labeled antibody or streptavidin conjugate is performed.

    • The cells are analyzed by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.

Experimental Workflow for Agonist Evaluation

The following diagram outlines a typical workflow for the initial evaluation of a potential Nur77 agonist.

Agonist_Evaluation_Workflow Start Compound Library BindingAssay Binding Assay (e.g., Fluorescence Quenching) Start->BindingAssay TransactivationAssay Transactivation Assay (Luciferase Reporter) BindingAssay->TransactivationAssay Hits CellViabilityAssay Cell Viability Assay (e.g., MTT) TransactivationAssay->CellViabilityAssay Active Compounds ApoptosisAssay Apoptosis Assay (e.g., TUNEL) CellViabilityAssay->ApoptosisAssay MechanismStudies Mechanism of Action Studies (e.g., Nuclear Translocation) ApoptosisAssay->MechanismStudies Lead Lead Compound MechanismStudies->Lead

Figure 3: Experimental Workflow for Nur77 Agonist Evaluation.

This workflow begins with screening a compound library for binding to Nur77. Hits are then tested for their ability to activate Nur77-mediated transcription. Active compounds are further evaluated for their effects on cell viability and their ability to induce apoptosis. Finally, mechanism of action studies are conducted to elucidate how the lead compounds exert their effects.

Conclusion

The Nur77 agonists discussed in this guide represent a diverse set of molecules with promising therapeutic potential. Cytosporone B stands out for its high potency in transactivation assays. Celastrol and its analogs demonstrate potent anti-inflammatory and anti-cancer effects. C-DIMs are a class of synthetic agonists that effectively induce apoptosis in various cancer cell lines. PDNPA offers a unique mechanism by modulating the interaction of Nur77 with other signaling proteins. Z-ligustilide shows promise in the context of leukemia by inducing both apoptosis and differentiation.

The choice of an optimal Nur77 agonist for a specific research or therapeutic application will depend on the desired biological outcome, the target cell type or disease context, and the pharmacokinetic and pharmacodynamic properties of the compound. The data and experimental frameworks presented in this guide are intended to provide a solid foundation for making informed decisions in the exciting and rapidly evolving field of Nur77-targeted drug discovery.

References

Validating the Pro-Apoptotic Efficacy of DIM-C-pPhOCH3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring novel anti-cancer therapeutics, 1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane (DIM-C-pPhOCH3) presents a compelling agent for inducing apoptosis in cancer cells. This guide provides a comprehensive comparison of this compound with other relevant compounds, supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed decisions in research and development.

Comparative Efficacy in Inducing Apoptosis

This compound, a derivative of diindolylmethane, has demonstrated significant pro-apoptotic effects in various cancer cell lines. Its primary mechanism of action involves the activation of the nuclear receptor TR3 (NR4A1/Nur77), a key regulator of apoptosis.[1][2][3] This activation triggers a cascade of downstream events culminating in programmed cell death.

Quantitative Analysis of Apoptotic Markers

The efficacy of this compound in inducing apoptosis has been quantified through the analysis of key apoptotic markers. The following table summarizes the concentration-dependent effects of this compound on the cleavage of PARP and caspases in L3.6pL pancreatic cancer cells.

Concentration of this compoundCleaved PARPCleaved Caspase-3Cleaved Caspase-7Cleaved Caspase-8
10 µMIncreasedIncreasedIncreasedIncreased
15 µMFurther IncreasedFurther IncreasedFurther IncreasedFurther Increased
20 µMMaximum IncreaseMaximum IncreaseMaximum IncreaseMaximum Increase
Data sourced from studies on L3.6pL pancreatic cancer cells treated for 48 hours.[1]

In comparative studies with related compounds, the broader class of C-DIMs, including this compound, has shown potent anti-cancer activity. For instance, a related analog, DIM-C-pPhOH, which acts as an NR4A1 antagonist, also inhibits cancer cell growth and induces apoptosis, highlighting the therapeutic potential of targeting the NR4A1 pathway with DIM derivatives.[4]

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis through a multi-faceted approach, engaging both intrinsic and extrinsic pathways. The signaling cascade is initiated by the activation of nuclear TR3, leading to the upregulation of several pro-apoptotic genes.

DIM_C_pPhOCH3_Apoptosis_Pathway DIM_C This compound TR3 Nuclear TR3 (NR4A1) Activation DIM_C->TR3 ER_Stress ER Stress & Kinase Activation (TR3-Independent) DIM_C->ER_Stress ProApoptotic_Genes Induction of Pro-Apoptotic Genes TR3->ProApoptotic_Genes FasL FasL TR3->FasL TR3-dependent ATF3 ATF3 ProApoptotic_Genes->ATF3 p21 p21 ProApoptotic_Genes->p21 TRAIL TRAIL ATF3->TRAIL Extrinsic_Pathway Extrinsic Apoptosis Pathway TRAIL->Extrinsic_Pathway FasL->Extrinsic_Pathway Caspase8 Caspase-8 Cleavage Extrinsic_Pathway->Caspase8 Caspase37 Caspase-3 & 7 Cleavage Caspase8->Caspase37 PARP PARP Cleavage Caspase37->PARP Apoptosis Apoptosis PARP->Apoptosis ER_Stress->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

To facilitate the validation and replication of these findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-50 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Apoptosis_Assay_Workflow Start Cancer Cell Culture Treatment Treat with This compound Start->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Stain Stain with Annexin V & Propidium Iodide Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze End Quantify Apoptosis Analyze->End

Caption: Experimental workflow for the Annexin V apoptosis assay.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect the expression levels of key apoptotic proteins.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspases-3, -7, and -8 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antitumor Activity

The pro-apoptotic effects of this compound observed in vitro have been successfully translated into in vivo models. In xenograft studies using pancreatic and colon cancer cells, oral administration of this compound significantly inhibited tumor growth and induced apoptosis within the tumor tissue. Notably, these anti-tumor effects were achieved at doses that did not cause significant toxicity or weight loss in the animals, suggesting a favorable safety profile.

Animal ModelCancer Cell LineTreatmentOutcome
Athymic Nude MiceL3.6pL (Pancreatic)25 mg/kg/day this compound (oral)Significant inhibition of tumor growth and induction of apoptosis in tumor tissue.
Athymic Nude MiceRKO (Colon)25 mg/kg/day this compound (oral)Significant decrease in tumor volume and weight.
Data compiled from published xenograft studies.

References

A Comparative Analysis of DIM-C-pPhOCH3 and Other Diindolylmethanes in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the synthetic diindolylmethane (DIM) derivative, 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane (DIM-C-pPhOCH3), and other notable diindolylmethanes, including the parent compound 3,3'-diindolylmethane (DIM), and the synthetic derivatives phemindole and 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH). This document summarizes their performance based on experimental data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate informed decisions in cancer research and drug development.

Quantitative Performance Analysis

The anti-proliferative activities of this compound and other diindolylmethanes have been evaluated across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency in inhibiting biological processes.

Table 1: Comparative IC50 Values of Diindolylmethane Derivatives in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Exposure Time (h)Reference
DIM MCF-7~5048
MDA-MB-231~5048
Phemindole MDA-MB-23110.85Not Specified
DIM-C-pPhOH MDA-MB-231Not Specified-[1]
SKBR3Not Specified-[1]
5,5'-diBrDIM MCF-71-5Not Specified
MDA-MB-2311-5Not Specified

Table 2: Comparative IC50 Values of Diindolylmethane Derivatives in Other Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
DIM PC-3Prostate10-50Not Specified
HT-29Colon30Not Specified
This compound RKOColonInduces apoptosis at 10-20 µM48
DIM-C-pPhOH RKOColon21.248
SW480Colon21.448
ACHNRenal13.6Not Specified
786-ORenal13.0Not Specified

Signaling Pathways and Mechanisms of Action

Diindolylmethane and its derivatives exert their anticancer effects through the modulation of various signaling pathways. A key differentiator among the C-substituted DIMs is their opposing effects on the orphan nuclear receptor Nur77 (NR4A1).

This compound: A Nur77 Agonist Promoting Apoptosis

This compound acts as an agonist of Nur77. Activation of Nur77 by this compound leads to the induction of pro-apoptotic genes. A notable target is the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), which triggers the extrinsic apoptosis pathway. This ultimately results in the activation of caspases and programmed cell death. Interestingly, this compound can also induce apoptosis through Nur77-independent pathways.

DIM_C_pPhOCH3_Pathway This compound This compound Nur77 (NR4A1) Nur77 (NR4A1) This compound->Nur77 (NR4A1) activates Nur77-Independent Pathways Nur77-Independent Pathways This compound->Nur77-Independent Pathways Pro-apoptotic Genes Pro-apoptotic Genes Nur77 (NR4A1)->Pro-apoptotic Genes induces TRAIL TRAIL Pro-apoptotic Genes->TRAIL Extrinsic Apoptosis Pathway Extrinsic Apoptosis Pathway TRAIL->Extrinsic Apoptosis Pathway Caspase Activation Caspase Activation Extrinsic Apoptosis Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Nur77-Independent Pathways->Apoptosis

This compound activates the Nur77-mediated apoptotic pathway.
DIM-C-pPhOH: A Nur77 Antagonist Inhibiting Cell Survival

In contrast, DIM-C-pPhOH functions as a Nur77 antagonist. By inhibiting Nur77, it disrupts pro-survival signaling pathways that are often overactive in cancer cells. This includes the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin. Furthermore, DIM-C-pPhOH has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.

DIM_C_pPhOH_Pathway DIM-C-pPhOH DIM-C-pPhOH Nur77 (NR4A1) Nur77 (NR4A1) DIM-C-pPhOH->Nur77 (NR4A1) inhibits Pro-survival Genes Pro-survival Genes Nur77 (NR4A1)->Pro-survival Genes promotes mTOR Signaling mTOR Signaling Nur77 (NR4A1)->mTOR Signaling promotes Bcl-2 Bcl-2 Pro-survival Genes->Bcl-2 Survivin Survivin Pro-survival Genes->Survivin Cell Survival & Proliferation Cell Survival & Proliferation Bcl-2->Cell Survival & Proliferation Survivin->Cell Survival & Proliferation mTOR Signaling->Cell Survival & Proliferation DIM_Pathway cluster_dim 3,3'-Diindolylmethane (DIM) cluster_effects Cellular Effects DIM DIM Apoptosis Induction Apoptosis Induction DIM->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest DIM->Cell Cycle Arrest Signaling Pathway Modulation Signaling Pathway Modulation DIM->Signaling Pathway Modulation Cancer Cell Inhibition Cancer Cell Inhibition Apoptosis Induction->Cancer Cell Inhibition Cell Cycle Arrest->Cancer Cell Inhibition Signaling Pathway Modulation->Cancer Cell Inhibition

References

Unraveling the Nur77-Dependent Apoptotic Mechanism of DIM-C-pPhOCH3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nur77 agonist DIM-C-pPhOCH3 and its analogs, focusing on the confirmation of its Nur77-dependent mechanism of apoptosis. Experimental data is presented to offer an objective performance comparison with alternative compounds, aiding in the evaluation of their therapeutic potential.

Comparative Analysis of Nur77 Modulators

The orphan nuclear receptor Nur77 (also known as NR4A1 or TR3) has emerged as a critical regulator of apoptosis, making it a promising target in oncology. A class of compounds known as diindolylmethanes (DIMs) has been shown to modulate Nur77 activity. This guide focuses on 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane (this compound), a known Nur77 agonist, and compares its pro-apoptotic efficacy and mechanism with its well-studied antagonist counterpart, 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH).

While both compounds induce apoptosis in cancer cells, they do so through distinct interactions with Nur77. This compound activates Nur77, initiating a signaling cascade that leads to programmed cell death.[1][2] In contrast, DIM-C-pPhOH acts as a Nur77 antagonist, and paradoxically, this inhibition of Nur77's pro-survival functions in some cancer contexts also results in apoptosis.[3][4]

Quantitative Performance Data

Table 1: Efficacy of the Nur77 Agonist this compound

Cancer Cell LineAssay TypeEffective ConcentrationEndpointReference
Pancreatic (L3.6pL)Apoptosis Assay10, 15, 20 µMInduction of cleaved PARP and caspases 3, 7, and 8[1]
Colon (RKO)Cell Viability10 µMInhibition of cell growth
Colon (RKO)In vivo Xenograft25 mg/kg/dayInhibition of tumor growth

Table 2: IC50 Values of the Nur77 Antagonist DIM-C-pPhOH

Cancer Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
ACHNKidney13.6Not Specified
786-OKidney13.0Not Specified
RKOColon21.248
SW480Colon21.448

Signaling Pathways and Experimental Confirmation

To confirm the Nur77-dependent mechanism of this compound, a series of experiments are typically performed. The logical flow of these experiments and the underlying signaling pathway are illustrated below.

G cluster_0 Logical Workflow to Confirm Nur77-Dependence A Treat cancer cells with This compound B Observe phenotypic changes (e.g., apoptosis, reduced viability) A->B E Compare phenotypic changes in control vs. knockdown cells B->E C Knockdown Nur77 expression (e.g., using siRNA) D Treat Nur77-knockdown cells with this compound C->D D->E F Conclusion: Phenotypic effects are Nur77-dependent if attenuated in knockdown cells E->F

Figure 1: Experimental workflow for confirming the Nur77-dependent mechanism.

The pro-apoptotic signaling cascade initiated by this compound through Nur77 activation involves the induction of key downstream targets.

G cluster_1 Nur77-Dependent Apoptotic Signaling Pathway DIM This compound Nur77 Nuclear Nur77 DIM->Nur77 activates TRAIL TRAIL Gene Transcription Nur77->TRAIL induces TRAIL_p TRAIL Protein TRAIL->TRAIL_p leads to Casp8 Caspase-8 Activation TRAIL_p->Casp8 activates Casp3 Caspase-3 Activation Casp8->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Figure 2: Simplified signaling pathway of this compound-induced apoptosis.

G cluster_2 Logical Relationship of Evidence Obs1 Observation: This compound induces apoptosis and TRAIL expression Conclusion Conclusion: The apoptotic effect of This compound is mediated through a Nur77-dependent pathway Obs1->Conclusion Obs2 Experiment: Nur77 is knocked down using siRNA Obs3 Result: Induction of apoptosis and TRAIL by this compound is reduced Obs2->Obs3 Obs3->Conclusion provides evidence for

Figure 3: Logical flow from observation to conclusion.

Detailed Experimental Protocols

To facilitate the replication and validation of the findings discussed, detailed protocols for the key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Nur77 modulators on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat cells with the desired compounds as described for the cell viability assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blotting for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: Treat cells with the test compounds, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nur77, cleaved Caspase-3, cleaved PARP, TRAIL, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Nur77 Reporter Gene Assay

This assay measures the ability of a compound to activate or inhibit the transcriptional activity of Nur77.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 24-well plate with a Nur77 expression vector and a reporter plasmid containing a luciferase gene under the control of a Nur77 response element (NBRE). A control vector (e.g., Renilla luciferase) should also be co-transfected for normalization.

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compounds.

  • Cell Lysis: After 18-24 hours of treatment, lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity in treated cells to that in vehicle-treated control cells to determine the effect of the compound on Nur77 transcriptional activity.

References

Unveiling the Anticancer Potential of DIM-C-pPhOCH3: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of novel anticancer therapeutics, the synthetic diindolylmethane derivative, 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane (DIM-C-pPhOCH3), has emerged as a promising agent, particularly in targeting pancreatic and colon cancers. This guide provides a comprehensive cross-validation of its anticancer activity, drawing objective comparisons with its structural analog, DIM-C-pPhOH, and established standard-of-care chemotherapeutic agents. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to inform researchers, scientists, and drug development professionals.

In Vitro Efficacy: A Comparative Look at Cytotoxicity

The anticancer activity of this compound is primarily attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. While specific IC50 values (the concentration at which 50% of cells are inhibited) for this compound are not extensively reported across a wide range of cell lines, studies have demonstrated its potent growth-inhibitory and pro-apoptotic effects at micromolar concentrations.

In pancreatic cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis at concentrations ranging from 10 to 20 µM.[1] Similarly, in colon cancer cells, a 10 µM concentration of this compound effectively inhibits cell growth and promotes apoptosis.

For a direct comparison, the related compound 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH), which acts as an antagonist to the same molecular target, exhibits IC50 values in the low micromolar range in various cancer cell lines. This highlights the therapeutic potential of this class of compounds.

CompoundCancer TypeCell LineIC50 (µM)Reference
This compound Pancreatic CancerL3.6pLEffective at 10-20 µM[1]
Colon CancerRKOEffective at 10 µM
DIM-C-pPhOH Colon CancerRKO21.2[2]
Colon CancerSW48021.4[2]
Kidney CancerACHN13.6
Kidney Cancer786-O13.0
Gemcitabine Pancreatic CancerMultipleVaries
5-Fluorouracil (5-FU) Pancreatic & Colon CancerMultipleVaries
Oxaliplatin Colon CancerMultipleVaries
Irinotecan Colon CancerMultipleVaries

Table 1: Comparative in vitro cytotoxicity of this compound and other anticancer agents. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. The data for this compound is presented as effective concentrations due to the absence of precise IC50 values in the reviewed literature.

Unraveling the Mechanism of Action: The NR4A1 Signaling Pathway

This compound exerts its anticancer effects primarily by acting as an agonist of the orphan nuclear receptor Nur77, also known as NR4A1 or TR3.[1] The activation of nuclear NR4A1 triggers a cascade of events leading to apoptosis. This is in contrast to its analog, DIM-C-pPhOH, which functions as an NR4A1 antagonist.

The proposed signaling pathway for this compound-induced apoptosis is as follows:

  • Binding and Activation: this compound binds to and activates the nuclear receptor NR4A1.

  • Transcriptional Regulation: Activated NR4A1 upregulates the expression of several pro-apoptotic genes. A key target is the activating transcription factor 3 (ATF3).

  • Induction of Death Ligands: ATF3, in turn, induces the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).

  • Extrinsic Apoptosis Pathway: TRAIL binds to its death receptors on the cell surface, initiating the extrinsic apoptosis pathway, which involves the activation of a caspase cascade (caspase-8, -3, -7) leading to programmed cell death.

DIM_C_pPhOCH3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRAIL_L TRAIL Death_Receptor Death Receptor TRAIL_L->Death_Receptor Binds Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase37 Caspase-3/7 Caspase8->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes DIM This compound NR4A1 NR4A1 (Nur77) DIM->NR4A1 Activates ATF3 ATF3 NR4A1->ATF3 Induces Expression TRAIL_G TRAIL Gene ATF3->TRAIL_G Induces Expression TRAIL_G->TRAIL_L Transcription & Translation

This compound induced apoptosis signaling pathway.

Experimental Protocols

To ensure the reproducibility and cross-validation of the presented findings, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and other compounds on cancer cell lines and to calculate their IC50 values.

Materials:

  • Cancer cell lines (e.g., L3.6pL, RKO)

  • Complete cell culture medium

  • This compound, DIM-C-pPhOH, and standard chemotherapeutic agents

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Compounds Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Add_Solubilizer Add Solubilization Solution Incubate_3_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with the test compounds.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization, collect the supernatant containing floating cells, and combine with the adherent cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Conclusion

The available evidence strongly supports the potent anticancer activity of this compound, particularly in pancreatic and colon cancer models. Its mechanism of action, centered on the activation of the NR4A1 nuclear receptor, presents a distinct therapeutic strategy compared to its antagonistic analog, DIM-C-pPhOH, and conventional chemotherapeutic agents. While further studies are warranted to establish precise IC50 values across a broader panel of cancer cell lines, the existing data positions this compound as a compelling candidate for continued preclinical and potential clinical development. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to build upon in the ongoing effort to validate and advance this promising anticancer compound.

References

A Comparative Guide to DIM-C-pPhOCH3: A Novel Nur77 Agonist in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane (DIM-C-pPhOCH3), a synthetic derivative of 3,3′-diindolylmethane (DIM). This compound has emerged as a significant compound in cancer research due to its role as a Nur77 agonist, inducing apoptosis in various cancer cell lines. This document summarizes key experimental findings, compares its activity with a related diindolylmethane derivative, and provides detailed experimental protocols to assist in the design and interpretation of future studies.

Quantitative Data Summary

The following tables present quantitative data on the biological activity of this compound and a structurally similar compound, 1,1-bis(3′-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH), which acts as a Nur77 antagonist. This comparative data highlights the functional differences arising from minor structural modifications.

Table 1: In Vitro Efficacy of DIM Derivatives in Cancer Cell Lines

CompoundCancer TypeCell LineConcentration/IC50EffectCitation
This compound Colon CancerRKO10 µMInhibition of cell growth, induction of apoptosis[1]
This compound Colon CancerRKO12.5 µMGene expression changes (analyzed by RT-PCR and microarray)[1]
DIM-C-pPhOH Colon CancerRKO21.2 µM (IC50)Inhibition of cell growth[2]
DIM-C-pPhOH Colon CancerSW48021.4 µM (IC50)Inhibition of cell growth[2]
DIM-C-pPhOH Renal CancerACHN13.6 µM (IC50)Reduction of cell proliferation[3]
DIM-C-pPhOH Renal Cancer786-O13.0 µM (IC50)Reduction of cell proliferation

Table 2: In Vivo Efficacy of DIM Derivatives in Xenograft Models

CompoundCancer TypeAnimal ModelDosageEffectCitation
This compound Colon CancerAthymic nude mice with RKO cell xenografts25 mg/kg/day (oral gavage)Significant decrease in tumor volume and weight
DIM-C-pPhOH Lung CancerAthymic nude mice with A549 cell orthotopic implants30 mg/kg/day (oral gavage)Significant inhibition of tumor growth

Signaling Pathway of this compound

This compound primarily functions as an agonist of the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3). Its activation of Nur77 can trigger apoptosis through both Nur77-dependent and independent pathways. A key mechanism involves the induction of pro-apoptotic genes such as Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). The following diagram illustrates this signaling cascade.

DIM_C_pPhOCH3_Signaling Signaling Pathway of this compound cluster_nucleus DIM_C_pPhOCH3 This compound Nur77 Nur77 (NR4A1) DIM_C_pPhOCH3->Nur77 Agonist Nur77_independent Nur77-Independent Pathways DIM_C_pPhOCH3->Nur77_independent Pro_apoptotic_genes Pro-apoptotic Genes (e.g., TRAIL) Nur77->Pro_apoptotic_genes Induces transcription Nucleus Nucleus Apoptosis Apoptosis Pro_apoptotic_genes->Apoptosis Nur77_independent->Apoptosis

Caption: this compound activates the nuclear receptor Nur77, leading to apoptosis.

Experimental Workflow

The evaluation of this compound typically follows a workflow that progresses from in vitro characterization to in vivo validation. This process is crucial for determining the compound's therapeutic potential. The diagram below outlines a standard experimental workflow.

Experimental_Workflow Experimental Workflow for this compound Evaluation In_Vitro In Vitro Studies Cell_Culture Cancer Cell Lines (e.g., RKO, Panc-1) In_Vitro->Cell_Culture In_Vivo In Vivo Studies In_Vitro->In_Vivo Proceed if promising Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assays (e.g., MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assays (e.g., Western Blot for Caspases, PARP) Treatment->Apoptosis_Assay Gene_Expression Gene Expression Analysis (RT-PCR, Microarray) Treatment->Gene_Expression Xenograft Xenograft Mouse Model (e.g., RKO cells in nude mice) In_Vivo->Xenograft In_Vivo_Treatment Oral Administration of This compound Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume and Weight Measurement In_Vivo_Treatment->Tumor_Measurement Histology Histological Analysis of Tumors Tumor_Measurement->Histology

Caption: A typical workflow for evaluating the anti-cancer effects of this compound.

Experimental Protocols

In Vitro Cell Growth and Apoptosis Assays
  • Cell Culture: Human colon cancer cells (RKO) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in multi-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing either DMSO (vehicle control) or varying concentrations of this compound (e.g., 10 µM).

  • Cell Viability: After treatment for specified durations (e.g., 24, 48, 72 hours), cell viability can be assessed using an MTT assay. The absorbance is read on a microplate reader.

  • Apoptosis Analysis by Western Blot:

    • Following treatment, cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against apoptosis markers such as cleaved PARP, caspase-3, caspase-8, and caspase-9.

    • After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Study
  • Animal Model: Male athymic nude mice (e.g., Foxn1nu, 7-8 weeks old) are used.

  • Xenograft Implantation: RKO cells (e.g., 5 x 10^6 cells in 150 µL) are injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors are palpable (e.g., after 4 days), mice are randomized into control and treatment groups. The treatment group receives daily oral gavage of this compound (e.g., 25 mg/kg/day) dissolved in a vehicle like corn oil for a specified period (e.g., 21 days). The control group receives the vehicle alone.

  • Tumor Measurement: Tumor size is measured regularly (e.g., every few days) using calipers, and tumor volume is calculated. At the end of the study, mice are euthanized, and final tumor weights are recorded.

  • Histological Analysis: Tumors can be excised, fixed in formalin, and embedded in paraffin for histological staining (e.g., H&E staining) to observe tissue morphology and markers of apoptosis (e.g., cleaved caspase-3).

This guide provides a foundational understanding of this compound and its evaluation as a potential anti-cancer agent. The provided data and protocols are intended to support further research and development in this promising area.

References

Unveiling the Role of DIM-C-pPhOCH3 in TRAIL Pathway Induction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 1,1-bis(3’-indolyl)-1-(p-methoxyphenyl)methane (DIM-C-pPhOCH3)'s role in inducing Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its receptor, Death Receptor 5 (DR5). Through a detailed comparison with other TRAIL-inducing agents, supported by experimental data, this document serves as a critical resource for researchers investigating novel cancer therapeutics targeting the TRAIL pathway.

Comparative Analysis of TRAIL and DR5 Induction

The efficacy of this compound in upregulating TRAIL and its receptor DR5 is benchmarked against other known inducers, including parent compound 3,3'-diindolylmethane (DIM), its derivatives, and the endoplasmic reticulum (ER) stress inducer thapsigargin. The following tables summarize the quantitative data from various studies, highlighting the superior or comparable performance of this compound.

Compound Target Gene/Protein Cell Line Fold Induction (mRNA) Fold Induction (Protein) Concentration Citation
This compound TRAILL3.6pL (Pancreatic)>25Not Quantified15 µM[1]
This compound TRAILPanc-1 (Pancreatic)~4Not Quantified15 µM[1]
DIM-C-pPhOH NR4A1-regulated genesMDA-MB-231, SKBR3 (Breast)Not QuantifiedPotent Induction15-20 µM[2]
Buttressed Analogs of DIM-C-pPhOH NR4A1-regulated genesMDA-MB-231, SKBR3 (Breast)Not QuantifiedMore potent than DIM-C-pPhOH2-5 µM[2]

Table 1: Comparative Induction of TRAIL by this compound and Related Compounds. This table illustrates the potent induction of TRAIL mRNA by this compound in pancreatic cancer cell lines. While direct protein quantification is not available, the significant mRNA upregulation suggests a strong induction potential. Comparative data with hydroxylated and buttressed analogs on other NR4A1-regulated genes indicate the high activity of this class of compounds.

Compound Target Gene/Protein Cell Line Induction Level Concentration Citation
DIM DR5Panc-1 (Pancreatic)Increased expressionNot Specified[3]
DIM-C-pPhtBu DR5Panc-1 (Pancreatic)Increased expressionNot Specified
Thapsigargin DR5LNCaP (Prostate), HCT116 (Colon)Strong upregulationNot Specified
Thapsigargin DR5ESCC (Esophageal)Increased expressionNot Specified
Etoposide DR4 & DR5Various epithelialIncreased expressionNot Specified

Table 2: Comparative Induction of Death Receptor 5 (DR5) by DIM Derivatives and Other Agents. This table highlights the ability of DIM and its derivatives to induce DR5, a key receptor for TRAIL-mediated apoptosis. The induction is comparable to that of thapsigargin, a well-known ER stress inducer that upregulates DR5. This suggests that DIM compounds, likely including this compound, engage the ER stress pathway to sensitize cancer cells to TRAIL.

Signaling Pathways and Experimental Workflows

The induction of the TRAIL pathway by this compound involves distinct signaling cascades for TRAIL ligand and DR5 receptor upregulation. The following diagrams, generated using Graphviz, illustrate these mechanisms and the experimental workflows used for their validation.

TRAIL_Induction_Pathway This compound This compound TR3 (NR4A1) TR3 (NR4A1) This compound->TR3 (NR4A1) activates ATF3 ATF3 TR3 (NR4A1)->ATF3 induces TRAIL Promoter TRAIL Promoter ATF3->TRAIL Promoter binds to TRAIL mRNA TRAIL mRNA TRAIL Promoter->TRAIL mRNA transcription TRAIL Protein TRAIL Protein TRAIL mRNA->TRAIL Protein translation Apoptosis Apoptosis TRAIL Protein->Apoptosis

Caption: this compound-mediated TRAIL induction pathway.

DR5_Induction_Pathway This compound This compound ER Stress ER Stress This compound->ER Stress induces CHOP CHOP ER Stress->CHOP upregulates DR5 Promoter DR5 Promoter CHOP->DR5 Promoter activates DR5 mRNA DR5 mRNA DR5 Promoter->DR5 mRNA transcription DR5 Protein DR5 Protein DR5 mRNA->DR5 Protein translation TRAIL-induced Apoptosis TRAIL-induced Apoptosis DR5 Protein->TRAIL-induced Apoptosis sensitizes to

Caption: this compound-mediated DR5 induction pathway.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Molecular Analysis cluster_2 Quantification Cancer Cells Cancer Cells Treatment Treat with this compound or other compounds Cancer Cells->Treatment RNA Extraction RNA Extraction Treatment->RNA Extraction Protein Extraction Protein Extraction Treatment->Protein Extraction Chromatin Immunoprecipitation ChIP Treatment->Chromatin Immunoprecipitation qRT-PCR qRT-PCR (TRAIL, DR5 mRNA) RNA Extraction->qRT-PCR Western Blot Western Blot (TRAIL, DR5 Protein) Protein Extraction->Western Blot ChIP-qPCR ChIP-qPCR (ATF3 binding to TRAIL promoter) Chromatin Immunoprecipitation->ChIP-qPCR

Caption: Experimental workflow for validating TRAIL induction.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Quantitative Real-Time PCR (qRT-PCR) for TRAIL and DR5 mRNA Expression
  • RNA Isolation: Total RNA is extracted from treated and untreated cancer cells using a suitable RNA isolation kit according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • Real-Time PCR: qRT-PCR is performed using a real-time PCR system with SYBR Green or TaqMan probe-based assays. Gene-specific primers for TRAIL, DR5, and a housekeeping gene (e.g., GAPDH, ACTB) are used.

  • Data Analysis: The relative expression of TRAIL and DR5 mRNA is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

Western Blot Analysis for TRAIL and DR5 Protein Expression
  • Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies against TRAIL, DR5, and a loading control (e.g., β-actin, GAPDH).

  • Detection: After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensities are quantified using image analysis software and normalized to the loading control.

Chromatin Immunoprecipitation (ChIP) Assay for ATF3 Binding to the TRAIL Promoter
  • Cross-linking: Cells are treated with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with glycine.

  • Chromatin Shearing: Cells are lysed, and the chromatin is sheared to an average size of 200-1000 bp by sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an antibody against ATF3 or a negative control IgG. Protein A/G magnetic beads are used to pull down the antibody-protein-DNA complexes.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating at 65°C, and the DNA is purified using a DNA purification kit.

  • qPCR Analysis: The amount of TRAIL promoter DNA in the immunoprecipitated samples is quantified by qPCR using primers flanking the putative ATF3 binding site. Results are expressed as a percentage of the input DNA.

Conclusion

The data presented in this guide validate the significant role of this compound in the induction of both the TRAIL ligand and its death receptor DR5. Mechanistic studies reveal a dual mode of action involving the TR3/ATF3 axis for TRAIL upregulation and the ER stress/CHOP pathway for DR5 induction. Comparative analysis suggests that this compound and its analogs are potent inducers of pro-apoptotic pathways. These findings underscore the therapeutic potential of this compound as a novel agent for sensitizing cancer cells to TRAIL-mediated apoptosis and provide a solid foundation for its further development in cancer therapy.

References

A Comparative Analysis of DIM-C-pPhOCH3 Across Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Performance Guide

The synthetic diindolylmethane derivative, DIM-C-pPhOCH3, has emerged as a promising anti-cancer agent, demonstrating efficacy across a range of cancer models. This guide provides a comprehensive comparison of its performance, supported by experimental data, to inform further research and development.

Quantitative Performance Analysis

The cytotoxic and anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below.

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Citation
Lung CancerA54914.2924[1]
Colon CancerRKO~10-1548-72[2]
Pancreatic CancerL3.6pL~10-2048[3]

_Note: Exact IC50 values were not explicitly stated in the cited literature for RKO and L3.6pL cells; the provided range is an estimation based on the reported concentration-dependent effects.

In vivo studies have further substantiated the anti-tumor activity of this compound in xenograft models.

Cancer TypeXenograft ModelTreatment RegimenTumor Growth InhibitionCitation
Colon CancerRKO cells in athymic nude mice25 mg/kg/day (oral gavage) for 21 daysSignificantly decreased tumor volume and weight compared to control.[2]
Pancreatic CancerL3.6pL cells in athymic nude mice25 mg/kg/daySignificant inhibition of tumor volume and weight.[3]

Comparative Efficacy

A key aspect of evaluating a novel therapeutic is its performance relative to existing standards of care.

Lung Cancer: this compound vs. Docetaxel

In a study utilizing the A549 lung cancer cell line, this compound (referred to as C-DIM-5) demonstrated synergistic anti-cancer activity when combined with docetaxel, a standard chemotherapeutic agent for non-small cell lung cancer. This suggests a potential role for this compound in combination therapies to enhance treatment efficacy.

Mechanism of Action: The Nur77-Mediated Apoptotic Pathway

This compound primarily exerts its anti-cancer effects by acting as an agonist of the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B). Upon activation by this compound, Nur77 translocates from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, converting it into a pro-apoptotic protein, which in turn leads to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.

Nur77_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound Nur77_inactive Nur77 (Inactive) This compound->Nur77_inactive Binds & Activates Nur77_active Nur77 (Active) Nur77_inactive->Nur77_active Bcl-2_anti Bcl-2 (Anti-apoptotic) Nur77_active->Bcl-2_anti Interacts with Bcl-2_pro Bcl-2 (Pro-apoptotic) Bcl-2_anti->Bcl-2_pro Conformational Change Cytochrome_c Cytochrome c Bcl-2_pro->Cytochrome_c Promotes Release Caspase_Cascade Caspase Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Induces Nur77_nucleus Nur77 Nur77_nucleus->Nur77_active Translocation Cytochrome_c->Caspase_Cascade Activates

Caption: Nur77-mediated apoptotic pathway induced by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, RKO, L3.6pL)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for the desired time periods (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with this compound (various concentrations and times) adhere->treat incubate_treat Incubate for desired period treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance analyze Calculate cell viability read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.
Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression of key proteins involved in apoptosis, such as cleaved caspases and PARP.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the band intensities of the target proteins to a loading control (e.g., β-actin).

Western_Blot_Workflow start Start cell_lysis Lyse treated cells start->cell_lysis protein_quant Quantify protein concentration cell_lysis->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect bands with chemiluminescent substrate secondary_ab->detection analysis Analyze and normalize band intensities detection->analysis end End analysis->end

Caption: General workflow for Western Blot analysis.

References

Assessing the Specificity of DIM-C-pPhOCH3 as a Nur77 Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane (DIM-C-pPhOCH3) as a selective agonist for the orphan nuclear receptor Nur77 (also known as NR4A1). The specificity of this compound is evaluated against other known Nur77 modulators, supported by quantitative data and detailed experimental protocols for key assays. This document is intended to assist researchers in the selection and application of appropriate tools for studying Nur77-mediated signaling pathways.

Introduction to Nur77 and its Modulation

Nur77 is a member of the NR4A subfamily of orphan nuclear receptors, which play crucial roles in a variety of physiological processes, including apoptosis, inflammation, and metabolism. Unlike conventional nuclear receptors, Nur77 does not have a known endogenous ligand, making synthetic agonists and antagonists valuable tools for elucidating its biological functions and therapeutic potential. The activity of Nur77 can be modulated through both transcriptional and non-transcriptional mechanisms. Transcriptional activation involves the recruitment of coactivators and binding to Nur77 response elements (NBRE) on target genes. Non-transcriptional pathways can be initiated by the translocation of Nur77 from the nucleus to the mitochondria, where it can interact with proteins like Bcl-2 to induce apoptosis.

Comparative Analysis of Nur77 Agonists

The specificity of a Nur77 agonist is determined by its binding affinity, activation potency, and its ability to induce downstream signaling events characteristic of Nur77 activation. This section compares this compound with other known Nur77 agonists, Cytosporone B and Ethyl 2-[2,3,4-trimethoxy-6-(1-octanoyl)-phenyl] acetate (TMPA). For a broader context, data for the Nur77 antagonist, DIM-C-pPhOH, is also included.

CompoundTypeTargetBinding Affinity (Kd)Potency (EC50/IC50)Key Downstream Effects
This compound AgonistNur77Not explicitly quantified in reviewed literatureNot explicitly quantified in reviewed literatureInduces Nur77-dependent apoptosis; promotes cleavage of caspases and PARP.[1]
Cytosporone B AgonistNur771.5 µM (to LBD)[2]~0.1–0.3 nM[2]Activates Nur77 transcription; induces apoptosis.[3]
TMPA AgonistNur77Low micromolar affinity (to LBD)[2]Not explicitly quantified in reviewed literatureInhibits Nur77-LKB1 interaction; enhances AMPKα phosphorylation.
DIM-C-pPhOH AntagonistNur77Not explicitly quantified in reviewed literatureIC50: 11.35 - 15.61 µM (in pancreatic cancer cells)Inhibits Nur77-dependent transactivation; induces apoptosis in some cancer cells.

Note: The lack of publicly available, quantitative binding affinity (Kd) and potency (EC50) data for this compound is a significant gap in the current literature, making direct comparisons of its specificity challenging. While it is characterized as a Nur77 agonist that induces downstream apoptotic events, its direct binding affinity and potency relative to other agonists have not been clearly established in the reviewed sources. Similarly, while TMPA is described as having high or low micromolar affinity, a precise Kd value is not consistently reported.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of how Nur77 agonists are evaluated, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing agonist specificity.

Nur77 Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion Signal Signal PKC_ERK PKC/ERK Pathway Signal->PKC_ERK Nur77_nuc Nur77 PKC_ERK->Nur77_nuc Phosphorylation & Translocation Bcl2_cyto Bcl-2 Cytochrome_c Cytochrome c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Nur77_agonist Nur77 Agonist (e.g., this compound) Nur77_agonist->Nur77_nuc Activation NBRE NBRE Nur77_nuc->NBRE Binding Nur77_mito Nur77 Nur77_nuc->Nur77_mito Target_Gene Target Gene Transcription (e.g., TRAIL) NBRE->Target_Gene Target_Gene->Apoptosis Bcl2_mito Bcl-2 Nur77_mito->Bcl2_mito Interaction Bcl2_mito->Cytochrome_c

Caption: Nur77 signaling pathways initiated by agonist binding.

Experimental Workflow for Assessing Nur77 Agonist Specificity Start Start: Hypothesized Nur77 Agonist Binding_Assay Binding Affinity Assay (e.g., FRET, Fluorescence Polarization) Start->Binding_Assay Step 1 Transactivation_Assay Transcriptional Activation Assay (Luciferase Reporter Assay) Binding_Assay->Transactivation_Assay Step 2 Downstream_Analysis Downstream Target Analysis (Western Blot for TRAIL, PARP cleavage) Transactivation_Assay->Downstream_Analysis Step 3 Specificity_Assay Specificity & Off-Target Analysis (e.g., against other NR4A members) Downstream_Analysis->Specificity_Assay Step 4 Conclusion Conclusion: Confirmed Nur77 Agonist Specificity Specificity_Assay->Conclusion Step 5

Caption: Workflow for characterizing a novel Nur77 agonist.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Nur77 agonist specificity. The following are representative protocols for the key experiments cited in this guide.

Nur77 Binding Affinity Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a competitive binding assay using FRET to determine the binding affinity (Kd) of a test compound for the Nur77 Ligand Binding Domain (LBD).

Materials:

  • Purified, recombinant Nur77-LBD tagged with a FRET donor (e.g., Europium chelate).

  • A fluorescently labeled ligand with known affinity for Nur77-LBD to act as a tracer (FRET acceptor, e.g., Cy5).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA).

  • 384-well, low-volume, black microplates.

  • A microplate reader capable of time-resolved FRET measurements.

Procedure:

  • Prepare Reagents:

    • Prepare a dilution series of the test compound in assay buffer.

    • Prepare a solution of Nur77-LBD-Europium and the Cy5-labeled tracer in assay buffer at a concentration twice the final desired concentration. The tracer concentration should be at or below its Kd for Nur77-LBD.

  • Assay Setup:

    • Add 5 µL of each concentration of the test compound or vehicle control to the wells of the microplate.

    • Add 5 µL of the Nur77-LBD-Europium and Cy5-labeled tracer mixture to each well.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the time-resolved FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the Europium donor (~615 nm) and the Cy5 acceptor (~665 nm).

  • Data Analysis:

    • Calculate the ratio of the acceptor emission to the donor emission for each well.

    • Plot the FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki (inhibitory constant), which represents the binding affinity of the test compound, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).

Nur77 Transcriptional Activation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to activate the transcriptional activity of Nur77.

Materials:

  • Mammalian cell line expressing Nur77 (e.g., HEK293T, Panc-1).

  • Expression plasmid for a GAL4-Nur77-LBD fusion protein.

  • Luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of firefly luciferase.

  • A control plasmid expressing Renilla luciferase for normalization.

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Cell culture medium and supplements.

  • Test compound (e.g., this compound).

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the GAL4-Nur77-LBD expression plasmid, the UAS-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.

  • Incubation:

    • Incubate the cells for an additional 18-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal transcriptional activation.

Western Blot Analysis of Downstream Signaling

This protocol is used to detect the protein levels of downstream markers of Nur77-induced apoptosis, such as cleaved PARP and TRAIL.

Materials:

  • Cancer cell line known to undergo apoptosis in response to Nur77 activation (e.g., RKO colon cancer cells).

  • Test compound (e.g., this compound).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies specific for cleaved PARP, TRAIL, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 24-48 hours).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatants.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Prepare samples for SDS-PAGE by mixing equal amounts of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein samples on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP, anti-TRAIL) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

    • Perform densitometric analysis of the protein bands using image analysis software. Normalize the intensity of the target protein bands to the loading control to quantify the relative protein expression levels.

Conclusion

This compound is a recognized agonist of the orphan nuclear receptor Nur77, capable of inducing apoptosis in cancer cell lines through receptor-dependent pathways. However, a comprehensive assessment of its specificity is currently hampered by the lack of publicly available, direct quantitative data on its binding affinity (Kd) and potency (EC50) for Nur77. In contrast, other agonists like Cytosporone B have well-defined potency values. To rigorously establish the specificity of this compound and its utility as a research tool, further studies employing the detailed experimental protocols outlined in this guide are necessary. Such data will enable a more precise comparison with other Nur77 modulators and facilitate the design of future investigations into the therapeutic potential of targeting Nur77.

References

Safety Operating Guide

Proper Disposal of DIM-C-pPhOCH3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Disposal Principles

This document provides detailed procedural guidance for the safe and compliant disposal of DIM-C-pPhOCH3 (also known as C-DIM5). The primary principle, as indicated by available safety data, is to prevent its release into the environment. Although not classified as hazardous under the Globally Harmonized System (GHS), standard laboratory chemical waste procedures must be followed.

Summary of Safety and Handling Data

The following table summarizes key information derived from the Safety Data Sheet (SDS) for C-DIM5.

ParameterValue/StatementSource
GHS Hazard Classification Not classifiedCayman Chemical SDS
Known Health Effects No adverse physical or health effects known that are not covered by the Hazard Communications Standard.Cayman Chemical SDS
Handling Precautions No special measures required. The usual precautionary measures for handling chemicals should be followed.Cayman Chemical SDS
Environmental Precautions Do not allow to enter sewers/ surface or ground water.Cayman Chemical SDS
Personal Protective Equipment Standard laboratory attire (lab coat, safety glasses, gloves) is recommended.General Laboratory Best Practice

Experimental Protocols: Waste Generation Context

This compound is a Nur77 agonist utilized in various research applications, primarily in cancer and neuroscience research. Common experimental workflows that generate this compound waste include:

  • In vitro cell-based assays: Treating cell cultures with this compound dissolved in a solvent (commonly DMSO). Waste streams include contaminated culture media, cell lysates, and unused stock solutions.

  • In vivo animal studies: Oral gavage or other administration routes in animal models. Waste includes contaminated bedding, unused dosing solutions, and carcasses.

  • Biochemical assays: Use in reporter assays or other biochemical analyses. Waste includes contaminated buffers and reaction mixtures.

Understanding the context of waste generation is crucial for proper segregation and disposal.

Step-by-Step Disposal Procedures

Follow these steps to ensure the safe and compliant disposal of this compound and associated waste.

Step 1: Waste Identification and Segregation

  • Solid Waste:

    • Unused or expired pure this compound powder.

    • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

    • Contaminated lab supplies (e.g., pipette tips, microfuge tubes, cell culture flasks).

  • Liquid Waste:

    • Unused stock solutions of this compound (e.g., in DMSO).

    • Aqueous waste containing this compound (e.g., contaminated cell culture media, buffers).

    • Organic solvent waste containing this compound.

  • Sharps Waste:

    • Needles and syringes used for preparing or administering this compound solutions.

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Collect in a designated, clearly labeled hazardous waste container lined with a durable plastic bag.

    • Label the container as "Non-hazardous chemical solid waste" or as required by your institution's specific guidelines. Include the chemical name (this compound).

  • Liquid Waste:

    • Collect in a designated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene (HDPE) carboy).

    • Crucially, do not mix incompatible waste streams. For example, keep organic solvent waste separate from aqueous waste.

    • Label the container clearly with "Non-hazardous chemical liquid waste," the chemical name (this compound), the solvent system (e.g., "in DMSO" or "aqueous buffer"), and an approximate concentration or volume.

  • Sharps Waste:

    • Place all contaminated sharps directly into a designated sharps container.

Step 3: Storage Pending Disposal

  • Store all waste containers in a designated satellite accumulation area or your laboratory's main chemical waste storage area.

  • Ensure containers are sealed to prevent leaks or spills.

  • Follow your institution's guidelines regarding the maximum volume of waste that can be stored in the laboratory and the maximum time allowed for accumulation.

Step 4: Final Disposal

  • Arrange for pickup of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Never pour this compound or its solutions down the drain.

  • Complete all required waste disposal forms accurately and completely.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow cluster_1 This compound Disposal Workflow cluster_2 This compound Disposal Workflow cluster_3 This compound Disposal Workflow cluster_4 This compound Disposal Workflow start Waste Generated (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated PPE, powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, media) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, syringes) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container (Segregate by Solvent) liquid_waste->collect_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps store Store in Designated Waste Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store->ehs_pickup

Caption: Workflow for the segregation and disposal of this compound waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DIM-C-pPhOCH3
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
DIM-C-pPhOCH3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.